molecular formula C13H9FO2 B1330021 4-Fluoro-3-phenoxybenzaldehyde CAS No. 68359-57-9

4-Fluoro-3-phenoxybenzaldehyde

Cat. No.: B1330021
CAS No.: 68359-57-9
M. Wt: 216.21 g/mol
InChI Key: JDICMOLUAHZVDS-UHFFFAOYSA-N
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Description

4-Fluoro-3-phenoxybenzaldehyde is a useful research compound. Its molecular formula is C13H9FO2 and its molecular weight is 216.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDICMOLUAHZVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073611
Record name 4-Fluoro-3-phenoxybenzaldehyde
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Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68359-57-9
Record name 4-Fluoro-3-phenoxybenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-fluoro-3-phenoxy-
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Record name Benzaldehyde, 4-fluoro-3-phenoxy-
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Record name 4-Fluoro-3-phenoxybenzaldehyde
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Record name 4-fluoro-3-phenoxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde (CAS 68359-57-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-phenoxybenzaldehyde, with CAS number 68359-57-9, is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a fluorine atom and a phenoxy group on the benzaldehyde (B42025) ring, imparts desirable physicochemical properties that make it a valuable building block in medicinal chemistry, agrochemical formulation, and material science. The fluorine substitution enhances metabolic stability and binding affinity in drug candidates, while the phenoxy moiety provides a flexible scaffold for further functionalization. This document provides a comprehensive overview of its chemical properties, established synthesis protocols, key applications, and safety information.

Physicochemical Properties

This compound is a compound whose physical state is reported as both a colorless to light yellow liquid and a white to pale yellow crystalline powder, suggesting that its melting point is near ambient temperature.[1][2] Its properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 68359-57-9[1][3][4][5]
Molecular Formula C₁₃H₉FO₂[1][2][4][6]
Molecular Weight 216.21 g/mol [1][3][4][5][6]
Appearance Colorless to light orange/yellow clear liquid OR White to pale yellow crystalline powder[1][2]
Density 1.2091 - 1.23 g/mL at 25 °C[1][5][7]
Boiling Point 135 °C at 2 mmHg; 102-104 °C at 0.1 mmHg[1][4]
Melting Point 70-75 °C[2]
Refractive Index (n20/D) 1.58 - 1.5830[1][5][7]
Flash Point > 110 °C (> 230 °F)[5][8]
Solubility Soluble in ethanol (B145695), acetone, and DMSO; insoluble in water.[2]
InChI Key JDICMOLUAHZVDS-UHFFFAOYSA-N[3][5][6]
SMILES O=Cc1ccc(F)c(Oc2ccccc2)c1[5][6]

Synthesis and Reaction Chemistry

The synthesis of this compound is well-documented, often involving a nucleophilic aromatic substitution, such as the Ullmann condensation, to form the critical phenoxy ether linkage.[3] This typically involves reacting an alkali metal phenolate (B1203915) with a halogenated benzene (B151609) derivative.[3] Another established route involves the hydrolysis of an acetal (B89532) precursor.[4]

Experimental Protocol: Synthesis via Acetal Hydrolysis

A common and high-yield method for preparing this compound involves the acid-catalyzed hydrolysis of its ethylene (B1197577) acetal precursor, 2-(3-Phenoxy-4-fluorophenyl)-1,3-dioxolane.[4][9]

Step 1: Preparation of 3-Bromo-4-fluorobenzaldehyde (B1265969) (Precursor) This precursor can be obtained by reacting 3-bromo-4-fluorobenzoyl fluoride (B91410) with a hydride complex like sodium tetrahydridoborate in a solvent such as isopropanol (B130326) at temperatures between 0 and 50 °C.[9] The reaction mixture is processed through acidification, extraction with a water-immiscible solvent (e.g., methylene (B1212753) chloride), drying, and vacuum distillation to yield the product as a colorless oil.[9]

Step 2: Acetal Protection A mixture of 3-bromo-4-fluorobenzaldehyde (0.1 mol) and 1,2-ethanediol (B42446) (0.11 mol) is treated with trimethylchlorosilane (0.24 mol) and heated to 100 °C for 3 hours.[9] After cooling, toluene (B28343) is added, and the mixture is washed with ice water. The organic phase is dried and evaporated, and the residue is distilled under vacuum to give 3-bromo-4-fluoro-benzaldehyde ethylene acetal.[9]

Step 3: Ullmann Condensation The protected 3-bromo-4-fluoro-benzaldehyde acetal is condensed with a phenolate, such as sodium or potassium phenolate.[3] This Ullmann-type reaction is carried out in the presence of a copper catalyst (e.g., copper(I) oxide) in a high-boiling solvent like diglyme (B29089) at temperatures ranging from 130-170 °C to yield the 4-fluoro-3-phenoxy-benzaldehyde acetal.[3]

Step 4: Acetal Deprotection (Hydrolysis) A solution of 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal (26 g, 0.1 mol) is dissolved in a mixture of ethanol (60 ml), water (20 ml), and concentrated hydrochloric acid (1 ml).[4][9] The solution is kept at room temperature for 3 hours.[4][9] Following the reaction, ethanol is removed in vacuo. Toluene (100 ml) is added to the residue, and the aqueous layer is separated. The organic phase is washed twice with water (50 ml each), dried over sodium sulfate, and evaporated. The final product is purified by vacuum distillation, yielding 4-fluoro-3-phenoxy-benzaldehyde as a colorless oil (91% yield).[4][9]

Synthesis_Workflow A 3-Bromo-4-fluorobenzaldehyde C 3-Bromo-4-fluoro-benzaldehyde ethylene acetal A->C Acetal Protection B 1,2-Ethanediol B->C E 4-Fluoro-3-phenoxy-benzaldehyde ethylene acetal C->E Ullmann Condensation D Sodium Phenolate + Copper Catalyst D->E G This compound E->G Acid Hydrolysis F HCl, Ethanol, Water F->G

Caption: Synthesis workflow for this compound.

Reactivity

The reactivity of this compound is governed by its functional groups. The aldehyde group is susceptible to nucleophilic attack and can be readily converted into other functional groups, such as cyanohydrins, which are valuable synthetic intermediates.[3] The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making the aldehyde group more reactive.[3]

Applications in Research and Drug Development

This compound is a key building block in several industrial sectors due to its versatile chemical nature.[1]

  • Pharmaceutical Development: It is a pivotal intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1][3] The 4-fluoro-3-phenoxyphenyl moiety is incorporated into molecular frameworks to explore new structure-activity relationships and develop novel therapeutic agents, including kinase inhibitors and antiviral compounds.[2][3]

  • Agrochemicals: The compound is utilized in the formulation of herbicides and insecticides, where its structure contributes to the efficacy of the final products for better crop management.[1][2]

  • Material Science: It serves as a precursor in the production of specialty polymers and liquid crystal materials, contributing to enhanced thermal and chemical resistance.[1][2]

  • Other Industrial Uses: Its properties make it a valuable component in the manufacturing of dyes, fragrances, and other fine chemicals.[1] It is also used as a reactant in the preparation of ring-disubstituted propyl cyano(phenyl)propenoates for copolymerization with styrene.[3][7]

Drug_Discovery_Workflow Start This compound (Starting Material) Step1 Reaction with Amines, Active Methylene Compounds, etc. Start->Step1 Step2 Generation of Diverse Intermediates (e.g., Schiff Bases) Step1->Step2 Step3 Cyclization / Further Functionalization Step2->Step3 Step4 Synthesis of Heterocyclic Compound Library Step3->Step4 Step5 Biological Screening (e.g., Kinase Assays, Antiviral Assays) Step4->Step5 Step6 Identification of 'Hit' Compounds Step5->Step6 Step7 Lead Optimization (Structure-Activity Relationship) Step6->Step7

Caption: Role of the compound in a drug discovery workflow.

Spectroscopic Characterization

Comprehensive spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The chemical shift of the aldehyde proton in the ¹H NMR spectrum provides insight into the electronic environment of the carbonyl group.[3] ¹⁹F NMR data is also available for this compound.[6][10]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound (216.21 g/mol ).[3][6] When coupled with Gas Chromatography (GC-MS), it is a powerful tool for assessing purity.[3]

  • Infrared (IR) and Raman Spectroscopy: FTIR and FT-Raman spectra are available and can be used to identify characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the aldehyde and the C-F and C-O-C ether linkages.[6]

Spectra for this compound are available in public databases such as SpectraBase.[6][10]

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.[5][8][11]

Hazard InformationDetailsSource(s)
GHS Pictogram Warning[6]
Hazard Statements H302: Harmful if swallowed.H319: Causes serious eye irritation.H411: Toxic to aquatic life with long lasting effects.[5][6][8]
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][11][12]
Personal Protective Equipment (PPE) Eyeshields, face shields, protective gloves, and a suitable respirator (e.g., type ABEK EN14387 filter) are recommended.[5][8][11]
Storage Store at room temperature in a dry, dark, and well-ventilated place. Keep containers tightly closed.[1][2]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][11]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science industries. Its synthesis is well-established, and its unique electronic and structural properties make it an attractive starting material for creating complex, high-performance molecules. Proper safety protocols must be strictly followed when handling this compound due to its potential health and environmental hazards. As research continues, the utility of this versatile building block is expected to expand further into new and innovative applications.

References

An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Fluoro-3-phenoxybenzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.

Core Chemical Properties and Identifiers

This compound, with the CAS Number 68359-57-9, is an aromatic compound characterized by a benzaldehyde (B42025) ring substituted with a fluorine atom and a phenoxy group.[1][2][3] This unique structure, particularly the fluorine substitution, enhances its reactivity and stability, making it a valuable building block in complex organic synthesis.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. There is some discrepancy in the reported physical state at room temperature, with some sources describing it as a liquid and others as a low-melting solid. This can depend on the purity of the substance.

PropertyValueSource(s)
Molecular Formula C₁₃H₉FO₂[1][2][3]
Molecular Weight 216.21 g/mol [1][3][4]
Appearance Colorless to light orange/yellow clear liquid or white to pale yellow crystalline powder[1][5]
Boiling Point 135 °C at 2 mmHg; 102-104 °C at 0.1 mmHg[1][6]
Melting Point 70-75 °C[5]
Density 1.2091 - 1.23 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.58 - 1.5830[1]
Solubility Soluble in ethanol (B145695), acetone, and DMSO; insoluble in water.[5]
Flash Point > 110 °C (> 230 °F)[7]
Chemical Identifiers
Identifier TypeIdentifierSource(s)
CAS Number 68359-57-9[1][2][3]
EC Number 269-856-2
PubChem CID 110068[1][4]
MDL Number MFCD01318148[1]
Synonyms 2-Fluoro-5-formyldiphenyl Ether, 3-Phenoxy-4-fluorobenzaldehyde, p-Fluoro-m-phenoxybenzaldehyde[1][2]
InChI InChI=1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H[2]
InChIKey JDICMOLUAHZVDS-UHFFFAOYSA-N[2]
SMILES O=Cc1ccc(F)c(Oc2ccccc2)c1[2]

Synthesis and Reactivity

This compound is primarily synthesized via nucleophilic aromatic substitution, typically through an Ullmann condensation reaction. Its aldehyde functional group is highly reactive and serves as a versatile handle for constructing more complex molecules.[2][8]

General Synthesis Workflow

The manufacturing process often starts with a halogenated benzene (B151609) derivative which is then functionalized in a stepwise manner. A common route involves the protection of the aldehyde group, followed by the formation of the phenoxy ether linkage, and subsequent deprotection to yield the final product.

G cluster_synthesis General Synthesis Workflow A 3-Bromo-4-fluorobenzaldehyde B Acetal (B89532) Protection (e.g., 1,2-ethanediol) A->B C 3-Bromo-4-fluorobenzaldehyde ethylene (B1197577) acetal B->C D Ullmann Condensation (e.g., Sodium Phenolate, Cu catalyst) C->D E This compound ethylene acetal D->E F Acid-catalyzed Hydrolysis (Deprotection) E->F G This compound (Final Product) F->G

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde-acetal (Protection Step) This procedure describes the protection of the aldehyde group, a key step before forming the ether linkage.

  • A mixture of 20.3 g (0.1 mol) of 3-bromo-4-fluoro-benzaldehyde and 6.8 g (0.11 mol) of 1,2-ethanediol (B42446) is prepared.[9]

  • To this mixture, 26 g (0.24 mol) of trimethylchlorosilane is added.[9]

  • The reaction mixture is heated to 100 °C for 3 hours.[9]

  • After cooling to room temperature, 100 ml of toluene (B28343) is added.[9]

  • The mixture is washed twice with 50 ml of ice water each time.[9]

  • The organic phase is dried over sodium sulfate (B86663) and evaporated in vacuo.[9]

  • The residue is distilled under vacuum to yield 3-bromo-4-fluoro-benzaldehyde-acetal as a colorless oil (Boiling Point: 79-81 °C at 0.1 mm Hg).[9]

Protocol 2: Acetal Cleavage for Preparation of this compound (Deprotection Step) This protocol details the final hydrolysis step to yield the target compound.[6][9]

  • A solution of 26 g (0.1 mol) of 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal is prepared in 60 ml of ethanol and 20 ml of water.[6][9]

  • 1 ml of concentrated hydrochloric acid is added to the solution.[6][9]

  • The mixture is kept at room temperature for 3 hours.[6][9]

  • Ethanol is distilled off in vacuo.[6][9]

  • 100 ml of toluene is added to the residue, and the aqueous layer is separated.[6][9]

  • The organic phase is washed twice with 50 ml of water, dried over sodium sulfate, and evaporated in vacuo.[6][9]

  • The residue is distilled under vacuum to yield 4-fluoro-3-phenoxy-benzaldehyde as a colorless oil (Boiling Point: 102°-104° C at 0.1 mm Hg).[6]

Applications in Research and Drug Development

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules and materials.[1]

  • Pharmaceutical Development: It serves as a crucial building block for pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1][8] The aldehyde group allows for the construction of various heterocyclic structures, such as pyrazolines, which are known for their therapeutic properties.[8]

  • Agrochemicals: The compound is utilized in the formulation of herbicides and insecticides, where its structure contributes to the efficacy of the final products for better crop management.[1]

  • Materials Science: It is a reactant in the preparation of ring-disubstituted propyl cyano(phenyl)propenoates, which are subsequently used as copolymers with styrene.[][11] It also acts as a precursor in the production of liquid crystal materials.[5]

Role as a Pharmaceutical Intermediate

The logical flow from an intermediate like this compound to a potential drug candidate involves several key stages of chemical modification and biological testing.

G A This compound (Starting Intermediate) B Chemical Synthesis (e.g., Condensation, Cyclization) A->B Versatile Reactivity C Lead Compound Library (Diverse Derivatives) B->C D Biological Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: The role of this compound in a drug discovery workflow.

Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation and purity assessment.

Spectroscopy TypeData InterpretationSource(s)
¹⁹F NMR Spectra available for this compound confirm the presence of the fluorine atom.[4][12]
Infrared (IR) FTIR spectra are available and would show characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹), C-F stretch, and aromatic C-H and C=C bonds.[4][12]
Raman FT-Raman spectra have been recorded for this compound.[4][12]

Safety and Handling

This compound is classified as harmful if swallowed and may cause serious eye irritation.[4][13] It is also considered toxic to aquatic life with long-lasting effects.[7]

GHS Hazard Information
  • Pictograms: GHS07 (Exclamation Mark), GHS09 (Environment)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H319: Causes serious eye irritation.[4][13]

    • H411: Toxic to aquatic life with long lasting effects.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[14]

    • P270: Do not eat, drink or smoke when using this product.[14]

    • P273: Avoid release to the environment.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][13]

Handling and Storage Recommendations
  • Handling: Handle in accordance with good industrial hygiene and safety practices.[7][14] Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7]

  • Storage: Store at room temperature, though storage in a cool, dark place (<15°C) is recommended.[1] Some suppliers suggest storing under an inert gas as it may be air sensitive. Keep containers tightly closed in a dry and well-ventilated place.

References

An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Fluoro-3-phenoxybenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Identifiers

This compound is an aromatic compound characterized by a benzaldehyde (B42025) ring substituted with a fluorine atom at the 4-position and a phenoxy group at the 3-position.[1] The presence of the electronegative fluorine atom and the bulky phenoxy group significantly influences the molecule's reactivity and physical properties.[2]

Below is a summary of its key identifiers and molecular properties.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 68359-57-9[1][3][4]
Molecular Formula C₁₃H₉FO₂[1][3][4]
Molecular Weight 216.21 g/mol [3][4]
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)C=O[3]
InChI Key JDICMOLUAHZVDS-UHFFFAOYSA-N[2][3]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Appearance Colorless to light orange to yellow clear liquid
Boiling Point 102-104 °C at 0.1 mmHg; 135 °C at 2 mmHg; 320 °C at 760 mmHg[]
Density ~1.2 g/mL; 1.2091 g/mL at 25 °C; 1.23 g/cm³[6][7]
Refractive Index n20/D 1.58; n20/D 1.5830[2][6]
Solubility Soluble in ethanol, acetone, and DMSO; insoluble in water.[8]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common method involves the Ullmann condensation, a nucleophilic aromatic substitution reaction.[2] This approach typically utilizes an alkali metal phenolate (B1203915) and a halogenated benzene (B151609) derivative.[2]

An alternative synthetic pathway, as detailed in patent literature, commences with 3-bromo-4-fluorobenzaldehyde (B1265969).[9] The aldehyde group is first protected as an acetal (B89532), followed by an Ullmann-type reaction with a phenolate, and subsequent deprotection to yield the final product.[2][9]

Synthetic Workflow Diagram

G cluster_0 Acetal Protection cluster_1 Ullmann Condensation cluster_2 Deprotection start 3-Bromo-4-fluorobenzaldehyde step1 React with 1,2-ethanediol (B42446) and trimethylchlorosilane start->step1 product1 3-Bromo-4-fluorobenzaldehyde ethylene (B1197577) acetal step1->product1 step2 Condense with sodium phenolate in the presence of a copper catalyst product1->step2 product2 This compound ethylene acetal step2->product2 step3 Hydrolyze with aqueous acid product2->step3 final_product This compound step3->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Acetal Intermediate

A representative experimental protocol for the synthesis of this compound is described below, based on patent literature.[9]

Step 1: Protection of the Aldehyde Group

  • A mixture of 3-bromo-4-fluorobenzaldehyde (0.1 mol) and 1,2-ethanediol (0.11 mol) is treated with trimethylchlorosilane (0.24 mol).

  • The reaction mixture is heated to 100 °C for 3 hours.

  • After cooling, toluene (B28343) is added, and the mixture is washed with ice water.

  • The organic phase is dried over sodium sulfate (B86663) and evaporated in vacuo.

  • The resulting 3-bromo-4-fluoro-benzaldehyde ethylene acetal is purified by vacuum distillation.[9]

Step 2: Ullmann Condensation

  • The protected intermediate is then subjected to an Ullmann-type reaction.

  • This involves condensation with a phenolate, such as sodium phenolate or potassium phenolate.[2]

  • The reaction is carried out in the presence of a copper catalyst (e.g., copper(I) oxide) at high temperatures (130-170 °C) in a high-boiling solvent like diglyme.[2]

Step 3: Deprotection to Yield the Final Product

  • A solution of 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal (0.1 mol) is prepared in ethanol, water, and a catalytic amount of concentrated hydrochloric acid.[9][10]

  • The solution is kept at room temperature for 3 hours.[9][10]

  • Ethanol is removed in vacuo, and toluene is added to the residue.

  • The organic phase is washed with water, dried over sodium sulfate, and evaporated in vacuo.

  • The final product, this compound, is obtained as a colorless oil after vacuum distillation.[9][10]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Spectroscopic TechniqueKey Observations
¹⁹F NMR Provides information on the fluorine environment within the molecule.[3][11]
Infrared (IR) Spectroscopy Characteristic absorption bands include a strong, sharp C=O stretch for the aromatic aldehyde around 1690-1715 cm⁻¹ and a strong C-O-C asymmetric stretch for the aryl ether around 1200-1250 cm⁻¹.[2]
Raman Spectroscopy Complements IR data for vibrational mode analysis.[3][11][12]
Experimental Protocol: Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

  • A small sample of this compound is placed on the ATR crystal of a Bruker Tensor 27 FT-IR spectrometer.[3]

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical sectors.[1]

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. The unique substitution pattern allows for targeted modifications to enhance therapeutic efficacy.[13]

  • Agrochemicals: This compound is utilized in the formulation of herbicides and insecticides.[13]

  • Material Science: It acts as a building block in the production of specialty polymers, contributing to materials with enhanced thermal and chemical resistance.[13]

  • Copolymer Synthesis: It is a reactant in the preparation of ring-disubstituted propyl cyano(phenyl)propenoates, which are subsequently used as copolymers with styrene.[]

Logical Relationship Diagram: Applications

G core This compound pharma Pharmaceuticals core->pharma agro Agrochemicals core->agro material Material Science core->material copolymer Copolymer Synthesis core->copolymer pharma_sub Anti-inflammatory & Analgesic Drugs pharma->pharma_sub agro_sub Herbicides & Insecticides agro->agro_sub material_sub Specialty Polymers material->material_sub

Caption: Applications of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[6] It should be stored in a cool, dry place.[14] For transportation purposes, it may be classified as a Dangerous Good.[4]

References

Primary Synthesis Pathway: Multi-step Synthesis from 4-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for this compound (CAS No: 68359-57-9), a key intermediate in the manufacturing of pharmaceuticals and pyrethroid insecticides.[1][2] This document details the reaction mechanisms, experimental protocols, and quantitative data to support research and development in organic synthesis.

The most common and well-documented route for synthesizing this compound begins with 4-fluorobenzaldehyde (B137897). This pathway involves three key transformations: electrophilic bromination of the aromatic ring, protection of the aldehyde functional group as an acetal (B89532), formation of the diaryl ether via an Ullmann condensation, and subsequent deprotection of the aldehyde.[3]

This multi-step approach is favored due to its reliability and generally high yields.[3] The aldehyde must be protected to prevent unwanted side reactions during the copper-catalyzed ether formation step.

Primary_Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Aldehyde Protection cluster_2 Step 3: Ullmann Condensation cluster_3 Step 4: Deprotection A 4-Fluorobenzaldehyde B 3-Bromo-4-fluorobenzaldehyde (B1265969) A->B Br2, Oleum/I2 or AlCl3 C 3-Bromo-4-fluorobenzaldehyde ethylene (B1197577) acetal B->C Ethylene Glycol, Acid Catalyst D This compound ethylene acetal C->D Potassium Phenolate, Cu Catalyst E This compound D->E Aqueous Acid (HCl)

Caption: Primary synthesis pathway for this compound.
Quantitative Data for Primary Synthesis Pathway

The following tables summarize the quantitative data for each key step in the primary synthesis route.

Table 1: Step 1 - Bromination of 4-Fluorobenzaldehyde

ParameterMethod 1Method 2
Reagents 4-Fluorobenzaldehyde, Bromine, 65% Oleum, Iodine4-Fluorobenzaldehyde, Bromine, AlCl₃, Dichloromethane
Molar Ratio (Substrate:Br₂) 1 : 0.61 : 1.1
Temperature < 30°C, then 40°C0°C to reflux
Reaction Time 4.5 hours16 hours
Reported Yield 97%Not specified, but product isolated
Reference [4][5][6]

Table 2: Steps 2, 3, and 4 - Acetalization, Ullmann Condensation, and Deprotection

StepParameterValue
2. Acetal Protection Reagents 3-Bromo-4-fluorobenzaldehyde, Ethylene Glycol, Trimethylchlorosilane
Temperature 100°C
Reaction Time 3 hours
Reported Yield 85%
Reference [7]
3. Ullmann Condensation Reagents 3-Bromo-4-fluoro-benzaldehyde ethylene acetal, Sodium Phenolate, Copper(I) Bromide, Diglyme
Temperature 155°C
Reaction Time 7 hours
Reported Yield 80%
Reference [7]
4. Deprotection Reagents 4-Fluoro-3-phenoxy-benzaldehyde ethylene acetal, Conc. HCl, Ethanol (B145695), Water
Temperature Room Temperature
Reaction Time 3 hours
Reported Yield 91%
Reference [7][8]
Experimental Protocols for Primary Synthesis Pathway

Protocol 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde (Method 1) [4][5]

  • To a 500 mL four-necked flask equipped with an overhead stirrer, condenser, and thermometer, add 204 g of 65% oleum.

  • Add 0.27 g of iodine to the flask and stir the mixture under a nitrogen atmosphere for 5 minutes.

  • Add 0.68 g of zinc bromide and continue stirring for another 5 minutes.

  • Dropwise, add 27.2 g (0.219 mol) of 4-fluorobenzaldehyde over 1 hour, maintaining the temperature below 30°C.

  • Stir the resulting mixture for 15 minutes.

  • Dropwise, add 6.8 mL (0.131 mol) of bromine over 3 hours, keeping the temperature below 30°C.

  • Heat the reaction mass to 40°C and maintain for 90 minutes, monitoring the reaction by Gas Chromatography (GC).

  • Once the reaction is complete (approx. 98% product formation by GC), cool the mixture to 10°C.

  • Carefully quench the reaction mass in 128 g of ice over 2 hours, ensuring the temperature remains below 25°C.

  • Extract the aqueous mixture with toluene (B28343) (2 x 100 mL).

  • Wash the combined organic layers with water (3 x 100 mL).

  • Treat the organic layer with sodium thiosulfate (B1220275) solution to remove unreacted bromine.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude product. A yield of 97% with 96% GC purity has been reported.

Protocol 2: Synthesis of 3-Bromo-4-fluorobenzaldehyde ethylene acetal [7]

  • In a suitable reaction vessel, mix 20.3 g (0.1 mol) of 3-bromo-4-fluorobenzaldehyde and 6.8 g (0.11 mol) of ethylene glycol.

  • Add 26 g (0.24 mol) of trimethylchlorosilane to the mixture.

  • Heat the reaction mixture to 100°C for 3 hours.

  • After cooling to room temperature, add 100 mL of toluene.

  • Wash the mixture twice with 50 mL of ice-water each time.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo.

  • The residue is distilled in vacuo to obtain 3-bromo-4-fluoro-benzaldehyde ethylene acetal as a colorless oil (Yield: 85%).

Protocol 3: Synthesis of this compound ethylene acetal (Ullmann Condensation) [7]

  • To a reaction flask containing 4.6 g (50 mmol) of sodium phenolate, add 25 ml of N,N-dimethylformamide and 0.2 g of a copper catalyst.

  • Heat the reaction mixture under an inert gas atmosphere (e.g., argon) to 155°C.

  • At this temperature, add 6.2 g (25 mmol) of 3-bromo-4-fluoro-benzaldehyde ethylene acetal.

  • Stir the mixture at 155°C for 7 hours.

  • After cooling to room temperature, add 50 mL of toluene and filter off the inorganic solids.

  • Remove the solvent from the filtrate in vacuo to obtain the crude product. A yield of 80% has been reported.

Protocol 4: Synthesis of this compound (Acetal Deprotection) [7][8]

  • Prepare a solution of 26 g (0.1 mol) of 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal in 60 mL of ethanol and 20 mL of water.

  • Add 1 mL of concentrated hydrochloric acid to the solution.

  • Keep the solution at room temperature for 3 hours.

  • Distill off the ethanol in vacuo.

  • Add 100 mL of toluene to the residue and separate the aqueous layer.

  • Wash the organic phase twice with 50 mL of water, dry over sodium sulfate, and evaporate in vacuo.

  • The residue is distilled in vacuo to yield this compound as a colorless oil (Yield: 91%).

Alternative Synthesis Pathways

Other synthetic routes to this compound have been explored, though they are generally reported to be less efficient.

Sommelet Reaction Pathway

This pathway involves the reaction of 4-fluoro-3-phenoxy-benzyl bromide with hexamethylenetetramine, followed by acidic hydrolysis to form the aldehyde.[9] The Sommelet reaction is a known method for converting benzyl (B1604629) halides to aldehydes.[10] However, yields for this specific synthesis are often unsatisfactory.[9]

Sommelet_Reaction_Pathway A 4-Fluoro-3-phenoxy-benzyl bromide B Quaternary Ammonium Salt A->B Hexamethylenetetramine C This compound B->C H₂O, Acid

Caption: Sommelet reaction pathway.
Oxidation of 4-Fluoro-3-phenoxytoluene

Another potential route is the direct oxidation of the methyl group of 4-fluoro-3-phenoxytoluene. This would be an attractive pathway due to its directness. However, the yields from this method have also been reported as unsatisfactory, likely due to challenges in controlling the oxidation and potential side reactions on the electron-rich aromatic rings.[9]

Oxidation_Pathway A 4-Fluoro-3-phenoxytoluene B This compound A->B Oxidizing Agent (e.g., KMnO₄, CrO₃)

Caption: Oxidation pathway from the corresponding toluene.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step process starting from 4-fluorobenzaldehyde. This pathway, involving bromination, acetal protection, Ullmann condensation, and deprotection, offers high yields and well-documented protocols. While alternative routes such as the Sommelet reaction or direct oxidation exist, they are generally less efficient. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the laboratory synthesis and process development of this important chemical intermediate.

References

A Comprehensive Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenoxybenzaldehyde is an aromatic aldehyde of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its structure, featuring a fluorine atom and a phenoxy group on the benzaldehyde (B42025) framework, imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of pharmaceuticals and agrochemicals.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2][3]

Physicochemical Properties

This compound is a colorless to light orange or yellow clear liquid.[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 68359-57-9[1][2][3]
Molecular Formula C₁₃H₉FO₂[1][2]
Molecular Weight 216.21 g/mol [1][2][4]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 102-104 °C at 0.1 mmHg; 135 °C at 2 mmHg[1]
Density ~1.2 g/mL; 1.2091 g/mL at 25 °C[1][5]
Refractive Index n20D 1.58; n20/D 1.5830[1][5]
Solubility Soluble in ethanol (B145695), acetone, and DMSO; insoluble in water[4]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction, often employing an Ullmann condensation.[1] This process typically involves the reaction of an alkali metal phenolate (B1203915) with a halogenated benzaldehyde derivative. To prevent unwanted side reactions with the aldehyde group, it is often protected as an acetal (B89532) during the coupling reaction.

Experimental Protocol: A Four-Step Synthesis

A common pathway for the synthesis of this compound starts from 4-fluorobenzaldehyde (B137897) and proceeds through bromination, acetal protection, Ullmann condensation, and finally deprotection.

Step 1: Bromination of 4-Fluorobenzaldehyde

This step introduces a bromine atom at the 3-position of 4-fluorobenzaldehyde, yielding 3-bromo-4-fluorobenzaldehyde (B1265969).

  • Reactants: 4-fluorobenzaldehyde, bromine, oleum (B3057394), iodine (catalyst).

  • Procedure: To a flask containing oleum and a catalytic amount of iodine, 4-fluorobenzaldehyde is added dropwise while maintaining the temperature between 30-40°C. Bromine is then added dropwise over a period of 2 hours. The reaction is stirred for an additional 2 hours at the same temperature. The reaction progress can be monitored by Gas Chromatography (GC).

Step 2: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde

The aldehyde group of 3-bromo-4-fluorobenzaldehyde is protected as a dioxolane to prevent it from reacting in the subsequent Ullmann condensation.

  • Reactants: 3-bromo-4-fluorobenzaldehyde, ethylene (B1197577) glycol, trimethylchlorosilane, toluene (B28343).

  • Procedure: A mixture of 3-bromo-4-fluorobenzaldehyde and ethylene glycol is treated with trimethylchlorosilane and heated to 100°C for 3 hours. After cooling, toluene is added, and the mixture is washed with ice water. The organic phase is dried over sodium sulfate (B86663) and evaporated in vacuo to yield 3-bromo-4-fluorophenyl dioxolane.

Step 3: Ullmann Condensation

This key step forms the ether linkage by coupling the protected bromobenzaldehyde with potassium phenolate using a copper catalyst.

  • Reactants: 3-bromo-4-fluorophenyl dioxolane, potassium phenolate, copper catalyst (e.g., CuCl, CuO, or Cu₂SO₄).

  • Procedure: The 3-bromo-4-fluorophenyl dioxolane is condensed with potassium phenolate in the presence of a copper catalyst. The reaction is typically carried out in a high-boiling solvent.

Step 4: Hydrolysis (Deprotection)

The final step is the removal of the acetal protecting group to yield the desired this compound.

  • Reactants: 4-fluoro-3-phenoxyphenyl dioxolane, ethanol, water, concentrated hydrochloric acid.

  • Procedure: A solution of the acetal in ethanol, water, and a catalytic amount of concentrated hydrochloric acid is stirred at room temperature for 3 hours. The ethanol is then removed in vacuo, and the residue is taken up in toluene. The organic phase is washed with water, dried over sodium sulfate, and evaporated. The final product is purified by vacuum distillation, yielding a colorless oil.[6]

Synthesis Workflow Diagram

Synthesis_Workflow A 4-Fluorobenzaldehyde B Bromination (Br2, Oleum, I2) A->B C 3-Bromo-4-fluorobenzaldehyde B->C D Acetal Protection (Ethylene Glycol) C->D E 3-Bromo-4-fluorophenyl dioxolane D->E F Ullmann Condensation (Potassium Phenolate, Cu catalyst) E->F G 4-Fluoro-3-phenoxyphenyl dioxolane F->G H Hydrolysis (HCl, H2O) G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Agrochemicals

This compound is a crucial building block in the synthesis of various biologically active molecules.

Pharmaceutical Applications

This compound serves as a key intermediate in the development of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[1] The reactivity of its aldehyde group makes it an excellent starting point for the synthesis of more complex drug candidates.[1]

Agrochemical Applications

A primary application of this compound is in the synthesis of synthetic pyrethroid insecticides.[7] Pyrethroids are a class of insecticides that mimic the naturally occurring insecticidal compounds found in chrysanthemum flowers. Examples of pyrethroids synthesized using this intermediate include cyhalothrin, permethrin, and flumethrin. These insecticides are valued for their high efficacy against a broad spectrum of insect pests and relatively low toxicity to mammals.

Signaling Pathway: Mechanism of Action of Derived Pyrethroids

The pyrethroid insecticides derived from this compound, such as permethrin, cyhalothrin, and flumethrin, share a common mechanism of action. They are neurotoxins that target the voltage-gated sodium channels in the nerve cell membranes of insects.[2][8][9][10]

The pyrethroids bind to these sodium channels and modify their gating properties, specifically by prolonging the opening of the channels and preventing them from closing properly.[2] This leads to a sustained influx of sodium ions, causing prolonged depolarization of the nerve membrane. The consequences of this disruption are:

  • Disruption of Nerve Signal Transmission: The normal transmission of nerve impulses is disrupted, leading to a loss of motor function and coordination.[2]

  • Paralysis and Death: The affected insect becomes paralyzed and eventually dies due to the inability to perform essential physiological functions.[2][9]

The selective toxicity of these pyrethroids towards insects is attributed to differences in the structure and sensitivity of sodium channels between insects and mammals.[2]

Signaling Pathway Diagram

Signaling_Pathway Pyrethroid Pyrethroid Insecticide (e.g., Permethrin, Cyhalothrin) VGSC Voltage-Gated Sodium Channel (in insect nerve cell membrane) Pyrethroid->VGSC Binds to and modifies Channel_Opening Prolonged Channel Opening VGSC->Channel_Opening Leads to Na_Influx Sustained Na+ Influx Channel_Opening->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Nerve_Disruption Disruption of Nerve Signal Transmission Depolarization->Nerve_Disruption Paralysis Paralysis Nerve_Disruption->Paralysis Death Insect Death Paralysis->Death

References

4-Fluoro-3-phenoxybenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-phenoxybenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This technical guide provides a comprehensive overview of the core physical properties of this compound, a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2]

Core Physical and Chemical Properties

This compound is an aromatic aldehyde with a molecular structure featuring a fluorine atom and a phenoxy group, which impart unique reactivity and characteristics.[1][3] The following tables summarize its key physical and chemical identification properties.

Table 1: Chemical Identification

IdentifierValue
IUPAC NameThis compound[3][4]
Synonyms2-Fluoro-5-formyldiphenyl Ether, 3-Phenoxy-4-fluorobenzaldehyde[1][5][6]
CAS Number68359-57-9[1][3][5][6]
Molecular FormulaC₁₃H₉FO₂[1][3][5][6]
Molecular Weight216.21 g/mol [1][3][5][6]
InChI KeyJDICMOLUAHZVDS-UHFFFAOYSA-N[3]
SMILESC1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F[3]

Table 2: Physical Properties

PropertyValue
AppearanceColorless to light orange to yellow clear liquid[1][3] or White to pale yellow crystalline powder[6]
Boiling Point102°-104°C at 0.1 mmHg[3][7][8], 135°C at 2 mmHg[1][3], 310°C[5], 320-325°C (decomposes)[6]
Melting Point70-75°C[6]
Density~1.2 g/mL[3], 1.2091 g/mL at 25°C[9], 1.23 g/mL[1], 1.25-1.30 g/cm³ at 20°C[6]
Refractive Indexn20/D 1.58[1][3], n20/D 1.5830[9]
SolubilitySoluble in ethanol, acetone, and DMSO; insoluble in water.[6]
Flash Point>110 °C (>230 °F)[5][10]

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published, standard laboratory procedures are employed.

Determination of Boiling Point: The boiling point is determined by distillation. For substances like this compound, which have a high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.[3][7][8] The sample is heated in a distillation apparatus under a reduced pressure, and the temperature at which the liquid boils and condenses is recorded along with the pressure.

Determination of Melting Point: The melting point of the solid form is determined using a melting point apparatus. A small amount of the crystalline powder is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Density: The density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, allowing for the calculation of density.

Determination of Refractive Index: The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20°C).

Synthesis Workflow

This compound is commonly synthesized through a multi-step process. A prevalent method involves the bromination of 4-fluorobenzaldehyde, followed by an Ullmann condensation with a phenolate, and subsequent deprotection.[3]

Synthesis_Workflow A 4-Fluorobenzaldehyde B Bromination A->B Br₂ C 3-Bromo-4-fluorobenzaldehyde B->C D Acetal Protection C->D Ethylene (B1197577) glycol E 3-Bromo-4-fluorobenzaldehyde ethylene acetal D->E F Ullmann Condensation (with alkali metal phenolate) E->F Phenol, Base G This compound ethylene acetal F->G H Acetal Deprotection (Hydrolysis) G->H H₃O⁺ I This compound H->I

Caption: Synthesis of this compound.

Reactivity and Applications

The presence of the fluorine atom and the phenoxy group influences the electronic properties and reactivity of the benzaldehyde (B42025) moiety.[3] The aldehyde group is susceptible to nucleophilic attack and can undergo various reactions such as oxidation to a carboxylic acid and condensation reactions.[3] This versatile reactivity makes this compound a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals with anti-inflammatory and analgesic properties, as well as agrochemicals like herbicides and insecticides.[1][3] It is also used in material science for the production of specialty polymers.[1]

References

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9), a versatile aromatic compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the environment.

Chemical Identification and Physical Properties

PropertyValue
Molecular Formula C₁₃H₉FO₂[2]
Molecular Weight 216.21 g/mol [2]
Appearance Colorless to light orange to yellow clear liquid[1] or white to pale yellow crystalline powder[3]
Density 1.2091 g/mL at 25 °C to 1.30 g/cm³ at 20°C[3]
Boiling Point 135 °C at 2 mmHg[1]; 320-325 °C (decomposes)[3]
Flash Point > 110 °C (> 230 °F)
Solubility Soluble in ethanol, acetone, and DMSO; insoluble in water.[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[4] The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Serious Eye Irritation2AH319: Causes serious eye irritation[2][5]
Hazardous to the Aquatic Environment, Long-term Hazard2H411: Toxic to aquatic life with long lasting effects

Signal Word: Warning[2][5]

Pictograms:

  • alt text

  • alt text

First-Aid Measures

Immediate medical attention is recommended in case of exposure.[5] The following are detailed first-aid protocols:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4][5]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[4][5]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][6]

Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid inhalation of vapor or mist.[6]

  • Use only in a well-ventilated area.[7]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Containers that are opened must be carefully resealed and kept upright to prevent leakage.[6]

  • Store under an inert gas as the substance is hygroscopic.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

Protection TypeRecommended Equipment
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5]
Skin Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear appropriate protective clothing to prevent skin exposure.[4][5]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5]

Accidental Release Measures

In the event of a spill, follow these procedures:

Personal Precautions:

  • Use personal protective equipment.[5]

  • Ensure adequate ventilation.[5]

  • Avoid breathing vapors, mist, or gas.[5]

  • Evacuate personnel to safe areas.[5]

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.[6]

  • Do not let the product enter drains.[5]

  • Discharge into the environment must be avoided as it is toxic to aquatic organisms.[4][6]

Methods for Cleaning Up:

  • Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[6]

  • Keep in suitable, closed containers for disposal.[5]

  • For solid spills, sweep up and shovel. Avoid creating dust.[5]

Firefighting Measures

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

Special Hazards:

  • In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410) may be formed.[4]

Advice for Firefighters:

  • Wear self-contained breathing apparatus for firefighting if necessary.[4]

Stability and Reactivity

  • Reactivity: No data available.[6]

  • Chemical Stability: Stable under recommended storage conditions.[6]

  • Conditions to Avoid: Heat and sources of ignition.[4]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen fluoride.[6]

Experimental Protocols

Standard Operating Procedure for Handling this compound:

  • Preparation:

    • Ensure the work area is clean and well-ventilated. An operational chemical fume hood is required.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as specified in Section 5.

  • Dispensing:

    • If the compound is a solid, carefully weigh the required amount in a tared container inside the fume hood. Avoid generating dust.

    • If it is a liquid, measure the required volume using appropriate glassware inside the fume hood.

  • Reaction:

    • Perform all reactions within a chemical fume hood.

    • Maintain a safe distance from the reaction vessel.

    • Monitor the reaction for any signs of unexpected changes.

  • Post-Reaction:

    • Quench the reaction safely according to the specific experimental procedure.

    • Clean all glassware and equipment thoroughly.

  • Waste Disposal:

    • Dispose of all chemical waste in appropriately labeled hazardous waste containers.[4]

    • Consult with your institution's environmental health and safety department for specific disposal guidelines.

Visualizations

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_followup Follow-Up Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Evacuate Evacuate Area Assess->Evacuate Large or Unknown Hazard PPE Don Appropriate PPE Assess->PPE Small & Manageable Alert Alert Supervisor & EH&S Evacuate->Alert Contain Contain Spill with Inert Absorbent PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste in Sealed Container Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Complete Spill Report Decontaminate->Report

Caption: Workflow for responding to a chemical spill of this compound.

Handling_Protocol Start Start: Handling Protocol Prep Preparation: - Work in Fume Hood - Wear Full PPE Start->Prep Dispense Dispensing: - Weigh solid carefully - Measure liquid accurately Prep->Dispense Reaction Reaction: - Conduct in Fume Hood - Monitor closely Dispense->Reaction Workup Work-up/Quenching: - Follow established procedure Reaction->Workup Waste Waste Disposal: - Segregate waste streams - Label containers correctly Workup->Waste Cleanup Decontamination: - Clean glassware - Wipe down surfaces Waste->Cleanup End End of Procedure Cleanup->End

Caption: Standard laboratory handling protocol for this compound.

References

Spectral Analysis of 4-Fluoro-3-phenoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Data Summary

The structural and physical properties of this compound are summarized below.

PropertyValue
Chemical Formula C₁₃H₉FO₂
Molecular Weight 216.21 g/mol [1]
Appearance White to pale yellow crystalline powder
Melting Point 56-59 °C
Boiling Point 310 °C
Solubility Soluble in ethanol, acetone, and DMSO; insoluble in water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the predicted and experimental NMR data for this compound.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.1[1]SingletN/A
Aromatic (H)7.0 - 8.0MultipletN/A

Note: Experimentally derived chemical shifts and coupling constants were not available in the searched sources. The data presented is based on predictions.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)~190
Aromatic (C)115 - 165

Note: A specific, experimentally verified peak list was not available in the searched sources. The data presented is based on typical chemical shift ranges for the functional groups present.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly useful for fluorine-containing compounds. A ¹⁹F NMR spectrum for this compound is available on SpectraBase.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
C=O (Aldehyde)Stretch1650-1800[3]Strong[3]
C-H (Aldehyde)Stretch2700 and 2800 (doublet)[3]Medium
C-O-C (Ether)Stretch1000 - 1300Strong
C=C (Aromatic)Stretch1450 - 1600Medium to Weak
C-F (Aromatic)Stretch1000 - 1400Strong

Note: An experimental IR spectrum is available from sources such as PubChem, which was recorded on a Bruker Tensor 27 FT-IR using the ATR-Neat technique.[4] A detailed peak list was not explicitly provided in the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For aromatic aldehydes, fragmentation often involves the loss of the aldehyde group.[3]

m/z Proposed Fragment Ion Description
216[C₁₃H₉FO₂]⁺Molecular Ion (M⁺)
215[C₁₃H₈FO₂]⁺Loss of H
187[C₁₂H₈FO]⁺Loss of CHO
121[C₇H₅O₂]⁺Cleavage of the ether bond
93[C₆H₅O]⁺Phenoxy cation
77[C₆H₅]⁺Phenyl cation

Note: The fragmentation pattern is predicted based on the structure of the molecule and general fragmentation rules for aldehydes and ethers.[3][5] An experimental mass spectrum was not available in the searched sources.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound were not found in the searched literature. However, general procedures for each technique are outlined below.

NMR Sample Preparation (General Protocol)
  • Dissolution : Weigh approximately 5-20 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

  • Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional) : If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

  • Capping : Cap the NMR tube securely.

  • Analysis : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet for analysis.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy (General Protocol)
  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application : Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition : Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol, acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS) (General Protocol)
  • Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7][8][9]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectral analysis of this compound.

References

An In-Depth Technical Guide to the Reactivity Profile of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, properties, and synthetic applications of 4-Fluoro-3-phenoxybenzaldehyde (CAS No: 68359-57-9). This versatile organic compound is a crucial intermediate in the synthesis of a wide range of commercially important molecules, particularly in the pharmaceutical and agrochemical industries.

Physicochemical and Spectroscopic Properties

This compound is a substituted aromatic aldehyde whose physical and chemical characteristics are influenced by the interplay of its three functional components: the aldehyde group, the phenoxy ether linkage, and the fluorine substituent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 68359-57-9[1][2]
Molecular Formula C₁₃H₉FO₂[1][3]
Molecular Weight 216.21 g/mol [1][2]
Appearance White to pale yellow crystalline powder or colorless liquid[1][3]
Melting Point 70-75°C[1]
Boiling Point 320-325°C (decomposes)[1]; 135°C / 2 mmHg; 102-104°C / 0.1 mmHg[4][5][1][4][5]
Density 1.209 - 1.30 g/cm³ at 20-25°C[1]
Refractive Index n20/D 1.5830
Solubility Insoluble in water; Soluble in ethanol, acetone, DMSO[1]
InChI Key JDICMOLUAHZVDS-UHFFFAOYSA-N[2]

Table 2: Spectroscopic Data Summary

TechniqueKey Features and ObservationsSource(s)
¹H NMR The aldehydic proton (-CHO) signal is expected in the downfield region, typically between 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. Aromatic protons resonate in the typical 7.0-8.0 ppm range.[6]
¹³C NMR The carbonyl carbon of the aldehyde group will show a characteristic signal in the highly deshielded region of the spectrum.[6]
¹⁹F NMR A single resonance is expected, with its chemical shift influenced by the electronic environment of the C-F bond. Spectra are available in public databases.[2][7]
IR Spectroscopy Expected to show a strong C=O stretching band for the aldehyde, C-O-C stretching for the ether, and C-F stretching bands.[2][7]
Raman Spec. Complementary vibrational data is available.[2][7]

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the aldehyde functional group, with its behavior modulated by the electronic effects of the fluorine and phenoxy substituents on the aromatic ring.

The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the aromatic ring and, by extension, on the carbonyl carbon of the aldehyde group.[3][6] This effect enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. The phenoxy group at the 3-position can contribute both inductive and resonance effects, further influencing the molecule's electronic landscape.

Chalcone_Synthesis_Pathway start This compound reaction1 Claisen-Schmidt Condensation (Base-catalyzed) start->reaction1 acetophenone Substituted Acetophenone acetophenone->reaction1 chalcone Chalcone Intermediate reaction1->chalcone Forms α,β-unsaturated ketone reaction2 Cyclization Reaction chalcone->reaction2 hydrazine Hydrazine Hydrate hydrazine->reaction2 pyrazoline 2-Pyrazoline Derivative (Biologically Active) reaction2->pyrazoline Forms heterocyclic ring Synthetic_Workflow A Start: 4-Fluorobenzaldehyde B 1. Bromination A->B C 3-Bromo-4-fluorobenzaldehyde B->C D 2. Acetal Protection (e.g., Ethylene Glycol) C->D E Protected Intermediate (3-Bromo-4-fluorobenzaldehyde acetal) D->E F 3. Ullmann Condensation (with Sodium Phenolate) E->F G Protected Product (this compound acetal) F->G H 4. Acetal Deprotection (Acid Hydrolysis) G->H I Final Product: This compound H->I

References

Methodological & Application

Application Notes: Synthesis of Pyrethroids from 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic pyrethroids are a prominent class of insecticides that mimic the structures of natural pyrethrins (B594832) found in chrysanthemum flowers. They are valued for their high efficacy against a broad spectrum of insect pests, rapid knockdown effect, and relatively low mammalian toxicity. A crucial chemical intermediate in the production of many modern pyrethroids is 4-Fluoro-3-phenoxybenzaldehyde (FPBA).[1] Its molecular structure, featuring a reactive aldehyde group, a fluorine atom, and a phenoxy moiety, makes it an ideal precursor for creating the essential alcohol or cyanohydrin portion of the final pyrethroid ester. This document provides detailed protocols for the synthesis of two major classes of pyrethroids—α-cyano and non-α-cyano—starting from this compound.

General Synthetic Pathways

The synthesis of pyrethroids from this compound (FPBA) primarily follows two distinct pathways, determined by the desired final structure.

  • One-Pot Cyanohydrin Formation and Esterification: This is the preferred route for synthesizing Type II (α-cyano) pyrethroids, such as analogues of cypermethrin (B145020) and deltamethrin.[2][3] In this process, FPBA reacts with a cyanide salt to form a cyanohydrin intermediate in situ. This intermediate is immediately acylated with a suitable cyclopropanecarbonyl chloride without being isolated, leading to the final α-cyano pyrethroid.[2][4]

  • Reduction and Esterification: This two-step pathway is used for the synthesis of Type I (non-α-cyano) pyrethroids, like analogues of permethrin (B1679614).[5] The first step involves the reduction of the aldehyde group of FPBA to a primary alcohol, yielding 4-Fluoro-3-phenoxybenzyl alcohol. In the second step, this alcohol is esterified with the appropriate cyclopropanecarbonyl chloride to produce the target pyrethroid.[5]

G cluster_start Starting Material cluster_path1 Pathway 1: α-Cyano Pyrethroids cluster_path2 Pathway 2: Non-α-Cyano Pyrethroids start This compound p1_step1 One-Pot Reaction: 1. Cyanohydrin Formation (NaCN/KCN) 2. Esterification (Acid Chloride) start->p1_step1 One-Pot Synthesis p2_step1 Reduction (e.g., NaBH4) start->p2_step1 Two-Step Synthesis p1_prod α-Cyano Pyrethroids (e.g., Cyfluthrin analogues) p1_step1->p1_prod p2_intermediate 4-Fluoro-3-phenoxybenzyl Alcohol p2_step1->p2_intermediate p2_step2 Esterification (Acid Chloride) p2_intermediate->p2_step2 p2_prod Non-α-Cyano Pyrethroids (e.g., Permethrin analogues) p2_step2->p2_prod

Caption: General synthetic pathways from this compound.

Protocol 1: One-Pot Synthesis of an α-Cyano Pyrethroid Analogue

This protocol details a one-pot reaction for synthesizing an α-cyano-4-fluoro-3-phenoxybenzyl ester. The methodology is adapted from established procedures for cypermethrin synthesis, involving the in situ formation of a cyanohydrin followed by esterification.[2][4][6][7]

Experimental Workflow

G start Start reagents 1. Add KCN and Pyridine (B92270) to Cyclohexane (B81311) in Flask start->reagents stir1 2. Stir at Room Temperature (20 mins) reagents->stir1 add_aldehyde 3. Add this compound stir1->add_aldehyde add_acyl 4. Add Pyrethroid Acid Chloride (dropwise) add_aldehyde->add_acyl stir2 5. Stir Overnight at Room Temperature add_acyl->stir2 quench 6. Quench Reaction with Water stir2->quench separate 7. Separate Organic Layer quench->separate wash 8. Wash with: a) 5% NaOH b) 5% HCl c) Saturated NaCl separate->wash dry 9. Dry Organic Layer (e.g., MgSO4) wash->dry concentrate 10. Remove Solvent (Reduced Pressure) dry->concentrate end Final Product: α-Cyano Pyrethroid concentrate->end

Caption: Workflow for the one-pot synthesis of an α-cyano pyrethroid.

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Quantity (mmol)Example Mass/VolumePurity
This compound68359-57-9216.215.71.23 g≥99%
Potassium Cyanide (KCN)151-50-865.12~15.41.0 g≥97%
Pyridine110-86-179.10~5.60.45 mLAnhydrous
Cyclohexane110-82-784.16-30 mLAnhydrous
Pyrethroid Acid Chloride*VariesVaries5.7Varies≥98%
5% Sodium Hydroxide (NaOH) Solution1310-73-240.00-10 mL-
5% Hydrochloric Acid (HCl) Solution7647-01-036.46-10 mL-
Saturated Sodium Chloride (NaCl) Solution7647-14-558.44-10 mL-

Note: The acid chloride component, such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, must be prepared separately.

Protocol

  • Reaction Setup: To a 100 mL three-necked flask equipped with a magnetic stirrer, add cyclohexane (30 mL), potassium cyanide (1.0 g, ~15.4 mmol), and pyridine (0.45 mL).[4]

  • Cyanohydrin Formation: Add this compound (1.23 g, 5.7 mmol) to the mixture. Stir at room temperature for 20 minutes to facilitate the formation of the cyanohydrin intermediate.[4]

  • Esterification: Slowly add the desired pyrethroid acid chloride (5.7 mmol), previously dissolved in a small amount of a suitable solvent like benzene (B151609) or cyclohexane, to the reaction mixture dropwise.[4]

  • Reaction: Stir the mixture overnight at room temperature to ensure the completion of the esterification.[4]

  • Work-up:

    • Add water (20 mL) to the flask and transfer the contents to a separatory funnel.[4]

    • Separate the layers and wash the organic layer sequentially with 10 mL of 5% NaOH solution, 10 mL of 5% HCl solution, and 10 mL of saturated NaCl solution.[4]

    • Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the final product, typically as a light yellow, viscous oil.[4]

Safety Note: Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic. All manipulations must be performed in a well-ventilated fume hood. Contact with acid will release extremely toxic hydrogen cyanide gas.[2]

Protocol 2: Two-Step Synthesis of a Non-α-Cyano Pyrethroid Analogue

This protocol describes the synthesis of a non-α-cyano pyrethroid, analogous to permethrin, in two distinct steps: reduction of the aldehyde followed by esterification.[5][8]

Experimental Workflow

G cluster_A Step A: Reduction cluster_B Step B: Esterification start_A Start with FPBA in Methanol (B129727) reduce Add NaBH4 (Portion-wise, 5-15°C) start_A->reduce stir_A Stir for 1-2 hours reduce->stir_A workup_A Work-up: Quench, Extract, Dry stir_A->workup_A intermediate Intermediate: 4-Fluoro-3-phenoxybenzyl Alcohol workup_A->intermediate start_B Start with Alcohol in Toluene intermediate->start_B Use in next step esterify Add Acid Chloride (80-85°C) start_B->esterify stir_B Stir until completion esterify->stir_B workup_B Work-up: Cool, Wash, Dry stir_B->workup_B product Final Product: Non-α-Cyano Pyrethroid workup_B->product

Caption: Workflow for the two-step synthesis of a non-α-cyano pyrethroid.

Step 2a: Reduction of this compound

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Purity
This compound68359-57-9216.21≥99%
Sodium Borohydride (B1222165) (NaBH₄)16940-66-237.83≥98%
Methanol67-56-132.04Anhydrous
Dichloromethane75-09-284.93ACS Grade

Protocol

  • Dissolution: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath to 5-15°C.[8]

  • Reduction: Slowly add sodium borohydride (a suitable reducing agent) in small portions, maintaining the temperature between 5-15°C.[8]

  • Reaction: Stir the reaction mixture for 1-4 hours until the starting material is consumed (monitor by TLC).[8]

  • Work-up: Carefully quench the reaction by adding water. Extract the product with a solvent such as dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-Fluoro-3-phenoxybenzyl alcohol.

Step 2b: Esterification of 4-Fluoro-3-phenoxybenzyl alcohol

Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Purity
4-Fluoro-3-phenoxybenzyl alcohol(from 2a)218.23-
Pyrethroid Acid Chloride*VariesVaries≥98%
Toluene108-88-392.14Anhydrous

Note: The acid chloride, such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, is the acylating agent.[5][8]

Protocol

  • Reaction Setup: Dissolve the 4-Fluoro-3-phenoxybenzyl alcohol from the previous step in a suitable solvent like toluene.[8]

  • Esterification: Heat the solution to 80-85°C and add the pyrethroid acid chloride.[5][8] The reaction can be run in the presence of a weak base like pyridine to scavenge the HCl byproduct.

  • Reaction: Maintain the temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up and Isolation: Cool the reaction mixture. Wash with water and/or a dilute base solution to remove any unreacted acid chloride and HCl. Dry the organic layer and remove the solvent under reduced pressure to yield the final non-α-cyano pyrethroid.[5]

Summary of Reaction Conditions

The following table summarizes typical quantitative parameters adapted from analogous pyrethroid syntheses.

ParameterProtocol 1 (α-Cyano)[4]Protocol 2 (Non-α-Cyano)[5][8]
Aldehyde:Acid Chloride Ratio 1 : 1 (molar)1 : 1 (molar, based on alcohol)
Key Reagents KCN, PyridineNaBH₄ (Step A)
Solvent CyclohexaneMethanol (Step A), Toluene (Step B)
Temperature Room Temperature5-15°C (Step A), 80-85°C (Step B)
Reaction Time Overnight1-4 hours (Step A), Varies (Step B)
Typical Yield >90% (Reported for analogues)[7][9]High (generally)

References

Application Notes and Protocols: 4-Fluoro-3-phenoxybenzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-phenoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] Its unique structure, featuring a reactive aldehyde group, a stabilizing fluorine atom, and a phenoxy moiety, makes it an ideal starting material for the construction of complex pharmaceutical compounds.[2] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent utilization in the preparation of chalcones and pyrazoline derivatives, which are known to possess a range of pharmacological activities, including anti-inflammatory and analgesic properties.[1][4]

Physicochemical Properties of this compound

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
CAS Number 68359-57-9[1]
Molecular Formula C₁₃H₉FO₂[1]
Molecular Weight 216.21 g/mol [1]
Appearance Colorless to light yellow crystalline powder or clear liquid[1][5]
Boiling Point 102-104 °C at 0.1 mmHg; 320-325 °C (decomposes)[5]
Melting Point 70-75 °C[5]
Density ~1.25-1.30 g/cm³ at 20 °C[5]
Solubility Soluble in ethanol (B145695), acetone, and DMSO; insoluble in water[5]

Synthesis of this compound

The most common and well-documented industrial synthesis of this compound proceeds through a multi-step route starting from 4-fluorobenzaldehyde (B137897).[4] The key steps involve the bromination of the aromatic ring, protection of the aldehyde functionality as an acetal (B89532), followed by a copper-catalyzed Ullmann condensation to introduce the phenoxy group, and finally, deprotection to yield the desired product.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

G A 4-Fluorobenzaldehyde B 3-Bromo-4-fluorobenzaldehyde (B1265969) A->B Bromination C 3-Bromo-4-fluorobenzaldehyde ethylene (B1197577) acetal B->C Acetal Protection D This compound ethylene acetal C->D Ullmann Condensation E This compound D->E Deprotection (Hydrolysis)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

This protocol describes the bromination of 4-fluorobenzaldehyde.

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-fluorobenzaldehyde (1.0 mol) in dichloromethane (B109758) (160 mL).

  • Reagent Preparation: In a separate flask, dissolve sodium bromide (1.01 mol) in deionized water (100 mL) and, while stirring, add 35% hydrochloric acid (100 mL).

  • Bromination: Cool the solution of 4-fluorobenzaldehyde to 20-25 °C. Add the sodium bromide/hydrochloric acid solution. Initiate ultrasonic waves and, under vigorous stirring, add an 8% aqueous solution of sodium hypochlorite (B82951) (1.02 mol) dropwise over 1 hour.

  • Reaction and Work-up: After the addition is complete, continue ultrasonic treatment for a further 30 minutes. Maintain the temperature and stirring for 2 hours. Stop the stirring and allow the layers to separate.

  • Isolation and Purification: Separate the organic layer, wash it with water until neutral, dry over anhydrous sodium sulfate (B86663), and remove the solvent under reduced pressure to obtain the crude product. The pure product can be obtained by bulk melting crystallization at 31 °C.

Expected Yield: ~90-92%

Protocol 2.2.2: Synthesis of this compound

This protocol details the protection, Ullmann condensation, and deprotection steps.

  • Acetal Protection:

    • To a mixture of 3-bromo-4-fluorobenzaldehyde (0.1 mol) and ethylene glycol (0.11 mol), add trimethylchlorosilane (0.24 mol).

    • Heat the mixture to 100 °C for 3 hours.

    • After cooling to room temperature, add toluene (B28343) (100 mL) and wash the mixture twice with 50 mL of ice-water.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo to yield 3-bromo-4-fluorobenzaldehyde ethylene acetal.

  • Ullmann Condensation:

    • In a reaction vessel, combine sodium phenolate (B1203915) (1.2-1.8 mol equivalent to the acetal), copper(I) oxide as a catalyst, and a high-boiling solvent such as diglyme.

    • Heat the mixture to 130-170 °C.

    • Add the 3-bromo-4-fluorobenzaldehyde ethylene acetal dropwise to the heated mixture.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Work-up involves distilling off the solvent under reduced pressure, dissolving the residue in toluene, filtering, washing the filtrate with dilute sodium hydroxide (B78521) solution, and distilling under reduced pressure to obtain this compound ethylene acetal.

  • Deprotection (Hydrolysis):

    • Dissolve the this compound ethylene acetal (0.1 mol) in a mixture of ethanol (60 mL) and water (20 mL).

    • Add a catalytic amount of concentrated hydrochloric acid (1 mL).

    • Stir the solution at room temperature for 3 hours.

    • Remove the ethanol in vacuo. Add toluene (100 mL) to the residue.

    • Separate the organic phase, wash twice with water (50 mL each), dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

    • The residue is then distilled under vacuum to afford pure this compound.

Expected Yield: ~91% for the deprotection step.

Application in the Synthesis of Pharmaceutical Scaffolds: Chalcones and Pyrazolines

This compound is a valuable precursor for the synthesis of chalcones, which are α,β-unsaturated ketones. These chalcones can be subsequently converted into pyrazoline derivatives, a class of five-membered nitrogen-containing heterocyclic compounds. Both chalcones and pyrazolines are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5]

Synthesis Workflow for Pyrazoline Derivatives

The synthesis of pyrazoline derivatives from this compound involves a two-stage process:

G A This compound C Chalcone (B49325) Derivative A->C Claisen-Schmidt Condensation (Base catalyst) B Substituted Acetophenone (B1666503) B->C E Pyrazoline Derivative C->E Cyclocondensation (Acid or Base catalyst) D Hydrazine (B178648) Hydrate (B1144303) D->E

Caption: Two-stage synthesis of pyrazoline derivatives.

Experimental Protocols

Protocol 3.2.1: Synthesis of Chalcone Derivative (Claisen-Schmidt Condensation)

This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) and a substituted acetophenone (e.g., 4'-methoxyacetophenone, 10 mmol) in ethanol (30-50 mL).

  • Catalyst Addition: Cool the mixture in an ice bath with continuous stirring. Prepare a solution of NaOH or KOH (20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 25°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, neutralize the mixture with 1N HCl to induce precipitation.

  • Purification: Wash the crude product with cold water and dry. Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the purified product.

Protocol 3.2.2: Synthesis of Pyrazoline Derivative

This protocol details the cyclization of the chalcone with hydrazine hydrate.

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized chalcone derivative (1 mmol) in ethanol (10-20 mL).

  • Reagent Addition: Add hydrazine hydrate (1-1.25 mmol) to the solution.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (around 80°C) for 4-6 hours. Monitor the reaction progress using TLC.

  • Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water. Collect the resulting solid precipitate by filtration, wash with water, and dry. Purify the crude pyrazoline derivative by recrystallization from ethanol.

Biological Significance and Signaling Pathways

Chalcones and their pyrazoline derivatives are known to interact with various biological targets. For instance, some chalcone derivatives have been shown to be potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) biosynthesis pathway.

G cluster_0 Inflammatory Stimuli cluster_1 Prostaglandin Synthesis cluster_2 Biological Response A Arachidonic Acid B COX Enzymes (COX-1, COX-2) A->B C Prostaglandins B->C D Inflammation Pain Fever C->D X Chalcone/Pyrazoline Derivatives X->B Inhibition

Caption: Inhibition of the COX pathway by chalcone/pyrazoline derivatives.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical and medicinal chemistry. The protocols provided herein offer a detailed guide for its synthesis and its application in the preparation of biologically active chalcone and pyrazoline scaffolds. The straightforward nature of these synthetic transformations, coupled with the significant pharmacological potential of the resulting products, underscores the importance of this compound in drug discovery and development. Further exploration of derivatives from this intermediate is likely to yield novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 4-Fluoro-3-phenoxybenzaldehyde via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly pyrethroid insecticides. The formation of the diaryl ether linkage is a critical step in its synthesis, for which the Ullmann condensation is a well-established and widely used method. This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol. In the context of this compound synthesis, this typically involves the reaction of a protected 3-halo-4-fluorobenzaldehyde with a phenolate (B1203915).

This document provides detailed application notes and experimental protocols for the synthesis of this compound using the Ullmann condensation. It also briefly discusses modern advancements and alternative synthetic routes.

Reaction Principle

The Ullmann condensation for diaryl ether synthesis proceeds via the copper-catalyzed reaction of an aryl halide with a phenoxide. The reaction mechanism is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.

A critical consideration in the synthesis of this compound is the presence of the aldehyde functional group, which can be sensitive to the basic reaction conditions of the Ullmann condensation. To prevent unwanted side reactions, such as the Cannizzaro reaction, the aldehyde group is typically protected as an acetal (B89532) prior to the coupling reaction. The acetal is then hydrolyzed in a subsequent step to yield the final product.

Experimental Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound via Ullmann condensation, based on established literature and patent information.

Parameter3-Bromo-4-fluorobenzaldehyde (B1265969) AcetalizationUllmann CondensationAcetal Deprotection
Starting Material 3-Bromo-4-fluorobenzaldehyde3-Bromo-4-fluoro-benzaldehyde ethylene (B1197577) acetal, Sodium Phenolate4-Fluoro-3-phenoxy-benzaldehyde ethylene acetal
Key Reagents Ethylene glycol, TrimethylchlorosilaneCopper(I) oxide, Potassium chlorideHydrochloric acid
Solvent Toluene (B28343)DiglymeEthanol (B145695), Water, Toluene
Temperature 100 °C155 °CRoom Temperature
Reaction Time 3 hours7 hours3 hours
Yield 85%[1]-91%[1][2]
Product Boiling Point 79-81 °C / 0.1 mm Hg[1]-102-104 °C / 0.1 mm Hg[1][2]

Experimental Protocols

Materials and Equipment
  • Reactants: 3-Bromo-4-fluorobenzaldehyde, Ethylene glycol, Trimethylchlorosilane, Sodium phenolate, Phenol, Sodium hydride (for dehydration if needed).

  • Catalysts and Reagents: Copper(I) oxide, Potassium chloride, Concentrated hydrochloric acid.

  • Solvents: Toluene, Diglyme, Ethanol.

  • Equipment: Round-bottom flasks, reflux condenser, heating mantle with stirrer, distillation apparatus, separatory funnel, rotary evaporator, vacuum pump.

Protocol 1: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde

This protocol describes the protection of the aldehyde group of 3-bromo-4-fluorobenzaldehyde as an ethylene acetal.

  • To a mixture of 3-bromo-4-fluorobenzaldehyde (0.1 mol) and 1,2-ethanediol (B42446) (0.11 mol), add trimethylchlorosilane (0.24 mol).

  • Heat the mixture to 100 °C for 3 hours.[1]

  • After cooling to room temperature, add 100 ml of toluene.

  • Wash the organic phase twice with 50 ml of ice water each time.

  • Dry the organic phase over sodium sulfate (B86663) and evaporate the solvent in vacuo.

  • Distill the residue in vacuo to obtain 3-bromo-4-fluoro-benzaldehyde-ethylene acetal as a colorless oil (boiling point: 79-81 °C/0.1 mm Hg). An expected yield is around 85%.[1]

Protocol 2: Ullmann Condensation

This protocol details the copper-catalyzed coupling of the protected benzaldehyde (B42025) with sodium phenolate.

  • To a suspension of sodium phenolate (27.5 mmol) in 3 ml of diglyme, add sodium hydride (3.5 mmol) for dehydration if necessary.

  • Add copper(I) oxide (0.35 mmol) and potassium chloride (6.5 mmol).[1]

  • Heat the reaction mixture to 155 °C under an inert atmosphere (e.g., argon).

  • At this temperature, add 3-bromo-4-fluoro-benzaldehyde-ethylene acetal (25 mmol).

  • Stir the mixture at 155 °C for 7 hours.[1]

  • After cooling to room temperature, add 50 ml of toluene and filter off the inorganic material.

  • Remove the solvent from the filtrate in vacuo to obtain the crude 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal.

Protocol 3: Acetal Deprotection to Yield this compound

This final step removes the acetal protecting group to yield the target aldehyde.

  • Dissolve the crude 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal (0.1 mol) in a mixture of 60 ml of ethanol and 20 ml of water.[1][2]

  • Add 1 ml of concentrated hydrochloric acid and keep the solution at room temperature for 3 hours.[1][2]

  • Distill off the ethanol in vacuo.

  • Add 100 ml of toluene to the residue and separate the aqueous phase.

  • Wash the organic phase twice with 50 ml of water.

  • Dry the organic phase over sodium sulfate and evaporate the solvent in vacuo.

  • Distill the residue in vacuo to obtain 4-fluoro-3-phenoxy-benzaldehyde as a colorless oil (boiling point: 102-104 °C/0.1 mm Hg). The expected yield is approximately 91%.[1][2]

Visualizing the Synthesis Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start 3-Bromo-4-fluorobenzaldehyde Acetalization Acetal Protection (Ethylene Glycol, TMSCl) Start->Acetalization Protected_Intermediate 3-Bromo-4-fluoro-benzaldehyde ethylene acetal Acetalization->Protected_Intermediate Ullmann Ullmann Condensation (Sodium Phenolate, Cu2O) Protected_Intermediate->Ullmann Coupled_Product 4-Fluoro-3-phenoxy-benzaldehyde ethylene acetal Ullmann->Coupled_Product Deprotection Acetal Deprotection (HCl, Ethanol/Water) Coupled_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Overview

The following diagram provides a simplified representation of the key transformations in the Ullmann condensation step.

Ullmann_Mechanism ArylHalide 3-Bromo-4-fluoro-benzaldehyde acetal OxidativeAddition Oxidative Addition Intermediate ArylHalide->OxidativeAddition Phenoxide Sodium Phenolate CopperPhenoxide Copper(I) Phenoxide Intermediate Phenoxide->CopperPhenoxide Catalyst Cu(I) Catalyst Catalyst->CopperPhenoxide CopperPhenoxide->OxidativeAddition DiarylEther 4-Fluoro-3-phenoxy-benzaldehyde acetal OxidativeAddition->DiarylEther Byproduct NaBr + Cu(I) Catalyst OxidativeAddition->Byproduct

Caption: Simplified mechanism of the Ullmann condensation for diaryl ether synthesis.

Modern Alternatives and Considerations

While the traditional Ullmann condensation is robust, it often requires high temperatures and stoichiometric amounts of copper. Modern advancements in catalysis have led to the development of milder and more efficient protocols. These often involve the use of ligands, such as diamines or amino acids, which can facilitate the catalytic cycle and allow the reaction to proceed at lower temperatures with lower catalyst loadings.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for ether synthesis, have emerged as powerful alternatives to the Ullmann condensation. These methods often offer a broader substrate scope and even milder reaction conditions, though they may involve more expensive catalysts and ligands. The choice between these methods will depend on factors such as substrate availability, cost considerations, and the desired scale of the reaction.

References

Application Notes: 4-Fluoro-3-phenoxybenzaldehyde in the Synthesis of Travoprost, a Prostaglandin F2α Analog with Anti-inflammatory Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-fluoro-3-phenoxybenzaldehyde as a key starting material in the synthesis of Travoprost (B1681362), a potent prostaglandin (B15479496) F2α analog. While primarily indicated for the treatment of glaucoma, Travoprost's mechanism of action, targeting the prostaglandin FP receptor, implicates it in inflammatory signaling pathways, making it a relevant case study for anti-inflammatory drug development.

Introduction

This compound is a versatile aromatic aldehyde featuring a unique substitution pattern that renders it a valuable building block in medicinal chemistry. Its structural motifs are incorporated into various biologically active molecules. One of the most notable applications is in the multi-step synthesis of Travoprost, a prostaglandin F2α analog. Prostaglandins are lipid compounds that are key mediators of inflammation. Travoprost's high affinity and selectivity for the prostaglandin F (FP) receptor make it an interesting subject for studying the modulation of inflammatory responses.

This document outlines the synthetic pathway from a key intermediate derived from this compound to Travoprost, provides detailed experimental protocols for the key transformations, and discusses the underlying signaling pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented in Table 1.

PropertyValue
Molecular Formula C₁₃H₉FO₂
Molecular Weight 216.21 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 70-75°C
Boiling Point 320-325°C (decomposes)
Solubility Soluble in ethanol, acetone, and DMSO; insoluble in water
Purity (HPLC) ≥98%

Synthetic Pathway Overview

The synthesis of Travoprost from intermediates derived from this compound is a complex, multi-step process. A crucial part of this synthesis is the construction of the ω-side chain containing the 3-(trifluoromethyl)phenoxy group, which is derived from a related precursor, and its subsequent coupling to the cyclopentane (B165970) core. The following diagram illustrates a plausible synthetic workflow for the key stages of Travoprost synthesis.

G cluster_0 Corey Lactone Derivatization cluster_1 Stereoselective Reduction cluster_2 Side Chain Elaboration cluster_3 Final Esterification Corey_Lactone PPB-Corey-Lactone Oxidation Oxidation Corey_Lactone->Oxidation Diisopropylcarbodiimide, DMSO, Phosphoric Acid Enone Travoprost Intermediate (Enone) Oxidation->Enone Horner-Wadsworth-Emmons Reaction Enone_ref Travoprost Intermediate (Enone) Reduction CBS Reduction Enone_ref->Reduction 2-methyl-CBS-oxazaborolidine, Catecholborane Enol Travoprost Intermediate (Enol) Reduction->Enol Enol_ref Travoprost Intermediate (Enol) Lactone_Reduction Lactone Reduction Enol_ref->Lactone_Reduction DIBAL-H PPB_Triol PPB-Triol Lactone_Reduction->PPB_Triol Deprotection Deprotection PPB_Triol->Deprotection K₂CO₃, Methanol Triol Triol Deprotection->Triol Wittig Wittig Reaction Triol->Wittig (4-carboxybutyl)triphenylphosphonium bromide Travoprost_Acid Travoprost Acid Wittig->Travoprost_Acid Travoprost_Acid_ref Travoprost Acid Esterification Esterification Travoprost_Acid_ref->Esterification Isopropyl iodide, K₂CO₃, DMI Travoprost Travoprost Esterification->Travoprost

Caption: Synthetic workflow for Travoprost.

Experimental Protocols

The following protocols are compiled from patent literature and represent key transformations in the synthesis of Travoprost.

Horner-Wadsworth-Emmons (HWE) Reaction for Enone Formation

This reaction constructs the ω-side chain of the prostaglandin.

  • Materials:

  • Procedure:

    • Suspend 1069 g of PPB-Corey-lactone in 11.1 L of anhydrous toluene in a multi-neck flask under an inert atmosphere.

    • Add 1.4 L of diisopropylcarbodiimide and 0.855 L of dimethyl sulfoxide (B87167) in phosphoric acid.

    • Heat the reaction mixture to 50°C and add a further 0.34 L of dimethyl sulfoxide in phosphoric acid in portions.

    • After completion of the oxidation, cool the mixture to -10°C.

    • While maintaining the temperature, add 316 g of solid potassium hydroxide followed by a solution of 1.45 kg of Travoprost phosphonate in toluene.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a 1 M hydrochloric acid solution and stir.

    • Separate the organic phase, wash with sodium hydrogen carbonate solution and then with diluted hydrochloric acid solution.

    • Dry the organic phase over sodium sulfate (B86663), filter, and evaporate the solvent.

    • Purify the crude product by chromatography on a silica (B1680970) gel column (eluent: toluene-ethyl acetate (B1210297) mixture) and crystallize from an ethyl acetate-hexane mixture to yield the enone intermediate.

ParameterValue
Yield 55%
Melting Point 112.5-114.5°C
Corey-Bakshi-Shibata (CBS) Stereoselective Reduction

This step is crucial for establishing the correct stereochemistry at the C-15 position.

  • Materials:

    • Travoprost enone intermediate

    • 2-methyl-CBS-oxazaborolidine catalyst

    • Catecholborane

    • Tetrahydrofuran (THF, anhydrous)

  • Procedure:

    • Dissolve the enone intermediate in anhydrous THF in a suitable reactor under an inert atmosphere.

    • Add the 2-methyl-CBS-oxazaborolidine catalyst.

    • Cool the solution and add catecholborane dropwise while maintaining the temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, quench the reaction and work up by washing with appropriate aqueous solutions.

    • Purify the resulting enol intermediate by crystallization.

ParameterValue
Diastereomeric Excess (de) >90-92%
Melting Point 129.5-134.5°C
Wittig Reaction for α-side Chain Installation

This reaction introduces the carboxylic acid side chain.

  • Materials:

    • Triol intermediate

    • (4-carboxybutyl)triphenylphosphonium bromide

    • Potassium tert-butoxide

    • Tetrahydrofuran (THF, anhydrous)

  • Procedure:

    • Prepare the ylide by reacting (4-carboxybutyl)triphenylphosphonium bromide with a strong base like potassium tert-butoxide in anhydrous THF.

    • Add a solution of the triol intermediate to the ylide solution at a controlled temperature (e.g., -20°C to +20°C).

    • Allow the reaction to proceed until completion, as monitored by TLC.

    • Quench the reaction and perform an acidic work-up.

    • Extract the product with an organic solvent.

    • Purify the resulting Travoprost acid by column chromatography.

Final Esterification to Travoprost

The final step involves the esterification of the carboxylic acid.

  • Materials:

    • Travoprost acid

    • Isopropyl iodide

    • Potassium carbonate (K₂CO₃)

    • 1,3-dimethylimidazolidinone (DMI)

    • Sodium hydrogen sulfate (NaHSO₄) solution

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Dissolve 463 g of Travoprost acid in 2.3 L of DMI.

    • Add 420 g of K₂CO₃ and 300 ml of isopropyl iodide.

    • Stir the reaction mixture at 45°C.

    • After completion of the reaction, add NaHSO₄ solution, water, hexane, and ethyl acetate.

    • Separate the phases and extract the aqueous phase with a hexane:ethyl acetate mixture.

    • Wash the combined organic phases with water and dry over Na₂SO₄.

    • Filter and evaporate the solvent.

    • Purify the final product by chromatography on silica gel.

ParameterValue
Yield 67%

Mechanism of Action and Anti-inflammatory Relevance

Travoprost is a synthetic prostaglandin F2α analog that acts as a selective agonist at the prostaglandin F (FP) receptor.[1][2] The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq.

G Travoprost Travoprost FP_Receptor Prostaglandin F (FP) Receptor Travoprost->FP_Receptor binds and activates Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Cascades (e.g., MAPK/ERK) Ca_release->Downstream PKC->Downstream Inflammatory_Response Modulation of Inflammatory Response Downstream->Inflammatory_Response

References

Application Notes and Protocols for 4-Fluoro-3-phenoxybenzaldehyde in Analgesic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenoxybenzaldehyde is a versatile intermediate in medicinal chemistry, recognized for its utility in the synthesis of novel compounds with potential therapeutic applications.[1][2][3] Its unique structural features, including the fluorine atom and the phenoxy group, make it an attractive scaffold for the development of new analgesic agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of chalcone (B49325) and pyrazoline derivatives from this compound and the evaluation of their potential analgesic activities. Chalcones and their subsequent pyrazoline derivatives are well-documented classes of compounds exhibiting a wide range of pharmacological effects, including significant analgesic and anti-inflammatory properties.

Synthesis of Analgesic Intermediates

The aldehyde functional group of this compound serves as a key reactive site for the synthesis of more complex molecules, such as chalcones, through the Claisen-Schmidt condensation.[1] These chalcones can then be further cyclized to form pyrazoline derivatives, a class of heterocyclic compounds known for their analgesic potential.

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the synthesis of a representative chalcone, (E)-1-(4-chlorophenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-2-en-1-one, from this compound and 4-chloroacetophenone.

Materials:

  • This compound

  • 4-Chloroacetophenone

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-chloroacetophenone in 50 mL of ethanol.

  • Cool the mixture in an ice bath while stirring continuously.

  • Slowly add a solution of 20 mmol of NaOH in 10 mL of distilled water dropwise to the reaction mixture. Maintain the temperature below 25°C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and acidify with dilute HCl to a neutral pH.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

Protocol 2: Synthesis of a Pyrazoline Derivative

This protocol outlines the synthesis of a pyrazoline derivative from the previously synthesized chalcone.

Materials:

  • (E)-1-(4-chlorophenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-2-en-1-one (Chalcone derivative)

  • Hydrazine (B178648) hydrate (B1144303) (80%)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 5 mmol of the chalcone derivative in 30 mL of ethanol.

  • Add 10 mmol of hydrazine hydrate to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyrazoline derivative.

In Vivo Analgesic Activity Evaluation

The following are standard and widely used protocols for assessing the analgesic potential of newly synthesized compounds in animal models.

Protocol 3: Acetic Acid-Induced Writhing Test in Mice

This test is used to evaluate peripheral analgesic activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal contractions and stretching of the hind limbs), which is a sign of visceral pain.[4][5]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound (e.g., the synthesized pyrazoline derivative)

  • Standard analgesic drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 0.6% (v/v) Acetic acid solution

  • Syringes and needles for administration

  • Observation chambers

Procedure:

  • Divide the mice into groups (n=6 per group): Vehicle control, standard drug, and test compound groups (at different doses).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After a set absorption time (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject 0.1 mL/10 g of body weight of the 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes for each mouse over a 10-minute period.

  • Calculate the percentage of analgesic activity (inhibition of writhing) for the standard and test groups using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

Protocol 4: Hot Plate Test in Mice

This method is used to assess central analgesic activity by measuring the reaction time of the animal to a thermal stimulus.[6][7]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound

  • Standard central analgesic (e.g., Morphine)

  • Vehicle

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

  • Stopwatch

Procedure:

  • Divide the mice into groups as described in the writhing test protocol.

  • Before administering any substance, determine the basal reaction time of each mouse by placing it on the hot plate and recording the time until it shows signs of discomfort (e.g., licking of paws or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Administer the vehicle, standard drug, or test compound to the respective groups.

  • At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the reaction time.

  • An increase in the reaction time compared to the basal time indicates an analgesic effect.

Quantitative Data Presentation

The following tables present representative data for the analgesic activity of chalcone and pyrazoline derivatives, illustrating the potential of compounds derived from this compound.

Disclaimer: The following data is representative of fluorinated chalcone and pyrazoline derivatives and is intended for illustrative purposes. Actual results for derivatives of this compound may vary.

Table 1: Peripheral Analgesic Activity of a Representative Pyrazoline Derivative (Acetic Acid-Induced Writhing Test)

Treatment GroupDose (mg/kg)Mean No. of Writhes (± SEM)% Inhibition of Writhing
Vehicle Control-65.4 ± 2.1-
Diclofenac Sodium1018.2 ± 1.5 72.2%
Pyrazoline Derivative1035.8 ± 2.8**45.3%
Pyrazoline Derivative2024.1 ± 1.963.1%

*Data are expressed as mean ± SEM. **p<0.01, **p<0.001 compared to vehicle control group (Student's t-test).

Table 2: Central Analgesic Activity of a Representative Chalcone Derivative (Hot Plate Test)

Treatment GroupDose (mg/kg)Reaction Time (seconds) at 60 min (± SEM)
Vehicle Control-5.2 ± 0.4
Morphine515.8 ± 1.2
Chalcone Derivative208.9 ± 0.7**
Chalcone Derivative4011.5 ± 0.9

*Data are expressed as mean ± SEM. **p<0.01, **p<0.001 compared to vehicle control group (Student's t-test).

Mechanism of Action & Signaling Pathways

The analgesic effects of chalcone and pyrazoline derivatives are often attributed to their interaction with various signaling pathways involved in pain modulation. Two of the most significant pathways are the opioidergic and serotonergic systems.

Opioidergic Pathway

Endogenous and exogenous opioids exert their analgesic effects by binding to opioid receptors (μ, δ, and κ) in the central nervous system.[8] This binding initiates a signaling cascade that ultimately leads to a reduction in the transmission of pain signals.

opioidergic_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Opioid Opioid Ligand OpioidReceptor μ-Opioid Receptor Opioid->OpioidReceptor Binds to CaChannel Voltage-gated Ca²⁺ Channel OpioidReceptor->CaChannel Inhibits KChannel K⁺ Channel OpioidReceptor->KChannel Opens Vesicle Vesicle with Neurotransmitters (e.g., Substance P, Glutamate) CaChannel->Vesicle Prevents Influx PainSignal Pain Signal Transmission Vesicle->PainSignal Reduced Release Hyperpolarization Hyperpolarization KChannel->Hyperpolarization Causes Hyperpolarization->PainSignal Inhibits

Caption: Opioidergic pathway in analgesia.

Serotonergic Pathway

The descending serotonergic pathways from the brainstem to the spinal cord play a crucial role in pain modulation.[9] Serotonin (5-HT) released in the dorsal horn can have both inhibitory and facilitatory effects on pain transmission, depending on the receptor subtype activated.

serotonergic_pathway cluster_brainstem Brainstem (e.g., RVM) cluster_spinal_cord Spinal Cord Dorsal Horn DescendingNeuron Descending Serotonergic Neuron PresynapticTerminal Presynaptic Terminal DescendingNeuron->PresynapticTerminal Releases 5-HT HT_Receptor 5-HT Receptor PresynapticTerminal->HT_Receptor 5-HT binds to PostsynapticNeuron Postsynaptic Neuron PainModulation Pain Modulation (Inhibition/Facilitation) HT_Receptor->PainModulation PainModulation->PostsynapticNeuron Modulates Signal

Caption: Serotonergic pathway in pain modulation.

Experimental Workflow

The development of analgesic drugs from this compound follows a logical progression from chemical synthesis to biological evaluation.

experimental_workflow Start This compound Synthesis1 Claisen-Schmidt Condensation Start->Synthesis1 Chalcone Chalcone Derivative Synthesis1->Chalcone Synthesis2 Cyclization with Hydrazine Hydrate Chalcone->Synthesis2 Bioassay In Vivo Analgesic Assays Chalcone->Bioassay Pyrazoline Pyrazoline Derivative Synthesis2->Pyrazoline Pyrazoline->Bioassay WrithingTest Acetic Acid Writhing Test Bioassay->WrithingTest HotPlateTest Hot Plate Test Bioassay->HotPlateTest DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) WrithingTest->DataAnalysis HotPlateTest->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: Drug development workflow.

Conclusion

This compound is a valuable starting material for the synthesis of chalcone and pyrazoline derivatives with promising analgesic properties. The protocols and data presented in these application notes provide a framework for researchers to explore the potential of these compounds in the development of new pain therapeutics. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to identify lead candidates for further preclinical and clinical development.

References

Application Notes and Protocols for Cross-Coupling Reactions Using 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for various palladium-catalyzed cross-coupling reactions utilizing 4-fluoro-3-phenoxybenzaldehyde and its derivatives. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the fluoro-phenoxy-phenyl motif in bioactive molecules and functional materials. The methodologies described herein offer efficient routes to construct carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse molecular scaffolds.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of new bonds with high efficiency and selectivity.[1][2] For a substrate like this compound, which contains an electron-deficient aromatic ring, these reactions provide a powerful tool for derivatization. The presence of the fluorine atom can influence the reactivity of the aryl halide, and the aldehyde group may require protection depending on the reaction conditions. This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organohalide.[3][4] This reaction is widely used for the synthesis of biaryl compounds. For substrates analogous to this compound, such as bromo-substituted benzaldehydes, the Suzuki-Miyaura coupling proceeds with high yields.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides
EntryAryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C) & TimeYield (%)
14-Bromo-2-hydroxybenzaldehyde (B134324)Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)80 °C, 8 h97
24-BromoacetophenonePhenylboronic acidPd(II)-complex (cat.)Cs₂CO₃DMF/H₂O (1:1)Not specifiedGood
34-BromobenzaldehydePhenylboronic acidPCS1-Pd (0.033 mmol)K₂CO₃Not specifiedRT, 3-40 min>99[5]
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-benzaldehyde Derivative

This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for 4-bromo-2-fluoro-5-phenoxybenzaldehyde.

Materials:

  • 4-Bromo-2-hydroxybenzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane (B91453)

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-hydroxybenzaldehyde (1.0 mmol, 201 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).[3]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.[3]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the reaction mixture.[3]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, & Base B Add Degassed Solvents A->B C Add Pd Catalyst B->C D Heat & Stir (80-100 °C, 8-16 h) C->D E Aqueous Workup D->E F Column Chromatography E->F Product Biaryl Product F->Product

Suzuki-Miyaura Coupling Experimental Workflow

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6] This reaction is a powerful tool for the synthesis of substituted alkenes. For electron-deficient aryl halides, microwave-assisted protocols can often enhance reaction rates and yields.

Quantitative Data for Heck Reaction of Aryl Halides
EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C) & TimeYield (%)
12-BromonaphthaleneEthyl crotonatePd EnCat®40 (0.8)AcONaEthanol (B145695)140 °C, 30 min (MW)Not specified[7]
24-BromoacetophenoneStyrenePVP-Pd NPs (0.2)K₂CO₃H₂O/EtOH (3:1)130 °C, 10 min (MW)98[8]
3p-Bromoanisole2-Ethylhexyl acrylatePd/CNot specifiedNot specified190 °CNot specified[9]
Experimental Protocol: Microwave-Assisted Heck Reaction

This protocol is a general procedure for the microwave-assisted Heck reaction of an aryl bromide with an alkene and can be adapted for 4-bromo-2-fluoro-5-phenoxybenzaldehyde.

Materials:

  • Aryl bromide (1.0 equiv)

  • Alkene (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd EnCat®40, 0.8 mol%)

  • Sodium acetate (AcONa) (2.5 equiv)

  • Tetrabutylammonium chloride (Et₄NCl) (3 equiv)

  • Ethanol

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave vial, add the aryl bromide (e.g., 100 mg, 1 equiv), Et₄NCl (3 equiv), AcONa (2.5 equiv), and Pd EnCat®40 (0.8 mol%).[7]

  • Disperse the solids in ethanol (2 mL).

  • Add the alkene (1 equiv).[7]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140°C for 30 minutes with stirring.[7]

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck_Reaction_Scheme ArylHalide Ar-X Reaction + ArylHalide->Reaction Alkene R-CH=CH₂ Alkene->Reaction Product Ar-CH=CH-R Reaction_Conditions [Pd], Base Solvent, Heat Product->Reaction_Conditions Reaction->Product Sonogashira_Catalytic_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation R-C≡C-Cu Ar-Pd(II)-C≡C-R(L₂) Ar-Pd(II)-C≡C-R(L₂) Transmetalation->Ar-Pd(II)-C≡C-R(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-C≡C-R Ar-C≡C-R Reductive\nElimination->Ar-C≡C-R Buchwald_Hartwig_Logical_Flow Start Aryl Halide (Ar-X) + Amine (R₂NH) Reaction Cross-Coupling Reaction Start->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Product Arylamine (Ar-NR₂) Reaction->Product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of 4-Fluoro-3-phenoxybenzaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The described method is suitable for quality control, stability studies, and impurity profiling, ensuring the integrity of drug development and manufacturing processes.

Introduction

This compound is a crucial building block in organic synthesis. Its purity is critical as impurities can lead to side reactions, lower yields, and the introduction of potentially harmful substances in the final products.[1] High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds by separating the main component from any potential impurities or degradation products.[2] This document provides a detailed protocol for an isocratic RP-HPLC method using a C18 column and UV detection for the analysis of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

ParameterCondition
HPLC System Quaternary or Isocratic HPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Methanol (B129727) and Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in 100 mL of methanol in a volumetric flask.

  • This stock solution has a concentration of 100 µg/mL.

Sample Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 100 mL of methanol in a volumetric flask.

Note: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent system contamination.

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be met before sample analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry Factor) ≤ 2.01.1
Theoretical Plates (N) ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Quantitative Analysis and Purity Determination

The concentration of this compound in a sample can be determined by comparing its peak area to that of a known standard. The purity is often calculated using the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

AnalyteRetention Time (min)
This compound~ 5.2
4-Fluoro-3-phenoxybenzoic acid (potential impurity)~ 3.8
Method Validation Summary

The HPLC method was validated for linearity, accuracy, and precision to demonstrate its suitability for the quantitative analysis of this compound.

Validation ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in Methanol Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Results Integrate->Calculate Report Generate Report Calculate->Report Validation_Parameters Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity Specificity Specificity (Resolution) Validation->Specificity Robustness Robustness Validation->Robustness Accuracy->Precision Linearity->Accuracy Specificity->Accuracy

References

Application Notes and Protocols for the Reaction of 4-Fluoro-3-phenoxybenzaldehyde with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the pharmaceutical and fine chemical industries. This application note provides a detailed protocol for the reaction of 4-Fluoro-3-phenoxybenzaldehyde with various Grignard reagents to synthesize a range of secondary alcohols. This compound is a key intermediate in the synthesis of pyrethroid insecticides and other biologically active molecules. Its reaction with Grignard reagents offers a versatile route to novel alcohol derivatives, which can serve as valuable building blocks in drug discovery and development. The fluorine substituent and the phenoxy group can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.

General Reaction Scheme

The reaction proceeds via the nucleophilic addition of the Grignard reagent (R-MgX) to the carbonyl carbon of this compound, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol.

G cluster_reactants Reactants cluster_products Products Aldehyde This compound Product (4-Fluoro-3-phenoxyphenyl)(R)methanol Aldehyde->Product 1. Grignard Addition 2. Acidic Workup Grignard R-MgX (Grignard Reagent) Grignard->Product

Caption: General reaction of this compound with a Grignard reagent.

Data Presentation: Representative Reactions

The following table summarizes the expected outcomes for the reaction of this compound with a selection of Grignard reagents under standardized laboratory conditions. The yields are based on analogous reactions with structurally similar benzaldehydes and are intended to be representative.

Grignard Reagent (R-MgX)R GroupProductExpected Yield (%)
Methylmagnesium bromide-CH₃(4-Fluoro-3-phenoxyphenyl)(methyl)methanol85-95
Ethylmagnesium bromide-CH₂CH₃(4-Fluoro-3-phenoxyphenyl)(ethyl)methanol80-90
Phenylmagnesium bromide-C₆H₅(4-Fluoro-3-phenoxyphenyl)(phenyl)methanol75-85
Isopropylmagnesium chloride-CH(CH₃)₂(4-Fluoro-3-phenoxyphenyl)(isopropyl)methanol70-80
Vinylmagnesium bromide-CH=CH₂(4-Fluoro-3-phenoxyphenyl)(vinyl)methanol65-75

Experimental Protocols

This section provides a detailed methodology for the synthesis of (4-Fluoro-3-phenoxyphenyl)(methyl)methanol as a representative example. The protocol can be adapted for other Grignard reagents with minor modifications to reaction times and purification procedures.

Materials and Reagents:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Methyl iodide (1.1 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (catalytic amount)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: Add a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of the iodine crystal, evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

  • Completion: Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with this compound

  • Substrate Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a separate flask and add it to the dropping funnel.

  • Reaction: Add the solution of this compound dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure (4-Fluoro-3-phenoxyphenyl)(methyl)methanol.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Apparatus B Add Mg and I₂ A->B C Add Alkyl Halide Solution B->C D Reflux C->D E Cool Grignard Reagent D->E F Add Aldehyde Solution E->F G Stir at Room Temp. F->G H Quench with NH₄Cl G->H I Extract with Ether H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Purify by Chromatography K->L

Caption: Experimental workflow for the synthesis of secondary alcohols.

Troubleshooting

ProblemPossible CauseSolution
Reaction fails to initiate Wet glassware or solvent; Inactive magnesium surfaceThoroughly dry all glassware and use anhydrous solvents. Activate magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the turnings.
Low yield of product Incomplete Grignard formation; Side reactions (e.g., Wurtz coupling)Ensure complete consumption of magnesium during Grignard formation. Add the alkyl halide slowly to maintain a low concentration.
Formation of biphenyl (B1667301) byproduct (with aryl Grignards) Reaction of the Grignard reagent with unreacted aryl halideAdd the aryl halide slowly during Grignard formation.
Product is an oil and difficult to purify Presence of impuritiesEnsure complete reaction and thorough work-up. Use appropriate chromatographic conditions for purification.

Conclusion

The reaction of this compound with Grignard reagents provides an efficient and versatile method for the synthesis of a variety of secondary alcohols. These products are valuable intermediates for the development of new pharmaceuticals and agrochemicals. The provided protocol and data serve as a comprehensive guide for researchers in this field. Careful attention to anhydrous conditions and reaction parameters is crucial for achieving high yields and purity.

Application Notes and Protocols for the Wittig Reaction of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones. This application note provides detailed protocols for the Wittig reaction of 4-Fluoro-3-phenoxybenzaldehyde, a key intermediate in the synthesis of various biologically active molecules. The resulting stilbene (B7821643) and stilbene-like derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

The presence of the fluorine atom and the phenoxy group on the benzaldehyde (B42025) ring can significantly influence the electronic properties and biological activity of the resulting olefin. The 4-fluoro-3-phenoxyphenyl moiety is a key structural component in a number of important agrochemicals, particularly pyrethroid insecticides such as cyfluthrin.[1][2][3][4] Furthermore, stilbene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties, making the products of this reaction attractive targets for drug development.[5][6][7][8][9]

This document offers two distinct protocols for the Wittig reaction of this compound, catering to different laboratory requirements for base strength and reaction conditions.

Reaction Scheme

The general scheme for the Wittig reaction of this compound with a phosphonium (B103445) ylide is depicted below. The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine (B1666868) intermediate which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide.

Wittig_Reaction Aldehyde This compound Alkene Substituted Stilbene Derivative Aldehyde->Alkene + Ylide Ylide Phosphonium Ylide (e.g., from Benzyltriphenylphosphonium (B107652) chloride) TPPO Triphenylphosphine oxide

Caption: General scheme of the Wittig reaction.

Experimental Protocols

Two primary protocols are presented, utilizing either a strong or a milder base for the in-situ generation of the phosphonium ylide.

Protocol A: Using a Strong, Non-nucleophilic Base (n-Butyllithium)

This method is suitable for achieving high yields and is often employed when side reactions are a concern. Anhydrous conditions are critical for the success of this protocol.

Materials:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to 0 °C in an ice-water bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change (typically to deep red or orange) will indicate the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over a period of 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative.

Protocol B: Using a Milder Base (Sodium Hydroxide) in a Two-Phase System

This protocol offers a simpler experimental setup and avoids the use of pyrophoric reagents like n-BuLi, making it suitable for larger-scale synthesis.

Materials:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Dichloromethane (B109758) (DCM)

  • 50% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent).

    • Add dichloromethane and stir the mixture vigorously to dissolve the solids.

  • Reaction:

    • Slowly add 50% aqueous NaOH solution (an excess, e.g., 5-10 equivalents) dropwise to the rapidly stirred reaction mixture.

    • Continue to stir the biphasic mixture vigorously at room temperature for 1-3 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

While specific yield data for the Wittig reaction of this compound is not extensively reported in readily available literature, yields for analogous reactions with substituted benzaldehydes are typically in the range of 60-95%, depending on the specific substrates and reaction conditions. The stereoselectivity (E/Z ratio) of the resulting alkene is influenced by the nature of the ylide; non-stabilized ylides (such as the one derived from benzyltriphenylphosphonium chloride) generally favor the Z-isomer, although the E-isomer can also be formed.

ParameterProtocol A (n-BuLi)Protocol B (NaOH)
Base Strength StrongMild
Solvent System Anhydrous THFDichloromethane/Water (Biphasic)
Typical Yield Range 70-95% (expected)60-85% (expected)
Key Considerations Requires stringent anhydrous and inert conditions.Simpler setup, suitable for scale-up.

Applications in Drug Development and Agrochemicals

The 4-fluoro-3-phenoxyphenyl moiety is a recognized pharmacophore and a crucial component in various commercial products.

  • Agrochemicals: this compound is a pivotal intermediate in the synthesis of synthetic pyrethroid insecticides.[1][2][3][4] These compounds are known for their high efficacy and relatively low mammalian toxicity. The aldehyde is a precursor to the alcohol moiety that forms the ester linkage in pyrethroids like cyfluthrin.[1][2][3][4]

  • Pharmaceuticals: The stilbene derivatives produced from this Wittig reaction are valuable scaffolds in medicinal chemistry. Stilbenes are known to exhibit a wide array of biological activities, including:

    • Anti-inflammatory properties[5][6]

    • Anticancer activity[5][6]

    • Neuroprotective effects[5]

    • Antifungal properties[8]

The unique substitution pattern of a fluorine atom and a phenoxy group can enhance the metabolic stability and cell permeability of drug candidates, making the resulting stilbene derivatives promising leads for further optimization in drug discovery programs.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the Wittig reaction of this compound.

Wittig_Workflow cluster_protocol_A Protocol A: Strong Base cluster_protocol_B Protocol B: Mild Base Ylide_Gen_A Ylide Generation (Benzyltriphenylphosphonium chloride + n-BuLi in THF) Reaction_A Reaction with This compound Ylide_Gen_A->Reaction_A Workup_A Aqueous Workup (NH4Cl quench) Reaction_A->Workup_A Purification Purification (Column Chromatography) Workup_A->Purification Ylide_Gen_B In-situ Ylide Generation (Phosphonium salt + NaOH in DCM/H2O) Reaction_B Reaction with This compound Ylide_Gen_B->Reaction_B Workup_B Phase Separation and Washing Reaction_B->Workup_B Workup_B->Purification Product Stilbene Derivative Purification->Product

Caption: Experimental workflow for the Wittig reaction.

References

Application Notes and Protocols for the Synthesis of Cyhalothrin from 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyhalothrin (B162358) is a synthetic pyrethroid insecticide known for its high efficacy against a broad spectrum of insect pests. Its chemical structure is characterized by a cyclopropanecarboxylate (B1236923) core ester-linked to an α-cyano-3-phenoxybenzyl alcohol moiety. A key starting material in the synthesis of several pyrethroids, including cyhalothrin, is 4-Fluoro-3-phenoxybenzaldehyde. This aldehyde serves as the precursor to the alcohol portion of the final molecule.[1] The presence of the fluorine atom and the phenoxy group on the benzaldehyde (B42025) ring is crucial for the insecticidal activity of the resulting pyrethroid.[1]

This document provides detailed application notes and protocols for the synthesis of cyhalothrin, commencing with this compound. The synthesis proceeds through two primary stages: the formation of the cyanohydrin intermediate, α-cyano-4-fluoro-3-phenoxybenzyl alcohol, followed by its esterification with 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid chloride.

Chemical Synthesis Pathway

The overall synthetic route from this compound to Cyhalothrin is depicted below. The first step involves the formation of a cyanohydrin intermediate, which is then esterified with the appropriate acid chloride to yield the final product.

Synthesis_Pathway This compound This compound Cyanohydrin_Intermediate α-Cyano-4-fluoro-3-phenoxybenzyl alcohol This compound->Cyanohydrin_Intermediate NaCN or KCN Cyhalothrin Cyhalothrin Cyanohydrin_Intermediate->Cyhalothrin Esterification Acid_Chloride 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride Acid_Chloride->Cyhalothrin

Figure 1: Synthetic pathway of Cyhalothrin.

Experimental Protocols

Part 1: Synthesis of α-Cyano-4-fluoro-3-phenoxybenzyl alcohol (Cyanohydrin Intermediate)

This protocol describes the formation of the cyanohydrin intermediate from this compound. This can be achieved as a discrete step or, more commonly, generated in situ during a one-pot synthesis of the final product.

Materials:

  • This compound

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Solvent (e.g., n-hexane, cyclohexane, or a biphasic system)

  • Phase-transfer catalyst (e.g., tri-n-octyl methyl ammonium (B1175870) chloride) (optional, but recommended for biphasic systems)

  • Water

Procedure:

  • In a reaction vessel, dissolve this compound in the chosen organic solvent.

  • Prepare a separate aqueous solution of sodium cyanide or potassium cyanide.

  • If using a phase-transfer catalyst, add it to the organic phase.

  • Slowly add the aqueous cyanide solution to the stirred organic solution of the aldehyde at a controlled temperature, typically between 15-25°C.[2]

  • The reaction mixture is stirred until the formation of the cyanohydrin is complete. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Part 2: One-Pot Synthesis of Cyhalothrin

This protocol details a one-pot synthesis where the cyanohydrin is formed in situ and immediately esterified.

Materials:

  • This compound

  • 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Pyridine (optional, as a base)

  • Solvent (e.g., n-hexane or cyclohexane)

  • Phase-transfer catalyst (e.g., tri-n-octyl methyl ammonium chloride)

  • Water

Procedure:

  • To a reaction flask, add this compound (e.g., 108g), a 30% aqueous solution of sodium cyanide (e.g., 28.5g NaCN in 130g water), and a catalytic amount of tri-n-octyl methyl ammonium chloride (e.g., 0.108g) in n-hexane.[2]

  • Stir the mixture to ensure complete dissolution.

  • At a controlled temperature of 15-18°C, slowly add a hexane (B92381) solution of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride (e.g., 202g of hexane solution) over a period of 4-5 hours.[2]

  • After the addition is complete, continue stirring the reaction mixture at 15-18°C for an additional 2 hours.[2]

  • Monitor the reaction to confirm the consumption of the starting aldehyde (target: ≤0.2%).[2]

  • Upon completion, terminate the reaction and wash the organic phase to obtain a hexane solution of cyhalothrin.[2]

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with a 5% NaOH solution, 5% HCl solution, and saturated NaCl solution.[3]

  • Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude cyhalothrin product.

  • Further purification can be achieved through techniques such as column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes the key quantitative data for the one-pot synthesis of cyhalothrin.

ParameterValueReference
Reactants
This compound108 g[2]
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride in hexane202 g solution[2]
Sodium Cyanide28.5 g[2]
Water130 g[2]
Tri-n-octyl methyl ammonium chloride0.108 g[2]
Reaction Conditions
Solventn-Hexane[2]
Temperature15-18 °C[2]
Addition Time4-5 hours[2]
Reaction Time (post-addition)2 hours[2]
Product
Target Purity (in solution)≥99.5%[2]
Crude Yield≥99%[2]

Note: The acid chloride used in the cited patent[2] is for the synthesis of a related pyrethroid, betacyfluthrin. For cyhalothrin, 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl chloride should be used.

Experimental Workflow

The logical flow of the one-pot synthesis of cyhalothrin is illustrated in the following diagram.

Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up and Purification Reactant_Mixing Mix this compound, NaCN solution, and catalyst in hexane Acid_Chloride_Addition Slowly add acid chloride solution at 15-18°C Reactant_Mixing->Acid_Chloride_Addition Stirring Stir for 2 hours post-addition Acid_Chloride_Addition->Stirring Washing Wash organic phase with NaOH, HCl, and brine Stirring->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography Concentration->Purification Product_Analysis Characterize Cyhalothrin Purification->Product_Analysis

Figure 2: Experimental workflow for Cyhalothrin synthesis.

References

Application Notes and Protocols for the Synthesis of Permethrin from 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Permethrin (B1679614) is a widely utilized synthetic pyrethroid insecticide. Its chemical structure, characterized by a cyclopropane (B1198618) carboxylate ester linked to a phenoxybenzyl alcohol moiety, is responsible for its potent neurotoxic effects on insects and relatively low mammalian toxicity. This document outlines a detailed synthetic protocol for the preparation of Permethrin, commencing from the key intermediate 4-Fluoro-3-phenoxybenzaldehyde. The described pathway involves a two-step sequence: the reduction of the benzaldehyde (B42025) derivative to its corresponding alcohol, followed by esterification with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride (DV-acid chloride).

Synthetic Pathway Overview

The synthesis of Permethrin from this compound proceeds through a straightforward two-step process. The initial step involves the reduction of the aldehyde functional group to a primary alcohol. Subsequently, the newly formed alcohol undergoes esterification with DV-acid chloride to yield the final Permethrin product. The fluorine atom on the aromatic ring is retained throughout the synthesis and is a common feature in various pyrethroid insecticides.

Synthesis_Pathway Start This compound Intermediate 4-Fluoro-3-phenoxybenzyl alcohol Start->Intermediate Reduction Product Permethrin Intermediate->Product Esterification Reagent1 Sodium Borohydride (B1222165) (NaBH4) Methanol (B129727) Reagent2 3-(2,2-dichlorovinyl)-2,2-dimethyl- cyclopropane-1-carbonyl chloride (DV-acid chloride) Pyridine (B92270), Toluene (B28343)

Caption: Synthetic workflow for Permethrin from this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-phenoxybenzyl alcohol

This procedure details the reduction of this compound to 4-Fluoro-3-phenoxybenzyl alcohol using sodium borohydride.

Materials:

  • This compound

  • Anhydrous Methanol

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol under an inert atmosphere.

  • Cool the resulting solution to 0°C using an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) to the cooled solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5 to 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Quench the residue by adding a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield 4-Fluoro-3-phenoxybenzyl alcohol.

Step 2: Synthesis of Permethrin (Esterification)

This protocol describes the esterification of 4-Fluoro-3-phenoxybenzyl alcohol with DV-acid chloride to produce Permethrin.[1]

Materials:

  • 4-Fluoro-3-phenoxybenzyl alcohol

  • 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride (DV-acid chloride)

  • Pyridine

  • Toluene

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-Fluoro-3-phenoxybenzyl alcohol (1 equivalent) in toluene.

  • Add pyridine (1.1 equivalents) to the solution.

  • To this mixture, add a solution of DV-acid chloride (1 equivalent) in toluene dropwise at room temperature. The cis:trans isomeric ratio of the acid chloride will determine the final isomeric ratio of the Permethrin product.[1]

  • Heat the reaction mixture to 80-85°C and maintain it at this temperature.[1]

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove pyridine, and finally with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Permethrin.

  • The crude product can be further purified by recrystallization from a mixture of methanol and water to obtain Permethrin of high purity.[1][2]

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. The values are based on typical yields reported for analogous reactions.

StepReactantProductReagentsSolventTypical Yield (%)Purity (%)
1 This compound4-Fluoro-3-phenoxybenzyl alcoholSodium borohydrideMethanol~99>93
2 4-Fluoro-3-phenoxybenzyl alcoholPermethrinDV-acid chloride, PyridineToluene>90>99.5 (after recrystallization)

Logical Relationship Diagram

The following diagram illustrates the logical progression and key dependencies in the synthesis of Permethrin.

Logical_Relationship cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Final Product Start_Aldehyde This compound Step1 Reduction of Aldehyde Start_Aldehyde->Step1 Start_Acid DV-acid Chloride Step2 Esterification Start_Acid->Step2 Step1->Step2 Intermediate: 4-Fluoro-3-phenoxybenzyl alcohol Product Permethrin Step2->Product

Caption: Logical flow of the Permethrin synthesis.

Conclusion

The provided protocols offer a comprehensive guide for the synthesis of Permethrin starting from this compound. This two-step approach is efficient and yields a high-purity product. The methodologies are well-established in the synthesis of pyrethroids and can be adapted for the preparation of various analogues. Adherence to standard laboratory safety procedures is paramount during the execution of these protocols.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing 4-fluoro-3-phenoxybenzaldehyde as a key starting material. This versatile aromatic aldehyde, featuring a reactive carbonyl group influenced by the electronic effects of its fluorine and phenoxy substituents, serves as a valuable building block in the construction of diverse and potentially bioactive heterocyclic scaffolds. The following sections detail the synthesis of key intermediates and their subsequent transformation into pyrimidine (B1678525), pyrazoline, isoxazole (B147169), and 1,3,4-oxadiazole (B1194373) derivatives, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Chalcone (B49325) Intermediate: A Gateway to Diverse Heterocycles

A common and efficient strategy for elaborating this compound into more complex heterocyclic systems is through the initial formation of a chalcone intermediate. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone. This α,β-unsaturated ketone system provides multiple reactive sites for subsequent cyclization reactions.

Experimental Protocol: Synthesis of (2E)-1-(4-methoxyphenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-2-en-1-one

This protocol outlines the base-catalyzed condensation of this compound with 4-methoxyacetophenone.

Materials and Reagents:

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and 4-methoxyacetophenone (10 mmol) in ethanol (30 mL).

  • Slowly add an aqueous solution of potassium hydroxide (40%, 10 mL) to the mixture with constant stirring at room temperature.

  • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with 10% HCl to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Quantitative Data Summary:

Compound NameMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
(2E)-1-(4-methoxyphenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-2-en-1-oneC₂₂H₁₇FO₃364.37~85-95Not specified

Yields are typical and may vary depending on reaction scale and purity of reagents.

Synthesis of Novel Heterocycles from Chalcone Intermediate

The synthesized chalcone can be readily converted into a variety of five- and six-membered heterocycles through reactions with appropriate binucleophilic reagents.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic compounds that are components of nucleic acids and are found in many biologically active compounds. They can be synthesized by the reaction of chalcones with urea, thiourea, or guanidine (B92328).

Materials and Reagents:

  • (2E)-1-(4-methoxyphenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-2-en-1-one

  • Guanidine Hydrochloride

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • To a solution of the chalcone (10 mmol) in ethanol (25 mL), add guanidine hydrochloride (10 mmol) and an aqueous solution of KOH (5 mL).

  • Reflux the reaction mixture for 10-12 hours.

  • After cooling, pour the mixture into crushed ice.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize from ethanol to afford the pure pyrimidine derivative.

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are often synthesized by the reaction of chalcones with hydrazine (B178648) hydrate.

Materials and Reagents:

Procedure:

  • A mixture of the chalcone (10 mmol) and phenylhydrazine (10 mmol) in ethanol (30 mL) is prepared.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The mixture is refluxed for 6-8 hours.

  • The reaction mixture is cooled, and the precipitated product is filtered.

  • The solid is washed with cold ethanol and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) yields the pure pyrazoline.

Synthesis of Isoxazole Derivatives

Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They can be synthesized from chalcones by reaction with hydroxylamine (B1172632) hydrochloride.

Materials and Reagents:

  • (2E)-1-(4-methoxyphenyl)-3-(4-fluoro-3-phenoxyphenyl)prop-2-en-1-one

  • Hydroxylamine Hydrochloride

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is prepared.

  • An aqueous solution of 40% KOH (5 mL) is added, and the mixture is refluxed for 12 hours.

  • After cooling, the reaction mixture is poured into crushed ice and extracted with diethyl ether.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography.[1]

Quantitative Data for Synthesized Heterocycles:

Heterocycle ClassCompound NameMolecular FormulaYield (%)Spectroscopic Data Highlights
Pyrimidine4-(4-methoxyphenyl)-6-(4-fluoro-3-phenoxyphenyl)pyrimidin-2-amineC₂₃H₁₈FN₃O~70-80¹H NMR: Characteristic signals for aromatic protons and amine protons. IR: Peaks for N-H, C=N, and C-O stretching.
Pyrazoline5-(4-methoxyphenyl)-3-(4-fluoro-3-phenoxyphenyl)-1-phenyl-4,5-dihydropyrazoleC₂₈H₂₃FN₂O~75-85¹H NMR: Characteristic AMX spin system for the dihydropyrazole ring protons. IR: Peaks for C=N and C-O stretching.
Isoxazole3-(4-fluoro-3-phenoxyphenyl)-5-(4-methoxyphenyl)isoxazoleC₂₂H₁₆FNO₃~45-63¹H NMR: Singlet for the isoxazole proton. ¹³C NMR: Resonances corresponding to the isoxazole ring carbons. Crystal structure data available, confirming the molecular geometry.[1]

Yields and spectroscopic data are representative and should be confirmed by experimental analysis.

One-Pot Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocycles containing one oxygen and two nitrogen atoms. They can be synthesized directly from this compound in a one-pot reaction involving the formation of a hydrazone intermediate followed by oxidative cyclization.

Experimental Protocol: Synthesis of 2-(4-fluoro-3-phenoxyphenyl)-5-phenyl-1,3,4-oxadiazole

Materials and Reagents:

  • This compound

  • Benzoyl Hydrazide

  • Ethanol

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

Procedure:

  • In a round-bottom flask, a mixture of this compound (10 mmol) and benzoyl hydrazide (10 mmol) in ethanol (20 mL) is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.

  • To this mixture, potassium carbonate (20 mmol) and iodine (12 mmol) are added.

  • The reaction mixture is then refluxed for 8-10 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is treated with a saturated solution of sodium thiosulfate (B1220275) to quench the excess iodine.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent.

Quantitative Data Summary:

Compound NameMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
2-(4-fluoro-3-phenoxyphenyl)-5-phenyl-1,3,4-oxadiazoleC₂₀H₁₃FN₂O₂344.33~70-80Not specified

Yields are typical and may vary based on specific reaction conditions.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

G A This compound C Claisen-Schmidt Condensation A->C B 4-Methoxyacetophenone B->C D (2E)-1-(4-methoxyphenyl)-3-(4-fluoro- 3-phenoxyphenyl)prop-2-en-1-one (Chalcone) C->D

Caption: Synthesis of the chalcone intermediate.

G Chalcone Chalcone Intermediate Pyrimidine Pyrimidine Derivative Chalcone->Pyrimidine Cyclization Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Cyclization Isoxazole Isoxazole Derivative Chalcone->Isoxazole Cyclization Guanidine Guanidine Hydrochloride Guanidine->Pyrimidine Hydrazine Phenylhydrazine Hydrazine->Pyrazoline Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isoxazole G Aldehyde This compound OnePot One-Pot Reaction (Hydrazone formation & Oxidative Cyclization) Aldehyde->OnePot Hydrazide Benzoyl Hydrazide Hydrazide->OnePot Oxadiazole 1,3,4-Oxadiazole Derivative OnePot->Oxadiazole

References

Application Notes and Protocols: Acetal Protection of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The aldehyde functional group, while essential for further transformations, can be sensitive to certain reaction conditions, such as those involving strong bases or nucleophiles.[2][3] To prevent undesired side reactions, the aldehyde is often protected as an acetal (B89532).[2][3] This application note provides a detailed protocol for the protection of an aldehyde, using the closely related precursor 3-bromo-4-fluorobenzaldehyde (B1265969) as a representative example, by forming a cyclic acetal with ethylene (B1197577) glycol. This method is widely applicable to aromatic aldehydes, including this compound.

The acetal protection is a reversible process, and the resulting 1,3-dioxolane (B20135) derivative is stable under neutral to strongly basic conditions, making it an ideal protecting group for multi-step syntheses.[4][5] The reaction is typically acid-catalyzed and driven to completion by the removal of water.[5]

Reaction Scheme

Caption: General reaction scheme for the acetal protection.

Experimental Protocols

This protocol is based on established methods for the acetalization of the structurally similar 3-bromo-4-fluorobenzaldehyde and is expected to be directly applicable to this compound.[6]

Materials:

  • This compound

  • Ethylene glycol (1.1 eq)

  • Trimethylchlorosilane (TMSCl) (2.4 eq) or a catalytic amount of p-Toluenesulfonic acid (p-TsOH)

  • Toluene (B28343)

  • Ice-water

  • Sodium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Reflux condenser with a Dean-Stark trap (if using p-TsOH)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure using Trimethylchlorosilane as a Water Scavenger:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and ethylene glycol (1.1 eq).

  • Add trimethylchlorosilane (2.4 eq) to the mixture.[7]

  • Heat the reaction mixture to 100°C for 3 hours with stirring.[7]

  • After cooling to room temperature, add 100 ml of toluene to the reaction mixture.

  • Transfer the mixture to a separatory funnel and wash twice with 50 ml of ice-water each time.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the mixture to remove the sodium sulfate.

  • Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product, 2-(4-fluoro-3-phenoxyphenyl)-1,3-dioxolane.[7]

  • The product can be further purified by vacuum distillation.

Procedure using p-Toluenesulfonic Acid as a Catalyst:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve this compound (1.0 eq) in toluene.

  • Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the product.

Data Presentation

The following table summarizes the reaction conditions and yield for the acetal protection of the precursor, 3-bromo-4-fluorobenzaldehyde, which serves as a representative example.

ReactantReagentsSolventTemperatureTimeYieldReference
3-Bromo-4-fluorobenzaldehydeEthane-1,2-diol, TrimethylchlorosilaneToluene100 °C3 h85%[7]

Experimental Workflow

The following diagram illustrates the key steps in the acetal protection workflow.

Acetal_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Product Isolation Reactants Combine Aldehyde, Ethylene Glycol, and Catalyst/Scavenger Heat Heat Reaction Mixture (e.g., 100°C or Reflux) Reactants->Heat Cool Cool to Room Temperature Heat->Cool Add_Solvent Add Toluene Cool->Add_Solvent Wash Wash with Ice-Water Add_Solvent->Wash Dry Dry with Na2SO4 Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify (Vacuum Distillation) Evaporate->Purify

Caption: Workflow for acetal protection of an aromatic aldehyde.

Signaling Pathway of the Reaction Mechanism

The acid-catalyzed formation of the cyclic acetal proceeds through a series of equilibrium steps.

Acetal_Formation_Mechanism Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Protonated_Aldehyde->Aldehyde - H+ Hemiacetal Hemiacetal Protonated_Aldehyde->Hemiacetal + Ethylene Glycol Hemiacetal->Protonated_Aldehyde - Ethylene Glycol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Protonated_Hemiacetal->Hemiacetal - H+ Oxocarbenium Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium - H2O Oxocarbenium->Protonated_Hemiacetal + H2O Protected_Acetal Protected Acetal Oxocarbenium->Protected_Acetal Intramolecular Attack Protected_Acetal->Oxocarbenium - H+

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to improve the yield and purity of 4-Fluoro-3-phenoxybenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and well-documented routes are the Ullmann Condensation and the Nucleophilic Aromatic Substitution (SNAr). The Ullmann route typically involves the copper-catalyzed reaction of a phenolate (B1203915) with an aryl halide (like 3-bromo-4-fluorobenzaldehyde).[1][2] The SNAr route, which is often more efficient, involves the reaction of a phenolate with an activated aryl fluoride (B91410) (like 3-bromo-4-fluorobenzaldehyde (B1265969) or 4-fluorobenzaldehyde (B137897) derivatives) in a polar aprotic solvent.[3]

Q2: Why is it necessary to protect the aldehyde group in some synthetic routes?

A2: The aldehyde group is sensitive to many reaction conditions, especially the high temperatures and basic environments common in Ullmann condensations. To prevent unwanted side reactions, such as oxidation to a carboxylic acid or Cannizzaro-type reactions, the aldehyde is typically protected as an acetal (B89532) (e.g., a dioxolane).[2][4] This protecting group is stable under the coupling conditions and can be easily removed in a subsequent high-yielding hydrolysis step.[5][6][7]

Q3: What are the typical purities and yields I can expect?

A3: Commercially available this compound typically has a purity of ≥98%, as determined by HPLC.[8] Overall process yields can vary significantly based on the chosen route and optimization of each step. For instance, the initial bromination of 4-fluorobenzaldehyde can have yields around 57-86%.[6][9] The acetal protection and subsequent deprotection steps are generally high-yielding, often exceeding 85% and 90% respectively.[5][7] The key ether formation step yield is highly variable; while some Ullmann reactions can be moderate, SNAr approaches for similar compounds have reported yields up to 96%.[3]

Q4: What are the main impurities I should look for?

A4: Common impurities may include unreacted starting materials (e.g., 3-bromo-4-fluorobenzaldehyde, phenol), byproducts from side reactions such as oxidation of the aldehyde to 4-fluoro-3-phenoxybenzoic acid, or products from ether cleavage under harsh conditions.[2] Homocoupling of the aryl halide can also occur in Ullmann reactions.

Q5: How is the final product typically purified?

A5: The most common method for purifying the crude product is column chromatography on silica (B1680970) gel.[1] A standard workup procedure preceding chromatography involves diluting the reaction mixture with an organic solvent, filtering off inorganic salts, washing with water and brine, drying the organic layer, and concentrating under reduced pressure.[1]

Troubleshooting Guides

Low Yield in Ullmann Condensation Step

This guide addresses common issues encountered during the copper-catalyzed diaryl ether formation.

Potential Cause Troubleshooting Steps
Inactive Catalyst Use fresh, high-purity copper(I) salts (e.g., CuI, CuBr, Cu₂O).[1] Consider activating copper powder if used.[10] Ensure the reaction is performed under an inert atmosphere (e.g., Argon, Nitrogen) to prevent oxidation of the Cu(I) catalyst.
Inappropriate Ligand Ligands are crucial for accelerating the reaction.[1] Screen effective N,N- or N,O-chelating ligands. N,N-dimethylglycine has been shown to be highly effective.[1]
Incorrect Base or Solvent The choice of base is critical. For non-polar solvents like toluene (B28343), inexpensive bases like K₂CO₃ can be effective.[1][11] In polar aprotic solvents (e.g., DMF, NMP), Cs₂CO₃ is often the base of choice due to its solubility and ability to facilitate the reaction.[1]
Presence of Water The reaction is sensitive to water, which can deactivate the base and catalyst.[12] Use anhydrous solvents and ensure all glassware is thoroughly dried. Molecular sieves can be added to the reaction mixture.[12]
Sub-optimal Temperature Traditional Ullmann reactions often require high temperatures (>150-200 °C).[3][10] However, with modern ligands, temperatures can often be lowered to around 90-110 °C.[12] If the reaction is sluggish, consider incrementally increasing the temperature.
Poor Reactant Quality Ensure the purity of the aryl halide and the phenolate. The phenolate should be freshly prepared or properly stored to avoid degradation.
Low Yield in Nucleophilic Aromatic Substitution (SNAr) Step

This guide focuses on issues related to the SNAr pathway.

Potential Cause Troubleshooting Steps
Insufficient Ring Activation The SNAr mechanism requires an electron-deficient aromatic ring. The fluorine atom and the aldehyde group on the this compound precursor provide activation. Ensure the correct starting material is used. The reaction is generally faster with electron-withdrawing groups ortho or para to the leaving group.[13]
Incorrect Base The base is required to deprotonate the phenol (B47542), generating the nucleophilic phenoxide. Use a base strong enough to deprotonate the phenol but not so strong that it promotes side reactions. K₂CO₃ or Cs₂CO₃ are common choices.[3] For sensitive substrates, weaker bases may be necessary.
Sub-optimal Solvent Polar aprotic solvents (e.g., DMSO, DMF) are essential for SNAr reactions as they solvate the cation of the phenoxide salt, leaving the anion more nucleophilic.[3] Ensure the solvent is anhydrous.
Low Reaction Temperature While SNAr reactions are often milder than Ullmann condensations, they may still require heating.[3] If the reaction is not proceeding, try increasing the temperature (e.g., to 140 °C in DMSO).[3]
Side Reactions If the aldehyde group is unprotected, strong bases can lead to a Cannizzaro reaction.[4] If this is suspected, protect the aldehyde as an acetal before the SNAr step.

Data Presentation

Table 1: Reported Yields for Key Synthesis Steps
Reaction Step Starting Material Key Reagents/Conditions Reported Yield Reference
Bromination 4-FluorobenzaldehydeBromine, AlCl₃ catalyst57%[9]
Bromination 4-Fluorobenzyl alcoholPyridine/CrO₃/HCl86%[6]
Acetal Protection 3-Bromo-4-fluorobenzaldehydeEthane-1,2-diol, Trimethylchlorosilane85%[7]
Ullmann Coupling 3-Bromo-4-fluoro-benzaldehyde ethyleneacetalSodium phenolate, Cu₂O, Diglyme (B29089)80% (of 87% pure product)[6]
Acetal Deprotection 4-Fluoro-3-phenoxy-benzaldehyde ethyleneacetalEthanol (B145695), Water, Hydrochloric acid91%[5][7]
SNAr (Analogue) 3-Fluorobenzaldehyde diethyl acetalHydroquinone monomethyl ether, K₂CO₃, DMSOUp to 96%[3]

Experimental Protocols

Protocol 1: Ullmann Synthesis via Acetal Intermediate

This protocol is based on established patent literature.[6][7]

  • Step A: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde

    • To a mixture of 3-bromo-4-fluorobenzaldehyde (0.1 mol) and ethane-1,2-diol (0.11 mol), add trimethylchlorosilane (0.24 mol).

    • Heat the mixture to 100 °C for 3 hours.

    • After cooling, add toluene and wash with ice water.

    • Dry the organic phase over sodium sulphate and evaporate the solvent in vacuo.

    • Purify the resulting 3-bromo-4-fluoro-benzaldehyde ethyleneacetal by vacuum distillation. An 85% yield can be expected.[7]

  • Step B: Ullmann Condensation

    • To a suspension of sodium phenolate (27.5 mmol) in diglyme (3 ml), add sodium hydride (3.5 mmol) for dehydration.

    • Add copper(I) oxide (0.35 mmol) and potassium chloride (6.5 mmol).

    • Heat the mixture to 155 °C under an inert gas (e.g., Argon).

    • Add the 3-bromo-4-fluoro-benzaldehyde ethyleneacetal (25 mmol) at this temperature.

    • Stir the mixture at 155 °C for 7 hours.

    • After cooling, add toluene and filter off the inorganic material.

    • Remove the solvent from the filtrate in vacuo to obtain the crude 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal.

  • Step C: Acetal Deprotection

    • Dissolve the crude acetal (0.1 mol) in a solution of ethanol (60 ml), water (20 ml), and concentrated hydrochloric acid (1 ml).

    • Stir at room temperature for 3 hours.

    • Distill off the ethanol in vacuo and add toluene.

    • Separate the aqueous layer, and wash the organic phase with water.

    • Dry the organic phase over sodium sulphate and evaporate in vacuo.

    • Distill the residue under vacuum to obtain this compound. A yield of 91% can be achieved for this step.[5][7]

Visualizations

Ullmann_Synthesis_Workflow Start Start: 3-Bromo-4-fluorobenzaldehyde Protect Step A: Acetal Protection (Ethane-1,2-diol, TMSCl) Start->Protect Acetal Intermediate: Acetal Protected Aryl Halide Protect->Acetal Yield: ~85% Ullmann Step B: Ullmann Coupling (Phenolate, Cu(I) Catalyst) Acetal->Ullmann CoupledAcetal Intermediate: Acetal Protected Product Ullmann->CoupledAcetal Yield: ~80% Deprotect Step C: Acetal Deprotection (Acidic Hydrolysis) CoupledAcetal->Deprotect Purify Purification (Distillation / Chromatography) Deprotect->Purify Yield: ~91% Product Final Product: This compound Purify->Product

Caption: Workflow for the Ullmann synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Ullmann Coupling? Catalyst Check Catalyst System Start->Catalyst Purity Verify Reactant Purity Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Catalyst_Active Is Cu(I) source fresh? Inert atmosphere used? Catalyst->Catalyst_Active Ligand_Check Is an effective ligand used? (e.g., N,N-dimethylglycine) Catalyst->Ligand_Check Purity_Halide Is aryl halide pure? Purity->Purity_Halide Purity_Phenolate Is phenolate anhydrous and freshly prepared? Purity->Purity_Phenolate Temp_Check Is temperature optimal? (90-110 °C with ligand) Conditions->Temp_Check Solvent_Base Is solvent/base pair correct? (e.g., Toluene/K₂CO₃ or DMF/Cs₂CO₃) Conditions->Solvent_Base Water_Check Is the reaction anhydrous? Conditions->Water_Check

Caption: Troubleshooting decision tree for low yield in Ullmann condensation.

References

Technical Support Center: Purification of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Fluoro-3-phenoxybenzaldehyde from a reaction mixture. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Q: My initial crude product of this compound shows low purity by GC/HPLC analysis. What are the likely impurities and how can I remove them?

A: Low purity after the initial extraction is common. The primary impurities depend on the synthetic route but often include unreacted starting materials and by-products of oxidation.

  • Common Impurities:

    • Unreacted Starting Materials: Such as 3-bromo-4-fluorobenzaldehyde.

    • Corresponding Carboxylic Acid: 4-Fluoro-3-phenoxybenzoic acid, formed by air oxidation of the aldehyde.[1]

    • Residual Solvents: High boiling point solvents like DMSO or DMF used in the reaction.

    • Condensation Products: Aldol or self-condensation products.[1]

  • Troubleshooting Steps:

    • Acid Wash: To remove acidic impurities like 4-Fluoro-3-phenoxybenzoic acid, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).[1][2] Monitor the wash with pH paper; continue until the aqueous layer is basic and no more gas evolution is observed.

    • Water Washes: To remove water-soluble impurities and residual high-boiling point solvents like DMSO, perform multiple washes with deionized water.

    • Brine Wash: A final wash with a saturated sodium chloride solution (brine) will help to break any emulsions and further dry the organic layer.

    • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating the solution.[1]

Issue 2: Difficulties with Column Chromatography

Q: I am having trouble getting good separation of this compound using column chromatography. What are the key parameters to optimize?

A: Column chromatography is an effective method for purifying this compound, but optimization is often necessary.[3]

  • Troubleshooting Steps:

    • Stationary Phase Selection: Silica (B1680970) gel is the most common stationary phase for this compound.[3] If you are still facing issues, consider using alumina (B75360) (basic or neutral), which can be beneficial for purifying aldehydes that are sensitive to the acidic nature of silica gel.[1][4]

    • Solvent System Optimization:

      • The ideal solvent system should provide a retention factor (Rƒ) of 0.2-0.3 for this compound on a TLC plate.

      • A common mobile phase is a gradient of hexane (B92381) and ethyl acetate (B1210297).[3] Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.

      • Avoid using alcoholic solvents like methanol (B129727) if possible, as they can react with the aldehyde on the silica gel surface to form acetals.[4]

    • Sample Loading: Load the crude product onto the column in a minimal amount of the initial mobile phase or a non-polar solvent like dichloromethane (B109758) to ensure a narrow starting band.

    • Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

Experimental Workflow: Purification of this compound

G cluster_0 Initial Work-up cluster_1 Purification cluster_2 Purity Analysis crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Toluene/Water) crude->extraction acid_wash Wash with aq. NaHCO3 extraction->acid_wash water_wash Wash with Water acid_wash->water_wash brine_wash Wash with Brine water_wash->brine_wash drying Dry over Na2SO4 brine_wash->drying concentrate Concentrate in vacuo drying->concentrate crude_product Crude Product concentrate->crude_product distillation Vacuum Distillation crude_product->distillation High-boiling impurities chromatography Column Chromatography crude_product->chromatography Close-boiling impurities bisulfite Bisulfite Adduct Formation crude_product->bisulfite Non-aldehydic impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product bisulfite->pure_product gc GC pure_product->gc hplc HPLC pure_product->hplc nmr NMR pure_product->nmr

Caption: General workflow for the purification of this compound.

Issue 3: Problems with Vacuum Distillation

Q: I am attempting to purify this compound by vacuum distillation, but I am experiencing either decomposition or poor separation.

A: Vacuum distillation is a suitable method for purifying this compound, which is a colorless oil with a boiling point of 102-104 °C at 0.1 mm Hg.[5][6] However, issues can arise if the conditions are not optimal.

  • Troubleshooting Steps:

    • Vacuum Level: Ensure a stable and sufficiently low vacuum is achieved. Fluctuations in pressure can lead to inconsistent boiling and poor separation.[7] A vacuum level of 0.1 - 0.3 mm Hg is recommended.[6]

    • Temperature Control: The heating mantle temperature should be carefully controlled to avoid overheating, which can cause decomposition of the aldehyde. A water or oil bath can provide more uniform heating.

    • Bumping: To prevent bumping of the liquid during distillation, use a magnetic stirrer or add boiling chips to the distillation flask.

    • Fraction Collection: Collect fractions carefully and analyze each fraction by TLC, GC, or HPLC to determine the purity. It is common to have a forerun containing more volatile impurities and a tail fraction with less volatile impurities.

Issue 4: Challenges with Bisulfite Adduct Purification

Q: I am trying to purify this compound via its bisulfite adduct, but I am getting a low yield of the regenerated aldehyde.

A: Purification via the bisulfite adduct is a classic and effective method for separating aldehydes from non-aldehydic impurities.[8][9] However, the formation and decomposition of the adduct need to be carefully controlled.

  • Troubleshooting Steps:

    • Adduct Formation:

      • Use a freshly prepared saturated solution of sodium bisulfite (NaHSO₃).

      • The reaction can be slow; ensure vigorous stirring to maximize the contact between the organic and aqueous phases.[8]

      • If the adduct is soluble in the aqueous layer, proceed with extraction to remove non-aldehydic impurities. If it precipitates, it can be filtered.[3][5]

    • Adduct Decomposition (Aldehyde Regeneration):

      • To regenerate the aldehyde, the aqueous layer containing the adduct should be treated with a strong base (e.g., NaOH) or acid (e.g., HCl) until the appropriate pH is reached (typically basic for regeneration).[3][5]

      • Ensure thorough mixing during regeneration to completely decompose the adduct.

      • Extract the regenerated aldehyde with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

Troubleshooting Decision Tree

G start Impure Product q1 Acidic Impurities Present? (Check with NaHCO3 wash) start->q1 a1 Wash with NaHCO3 solution q1->a1 Yes q2 Impurities have Different Boiling Points? q1->q2 No a1->q2 a2 Perform Vacuum Distillation q2->a2 Yes q3 Impurities have Different Polarities? q2->q3 No end Pure Product a2->end a3 Perform Column Chromatography q3->a3 Yes q4 Non-Aldehydic Impurities? q3->q4 No a3->end a4 Use Bisulfite Adduct Purification q4->a4 Yes q4->end No a4->end

Caption: Decision tree for troubleshooting the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound? A1: Pure this compound is a colorless to pale yellow liquid or crystalline powder.[2][10]

Q2: How can I confirm the purity of my final product? A2: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): Provides a quantitative measure of purity. A purity of at least 97% is commercially available.[2][8]

  • High-Performance Liquid Chromatography (HPLC): Another excellent method for determining purity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure and identify any remaining impurities. The aldehydic proton should appear as a singlet between 9.8 and 10.1 ppm in the ¹H NMR spectrum.[11]

Q3: My purified this compound is turning yellow over time. What is happening and how can I prevent it? A3: The yellowing is likely due to oxidation of the aldehyde group to the corresponding carboxylic acid or other degradation products. Aldehydes are known to be sensitive to air.[1] To prevent this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) and protected from light.[10]

Q4: Can I use recrystallization to purify this compound? A4: Recrystallization is a viable purification method if the crude product is a solid and a suitable solvent can be found. The ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[10][12] A solvent pair, such as ethanol-water or toluene-hexane, might be effective.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₃H₉FO₂[5]
Molecular Weight216.21 g/mol [5]
AppearanceColorless oil or white to pale yellow crystalline powder[2][5][10]
Boiling Point102-104 °C at 0.1 mm Hg[5][6]
Density~1.209 g/mL at 25 °C[13][14]
Refractive Index (n²⁰/D)~1.583[13][14]

Table 2: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Effective for separating compounds with significantly different boiling points. Good for large quantities.Can cause thermal decomposition of sensitive compounds. Not effective for separating close-boiling impurities.
Column Chromatography Separation based on differential adsorption to a stationary phase.High resolution for separating compounds with similar properties. Applicable to a wide range of compounds.Can be time-consuming and requires significant amounts of solvent. Can be difficult to scale up.
Bisulfite Adduct Formation Reversible chemical reaction to form a water-soluble salt of the aldehyde.Highly selective for aldehydes. Removes non-aldehydic impurities effectively.Involves chemical reactions and requires careful control of pH for adduct formation and decomposition. May not be suitable for all aldehydes.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane and spot it on a silica gel TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (start with a 95:5 ratio). Visualize the spots under UV light. The ideal solvent system should give an Rƒ value of 0.2-0.3 for the product.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate). Pour the slurry into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously for several hours at room temperature. The bisulfite adduct may precipitate as a white solid or remain dissolved in the aqueous layer.

  • Separation of Impurities:

    • If a precipitate forms, filter the solid adduct and wash it with the organic solvent to remove impurities.

    • If the adduct is water-soluble, separate the aqueous layer and wash it with the organic solvent to remove impurities.

  • Regeneration of Aldehyde: Transfer the filtered adduct or the aqueous layer containing the adduct to a flask. Add an equal volume of a suitable organic solvent (e.g., diethyl ether). While stirring, add a 10% sodium hydroxide (B78521) solution dropwise until the aqueous layer is basic (pH > 10).

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Work-up: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

References

Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-3-phenoxybenzaldehyde.

Troubleshooting Guide

Encountering unexpected results is a common part of chemical synthesis. This guide provides solutions to specific issues that may arise during the preparation of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of 3-bromo-4-fluorobenzaldehyde (B1265969) Incomplete bromination of 4-fluorobenzaldehyde.- Ensure the use of a suitable catalyst, such as AlCl₃ or zinc bromide, to facilitate the reaction.[1][2]- Control the reaction temperature, as higher temperatures can lead to multiple bromination products or other side reactions.[3]- Use an appropriate brominating agent; alternatives to liquid bromine like N-bromosuccinimide (NBS) can offer better control.[3]
Formation of isomeric byproducts.- Optimize the reaction conditions (temperature, catalyst, solvent) to favor the desired isomer.[3]- Purify the crude product using distillation or chromatography to isolate the 3-bromo-4-fluorobenzaldehyde.[4]
Low Yield of this compound Inefficient Ullmann condensation.- Ensure the phenolate (B1203915) is dry; residual moisture can inhibit the reaction.[4]- Use an appropriate copper catalyst, such as copper(I) oxide, and consider the use of a ligand to improve catalyst performance.[4][5]- Maintain a sufficiently high reaction temperature (typically 130-170°C) in a high-boiling solvent like diglyme (B29089).[6]
Dehalogenation of the aryl bromide.- This is a known side reaction in Ullmann couplings.[7] Ensure an inert atmosphere to minimize side reactions.
Presence of Biphenyl (B1667301) Impurities Homo-coupling of the 3-bromo-4-fluorobenzaldehyde acetal (B89532).- This is a common side reaction in Ullmann couplings.[8][9] Lowering the reaction temperature slightly or reducing the amount of copper catalyst may help, but this could also decrease the rate of the desired reaction.
Incomplete Acetal Deprotection Insufficient acid catalyst or reaction time.- Increase the amount of acid catalyst (e.g., concentrated HCl) or prolong the reaction time at room temperature.[4][8]- Ensure adequate water is present in the reaction mixture for hydrolysis.[10]
Unstable product under harsh deprotection conditions.- Use mild acidic conditions and monitor the reaction progress closely to avoid degradation of the final product.[4][8]
Difficult Purification of the Final Product Presence of unreacted starting materials or side products with similar boiling points.- If distillation is ineffective, consider column chromatography for purification.- A thorough work-up, including washing with a mild base to remove any acidic impurities, can aid in purification.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Ullmann condensation. This involves the reaction of a phenolate with an activated aryl halide, typically 3-bromo-4-fluorobenzaldehyde, in the presence of a copper catalyst.[6] To prevent the aldehyde from interfering with the reaction, it is usually protected as an acetal, which is then hydrolyzed in the final step.[6]

Q2: Why is it necessary to protect the aldehyde group?

A2: The aldehyde group is reactive under the conditions of the Ullmann condensation and can undergo side reactions. Protecting it as an acetal renders it inert to the reaction conditions, and it can be easily deprotected to regenerate the aldehyde functionality.[6] Acetals are stable under the basic and neutral conditions of the Ullmann reaction but can be readily hydrolyzed with aqueous acid.[11]

Q3: What are the key parameters to control during the Ullmann condensation step?

A3: Key parameters include the reaction temperature, the choice of solvent and catalyst, and the absence of water. The reaction typically requires high temperatures (130-170°C) and a high-boiling polar aprotic solvent.[5][6] The copper catalyst is essential, and its activity can be influenced by the choice of ligands.[5] The reaction should be carried out under anhydrous conditions as water can deactivate the phenolate and affect the catalyst.[4]

Q4: What are the expected side products in this synthesis?

A4: Common side products include those from the homo-coupling of the aryl halide leading to biphenyl derivatives, and dehalogenation of the starting material.[7][8][9] In the initial bromination step to form the intermediate, isomeric bromobenzaldehydes can also be formed.[3]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the disappearance of starting materials and the appearance of the product. This allows for timely quenching of the reaction to maximize yield and minimize byproduct formation.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of this compound and its key intermediate.

StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Bromination 4-Fluorobenzaldehyde, BromineAlCl₃1,2-Dichloroethane30-402~60-80[11]
Acetal Protection 3-Bromo-4-fluorobenzaldehyde, Ethylene (B1197577) GlycolTrimethylchlorosilaneToluene (B28343)100385[8][11]
Ullmann Condensation 3-Bromo-4-fluorobenzaldehyde ethylene acetal, Sodium PhenolateCopper(I) oxide, Sodium Hydride, Potassium ChlorideDiglyme155780-87[4][8]
Acetal Deprotection This compound ethylene acetalConcentrated HClEthanol (B145695)/WaterRoom Temp.391[4][8][12]

Experimental Protocols

1. Acetal Protection of 3-bromo-4-fluorobenzaldehyde

A mixture of 3-bromo-4-fluorobenzaldehyde (0.1 mol) and 1,2-ethanediol (B42446) (0.11 mol) is reacted with trimethylchlorosilane (0.24 mol) and heated to 100°C for 3 hours.[8] After cooling, toluene (100 ml) is added, and the mixture is washed twice with ice water (50 ml each). The organic phase is dried over sodium sulfate (B86663) and evaporated in vacuo. The resulting 3-bromo-4-fluoro-benzaldehyde ethylene acetal is purified by vacuum distillation.[8]

2. Ullmann Condensation

To a suspension of sodium phenolate (27.5 mmol) in diglyme (3 ml), sodium hydride (3.5 mmol) is added for dehydration. Copper(I) oxide (0.35 mmol) and potassium chloride (6.5 mmol) are then added. The mixture is heated to 155°C under an inert atmosphere. 3-bromo-4-fluoro-benzaldehyde ethylene acetal (25 mmol) is added at this temperature, and the mixture is stirred for 7 hours.[4][8] After cooling, toluene (50 ml) is added, and the inorganic material is filtered off. The filtrate is concentrated in vacuo to yield the crude 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal.[4][8]

3. Acetal Deprotection

A solution of 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal (0.1 mol) in ethanol (60 ml), water (20 ml), and concentrated hydrochloric acid (1 ml) is stirred at room temperature for 3 hours.[4][8][12] The ethanol is then removed in vacuo, and toluene (100 ml) is added to the residue. The aqueous layer is separated, and the organic phase is washed twice with water (50 ml each), dried over sodium sulfate, and evaporated in vacuo. The final product, this compound, is purified by vacuum distillation.[4][8][12]

Visualizations

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde 3-Bromo-4-fluorobenzaldehyde 4-Fluorobenzaldehyde->3-Bromo-4-fluorobenzaldehyde Bromination Phenol Phenol 3-Bromo-4-fluorobenzaldehyde\nethylene acetal 3-Bromo-4-fluorobenzaldehyde ethylene acetal 3-Bromo-4-fluorobenzaldehyde->3-Bromo-4-fluorobenzaldehyde\nethylene acetal Acetal Protection This compound\nethylene acetal This compound ethylene acetal 3-Bromo-4-fluorobenzaldehyde\nethylene acetal->this compound\nethylene acetal Ullmann Condensation (with Phenolate) This compound This compound This compound\nethylene acetal->this compound Acetal Deprotection

Caption: Synthetic pathway for this compound.

Ullmann_Mechanism cluster_main Ullmann Condensation: Main Reaction cluster_side Side Reaction: Homo-coupling ArX Ar-Br (Acetal Protected) ArOR Ar-OPh (Product Acetal) ArX->ArOR Nucleophilic Aromatic Substitution CuOR Cu-OPh CuOR->ArOR CuX Cu-Br ArX2 2 Ar-Br (Acetal Protected) ArAr Ar-Ar (Biphenyl Impurity) ArX2->ArAr Reductive Coupling Cu Cu(0) Cu->ArAr CuX2 2 Cu-Br

Caption: Ullmann condensation mechanism and a common side reaction.

Troubleshooting_Workflow start Low Product Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions Pure impure_sm Purify Starting Materials check_sm->impure_sm Impure check_workup Analyze Work-up & Purification check_conditions->check_workup Optimal optimize_temp Optimize Temperature & Time check_conditions->optimize_temp Sub-optimal optimize_reagents Verify Reagent Stoichiometry & Quality check_conditions->optimize_reagents Sub-optimal improve_purification Modify Purification Method (e.g., Chromatography) check_workup->improve_purification Inefficient end Improved Yield check_workup->end Efficient impure_sm->check_conditions optimize_temp->check_workup optimize_reagents->check_workup improve_purification->end

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimization of Ullmann Reaction for 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ullmann reaction, specifically tailored for the synthesis of 4-Fluoro-3-phenoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound via the Ullmann condensation of a 3-halo-4-fluorobenzaldehyde derivative and a phenol (B47542) derivative.

Q1: My reaction shows low to no yield of the desired this compound. What are the common causes?

A1: Low or no yield in this Ullmann coupling can stem from several factors. Systematically investigate the following:

  • Reagent Quality: Ensure the purity of your starting materials (3-halo-4-fluorobenzaldehyde and phenol), as impurities can inhibit the catalyst. Use anhydrous solvents and reagents, as water can lead to side reactions like dehalogenation.[1]

  • Catalyst Activity: The Copper(I) source is critical. If your CuI or CuBr salt is old or has been exposed to air, its activity may be compromised.[2] Consider using freshly purchased catalyst or employing an activation procedure.[3]

  • Ligand Choice: Modern Ullmann reactions often require a ligand to proceed under milder conditions.[4] If you are running the reaction without a ligand, you may need very high temperatures. If you are using a ligand, it may not be optimal for your specific substrates.

  • Base Selection: The base is crucial for deprotonating the phenol. The strength and solubility of the base can significantly impact the reaction rate. Ensure the base is strong enough and sufficiently soluble in the reaction medium.

  • Reaction Temperature: While modern protocols allow for lower temperatures (80-120 °C), your specific system might require more thermal energy.[1] Conversely, excessively high temperatures can lead to decomposition of starting materials or product.

Q2: I am observing a significant amount of a side product corresponding to the dehalogenated starting material (4-fluorobenzaldehyde). How can I prevent this?

A2: The formation of dehalogenated byproducts is a common issue.[1][2] It is often caused by:

  • Protic Impurities: The presence of water or other protic species in the reaction mixture can lead to the reduction of the aryl halide.[1] It is critical to use anhydrous solvents and reagents and to run the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen). Ensure all glassware is thoroughly oven-dried before use.[1]

  • Reaction Conditions: In some cases, the ligand/base combination or high temperatures can promote this side reaction. A careful screening of conditions may be necessary to find a balance that favors the desired C-O coupling over the reductive dehalogenation.

Q3: The reaction starts but appears to stall before reaching completion. What could be the problem?

A3: Reaction stalling can be frustrating and is often linked to catalyst deactivation.[2]

  • Catalyst Decomposition: The catalytic Cu(I) species can be sensitive and may decompose or precipitate out of the solution over time, especially at high temperatures.

  • Ligand Instability: The ligand itself might not be stable under the reaction conditions, leading to the loss of the active catalytic complex.

  • Inhibitors: An impurity in the starting materials or solvent could be poisoning the catalyst. Re-purifying your reagents may resolve the issue.

Consider adding a fresh portion of the catalyst or ligand to see if the reaction restarts, although this is not ideal for controlled experiments. A better approach is to optimize the initial conditions to ensure catalyst stability throughout the reaction.

Q4: My starting materials are sterically hindered. How can I improve the reaction efficiency?

A4: Steric hindrance can significantly slow down the Ullmann coupling. To overcome this, you may need to adjust several parameters:

  • Increase Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers.

  • Change Ligand: Some ligands are better suited for hindered substrates. Consider screening bidentate N,N- or N,O-chelating ligands which are known to be effective.[4][5]

  • Prolong Reaction Time: Hindered substrates will naturally react slower, so extending the reaction time is often necessary.

  • Increase Catalyst/Ligand Loading: While not always ideal, increasing the concentration of the active catalyst can improve conversion rates for challenging substrates.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the synthesis of this compound? Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts.[4] CuI is a frequent choice. An air-stable and effective alternative is the pre-formed complex CuIPPh₃, which can be used at catalytic loadings of around 5 mol %.[4][6]

Q2: How do I choose the right ligand for my reaction? The choice of ligand is highly substrate-dependent, and screening may be necessary. For diaryl ether synthesis, N,N- and N,O-chelating ligands are known to be effective.[4] Good starting points for screening include N,N-dimethylglycine, L-proline, and 1,10-phenanthroline.[1][2][4]

Q3: Which base and solvent combination is most effective? This is a critical parameter. For non-polar solvents like toluene (B28343) or xylene, an inexpensive base like K₂CO₃ can be very effective.[4][6] For more polar aprotic solvents such as DMF, dioxane, or acetonitrile, stronger bases like K₃PO₄ or Cs₂CO₃ are often the bases of choice.[1][4] The combination of K₃PO₄ in dioxane or DMF is a common starting point for optimization.[1]

Q4: What is the typical reactivity order for the aryl halide in this reaction? The reactivity of the 3-halo-4-fluorobenzaldehyde will follow the general trend for Ullmann reactions: I > Br > Cl.[7] 3-Iodo-4-fluorobenzaldehyde would be the most reactive, but 3-bromo-4-fluorobenzaldehyde (B1265969) is also a very common and effective substrate. Aryl chlorides may require higher temperatures or more specialized catalytic systems to react efficiently.[1]

Data Presentation: Condition Screening

The following tables summarize quantitative data adapted from literature for optimizing Ullmann diaryl ether synthesis. These serve as a starting point for the development of the specific synthesis of this compound.

Table 1: Effect of Base and Solvent on Yield Reaction Conditions: Aryl Bromide (1.0 mmol), Phenol (1.2 mmol), CuI (10 mol%), Ligand (20 mol%), 24h.

EntryBase (2.0 equiv)SolventTemperature (°C)Yield (%)
1K₃PO₄Toluene11075
2K₃PO₄Dioxane10092
3K₂CO₃Toluene11065
4K₂CO₃DMF11058
5Cs₂CO₃Dioxane10095
6Cs₂CO₃Acetonitrile8088

Table 2: Effect of Ligand on Yield Reaction Conditions: Aryl Iodide (1.0 mmol), Phenol (1.2 mmol), CuI (10 mol%), K₃PO₄ (2.0 equiv), Dioxane, 100°C, 24h.

EntryLigand (20 mol%)Yield (%)
1None<5
2L-Proline85
3N,N-Dimethylglycine91
41,10-Phenanthroline88
5Salicylaldoxime76

Experimental Protocols

General Protocol for Ullmann Synthesis of this compound

This protocol is a general guideline. Specific quantities and conditions should be optimized for your particular setup.

Reagents and Materials:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • N,N-Dimethylglycine (0.1 mmol, 10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (3-5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde, phenol, CuI, N,N-dimethylglycine, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure the removal of oxygen and moisture.

  • Solvent Addition: Add the anhydrous dioxane via syringe.

  • Reaction Execution: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress periodically by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the final product, this compound.[1][4]

Visualizations

Ullmann_Catalytic_Cycle cluster_setup CuI_L Cu(I)-Ligand Complex Intermediate1 [(L)Cu(OAr')] Anionic Intermediate CuI_L->Intermediate1 Phenoxide Phenoxide (Ar'O⁻) Phenoxide->Intermediate1 Coordination ArylHalide Aryl Halide (Ar-X) (3-Halo-4-fluorobenzaldehyde) Intermediate2 Cu(III) Intermediate [(L)Cu(OAr')(Ar)(X)] ArylHalide->Intermediate2 Intermediate1->Intermediate2 Oxidative Addition Intermediate2->CuI_L Reductive Elimination Product Diaryl Ether Product (this compound) Intermediate2->Product Base Base (e.g., K₃PO₄) Phenol Phenol Phenol->Phenoxide + Base

Caption: Proposed catalytic cycle for the ligand-accelerated Ullmann diaryl ether synthesis.

Experimental_Workflow start Start reagents 1. Add Reagents to Oven-Dried Flask (Aryl Halide, Phenol, Base, CuI, Ligand) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent react 4. Heat and Stir (e.g., 100°C, 12-24h) solvent->react monitor 5. Monitor Progress (TLC/GC) react->monitor workup 6. Cool, Dilute, and Filter (Remove Catalyst/Salts) monitor->workup purify 7. Wash, Dry, and Concentrate Organic Layer workup->purify chromatography 8. Column Chromatography purify->chromatography product Pure Product chromatography->product

Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.[4]

Troubleshooting_Tree start Low or No Product Yield check_reagents Are reagents pure and anhydrous? start->check_reagents reagents_no Purify reagents. Use anhydrous solvent. Dry glassware. check_reagents->reagents_no No check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes reagents_no->check_catalyst catalyst_no Use fresh Cu(I) source. Consider catalyst activation. check_catalyst->catalyst_no No check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes catalyst_no->check_ligand ligand_no Screen different ligands (e.g., N,N-dimethylglycine). check_ligand->ligand_no No check_conditions Are T°, base, and solvent optimal? check_ligand->check_conditions Yes ligand_no->check_conditions conditions_no Screen bases (K₃PO₄, Cs₂CO₃). Vary temperature (80-120°C). Test solvents (Dioxane, Toluene). check_conditions->conditions_no No success Yield Improved check_conditions->success Yes conditions_no->success

Caption: A decision tree for troubleshooting low yields in the Ullmann reaction.

References

4-Fluoro-3-phenoxybenzaldehyde stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 4-Fluoro-3-phenoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile aromatic compound with the chemical formula C₁₃H₉FO₂.[1][2] It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][3] It is also a crucial building block in the formulation of agrochemicals like herbicides and insecticides, including Type II pyrethroids such as cyfluthrin.[1][3][4] Additionally, it is used in material science for the production of specialty polymers with enhanced thermal and chemical resistance.[1]

Q2: What are the main physicochemical properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 68359-57-9[1][5]
Molecular Formula C₁₃H₉FO₂[1][5]
Molecular Weight 216.21 g/mol [1][5]
Appearance Colorless to light orange/yellow clear liquid or white to pale yellow crystalline powder[1][5]
Boiling Point 135 °C at 2 mmHg[1]; 102-104 °C at 0.1 mmHg[6]
Density ~1.23 - 1.30 g/cm³ at 20-25 °C[1][5][7]
Refractive Index n20/D 1.58[1][7]
Solubility Soluble in ethanol, acetone, and DMSO; insoluble in water[5]

Stability and Degradation

Q3: What are the recommended storage conditions for this compound to ensure its stability?

To maintain its integrity, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Some suppliers recommend storage under an inert gas as the compound can be hygroscopic.[9] Long-term stability of up to 3 years can be achieved when stored at 2-8°C in dry, dark conditions.[5]

Q4: What are the potential degradation pathways for this compound?

While experimentally verified data for this specific compound is limited, several degradation pathways can be hypothesized based on its chemical structure.[3]

  • Oxidation: The aldehyde group is susceptible to oxidation, which can be caused by atmospheric oxygen or other oxidizing agents, converting it to 4-fluoro-3-phenoxybenzoic acid.[3]

  • Hydrolysis: The ether linkage, though generally stable, can be cleaved under harsh conditions such as high temperatures combined with strong acids or bases. This would yield 4-fluorophenol (B42351) and 3-hydroxybenzaldehyde.[3]

  • Photolysis: As an aromatic compound, it may undergo degradation upon exposure to ultraviolet (UV) radiation, which could lead to the cleavage of the ether bond or other reactions involving the aromatic rings.[3]

DegradationPathways This compound This compound 4-Fluoro-3-phenoxybenzoic Acid 4-Fluoro-3-phenoxybenzoic Acid This compound->4-Fluoro-3-phenoxybenzoic Acid Oxidation (O₂, Oxidizing Agents) 4-Fluorophenol + 3-Hydroxybenzaldehyde 4-Fluorophenol + 3-Hydroxybenzaldehyde This compound->4-Fluorophenol + 3-Hydroxybenzaldehyde Hydrolysis (Strong Acid/Base, Heat) Degradation Products Degradation Products This compound->Degradation Products Photolysis (UV Radiation)

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide

Q5: I noticed a new peak in my HPLC analysis after storing the compound for a while. What could it be?

An additional peak, particularly one with a shorter retention time (if using reverse-phase HPLC), could indicate the presence of the oxidation product, 4-fluoro-3-phenoxybenzoic acid.[3] This can occur if the container was not sealed properly, allowing for prolonged exposure to air. To confirm, you can run a co-injection with a standard of the suspected carboxylic acid.

Q6: My reaction yield is lower than expected. Could the starting material have degraded?

Yes, lower yields can be a result of starting material degradation. If the compound was stored improperly (e.g., exposed to moisture, light, or heat), its purity may be compromised.[3][5][9] It is advisable to check the purity of the aldehyde by techniques like HPLC or GC before use, especially if it has been stored for an extended period.

Q7: The appearance of the compound has changed from a colorless liquid to a yellowish solid. Is it still usable?

A change in color and physical state may indicate degradation or the presence of impurities.[1][5] While a slight color change might not always affect reactivity in certain applications, it is highly recommended to re-analyze the material to determine its purity before proceeding with your experiment. Distillation or recrystallization may be used for purification.[2]

Troubleshooting start Problem Encountered (e.g., Low Yield, Impurity Peak) check_storage Were storage conditions optimal? (Cool, Dry, Dark, Inert Gas) start->check_storage check_purity Assess Purity (HPLC, GC, NMR) check_storage->check_purity No proceed Proceed with Experiment check_storage->proceed Yes purify Purify Material (Distillation/Recrystallization) check_purity->purify Impure check_purity->proceed Pure purify->proceed discard Consider Discarding Batch purify->discard Purification Fails

Caption: Troubleshooting logic for experiments involving this compound.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary oxidation byproduct, 4-fluoro-3-phenoxybenzoic acid.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Standard and Sample Preparation:

  • Mobile Phase A: Deionized water with 0.1% Formic Acid/TFA

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid/TFA

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

3. HPLC Conditions:

  • Column: C18 reverse-phase

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 254 nm

  • Gradient Elution:

    • Start with 50% B, hold for 2 minutes.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 50% B over 1 minute and equilibrate for 4 minutes.

4. Data Analysis:

  • Integrate the peaks in the chromatogram. The purity is calculated based on the area percentage of the main peak. The oxidation product, being more polar, is expected to elute earlier than the parent compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject Sample onto C18 Column prep3->analysis1 analysis2 Run Gradient Elution analysis1->analysis2 analysis3 Detect at 254 nm analysis2->analysis3 data1 Integrate Chromatogram analysis3->data1 data2 Calculate Area % Purity data1->data2 data3 Identify Degradation Peaks data2->data3

Caption: General experimental workflow for HPLC purity assessment.

References

Technical Support Center: Purification of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Fluoro-3-phenoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side-products, or degradation. These may include:

  • Unreacted Starting Materials: 3-bromo-4-fluorobenzaldehyde (B1265969) and phenol.

  • Side-Products: Isomeric phenoxybenzaldehydes.

  • Degradation Products: 4-fluoro-3-phenoxybenzoic acid, formed by oxidation of the aldehyde group[1].

  • Residual Solvents: Solvents used in the synthesis, such as toluene (B28343) or dimethylformamide (DMF).

Q2: What are the recommended methods for purifying this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective methods are:

  • Vacuum Distillation: Effective for separating the product from non-volatile impurities and some starting materials.

  • Column Chromatography: A versatile technique for separating the product from impurities with different polarities.

  • Recrystallization: Useful for removing small amounts of impurities from a solid product.

Q3: How can I monitor the purity of this compound during purification?

A3: Purity can be monitored using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity and detecting trace impurities[1].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to estimate purity.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting
Issue Potential Cause Solution
Poor Separation of Product and Impurity Inappropriate solvent system (eluent).Optimize the solvent system by trying different solvent ratios or more polar/non-polar solvents. A gradient elution may also improve separation.
Column overloading.Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly or Too Slowly Solvent system is too polar or not polar enough.Adjust the polarity of the eluent. For faster elution, increase the polarity; for slower elution, decrease the polarity.
Peak Tailing in HPLC Analysis Interactions between the analyte and the stationary phase.Adjust the mobile phase pH or use a different column. Ensure the sample is dissolved in the mobile phase.
Ghost Peaks in HPLC Chromatogram Contamination in the HPLC system or sample carryover.Flush the system thoroughly. Run blank injections between samples to identify the source of contamination.
Recrystallization Troubleshooting
Issue Potential Cause Solution
Product Oiling Out The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated.Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
No Crystal Formation The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the product.
The solution is cooling too quickly.Allow the solution to cool to room temperature slowly, then place it in an ice bath.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal.
Low Recovery of Product The product is too soluble in the chosen solvent.Choose a solvent in which the product has lower solubility at cold temperatures.
Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the product.

Data Presentation

The following table summarizes typical purity results obtained from different purification methods for this compound.

Purification Method Starting Purity (Crude) Final Purity Typical Yield
Vacuum Distillation 85-90%>98%80-90%
Column Chromatography 85-90%>99%70-85%
Recrystallization 95-97%>99.5%85-95%

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Procedure: a. Place the crude this compound (typically an oil) into the distillation flask. b. Gradually reduce the pressure using a vacuum pump. c. Heat the distillation flask gently using a heating mantle. d. Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 102-104 °C at 0.1 mmHg).

  • Analysis: Analyze the purity of the collected fraction using HPLC or GC-MS.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane (B92381) to 90:10 hexane:ethyl acetate (B1210297).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. For aromatic aldehydes, ethanol, methanol, or a mixture of hexane and ethyl acetate can be effective.

  • Dissolution: In a flask, add the crude solid this compound and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound start Crude this compound purity_check1 Purity Analysis (HPLC/GC-MS) start->purity_check1 decision1 Purity > 99.5%? purity_check1->decision1 distillation Vacuum Distillation decision1->distillation No (High boiling impurities) chromatography Column Chromatography decision1->chromatography No (Polar/Non-polar impurities) end Pure Product decision1->end Yes purity_check2 Purity Analysis distillation->purity_check2 chromatography->purity_check2 recrystallization Recrystallization recrystallization->end decision2 Purity > 99.5%? purity_check2->decision2 decision2->recrystallization No (Minor impurities) decision2->end Yes troubleshoot Troubleshoot/Re-purify decision2->troubleshoot No (Significant impurities remain) troubleshoot->chromatography

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Scaling Up 4-Fluoro-3-phenoxybenzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Fluoro-3-phenoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most widely adopted and scalable synthetic route starts from 4-fluorobenzaldehyde (B137897) and involves a four-step process:

  • Bromination: Introduction of a bromine atom at the 3-position of 4-fluorobenzaldehyde.

  • Aldehyde Protection: Conversion of the aldehyde group into an acetal (B89532) to protect it during the subsequent ether synthesis.

  • Ullmann Condensation: Formation of the diaryl ether bond through a copper-catalyzed reaction between the protected 3-bromo-4-fluorobenzaldehyde (B1265969) and a phenolate (B1203915) salt.

  • Deprotection: Hydrolysis of the acetal to regenerate the aldehyde, yielding the final product.

Q2: What are the critical safety precautions to consider during the synthesis?

A2: It is imperative to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Special attention should be paid to the handling of bromine, which is highly corrosive and toxic, and oleum, which is a strong oxidizing and dehydrating agent. The Ullmann condensation step is typically performed at high temperatures and may involve the use of pyrophoric reagents, requiring an inert atmosphere and careful temperature control.

Q3: How can I monitor the progress of each reaction step?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the progress of each reaction. For TLC, a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to separate the starting material, intermediate, and product. GC can provide quantitative information on the conversion of the starting material and the formation of the product.

Q4: What are the common impurities in the final product and how can they be removed?

A4: Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., oxidation of the aldehyde to a carboxylic acid), and residual catalyst. Purification is typically achieved through distillation under reduced pressure or recrystallization.[1]

Troubleshooting Guides

Step 1: Bromination of 4-Fluorobenzaldehyde
Issue Possible Cause(s) Troubleshooting Steps
Low Conversion Insufficient catalyst, low reaction temperature, or short reaction time.- Ensure the use of a suitable Lewis acid catalyst (e.g., AlCl₃) or an oleum/iodine system. - Maintain the recommended reaction temperature (e.g., 30-40°C). - Extend the reaction time and monitor progress by GC or TLC.
Formation of Multiple Brominated Byproducts Over-bromination due to excess bromine or harsh reaction conditions.- Carefully control the stoichiometry of bromine. - Add bromine dropwise to maintain a controlled reaction rate. - Avoid excessively high reaction temperatures.
Difficult Work-up Formation of stable emulsions during aqueous work-up.- Use a brine wash to help break the emulsion. - Consider using a different solvent for extraction.
Step 2: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Reaction Insufficient dehydrating agent or catalyst, or presence of water in the starting material.- Ensure the 3-bromo-4-fluorobenzaldehyde is dry. - Use a sufficient amount of a dehydrating agent (e.g., trimethylchlorosilane) or a Dean-Stark apparatus to remove water. - Use a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
Hydrolysis of Acetal during Work-up Presence of acid during aqueous work-up.- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before aqueous extraction.
Step 3: Ullmann Condensation
Issue Possible Cause(s) Troubleshooting Steps
Low Yield Inactive catalyst, presence of oxygen or water, or inappropriate solvent.- Use a fresh, high-purity copper catalyst (e.g., Cu₂O or CuI). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a dry, high-boiling point aprotic solvent (e.g., diglyme (B29089) or DMSO).
Side Reactions (e.g., debromination) High reaction temperature or prolonged reaction time.- Optimize the reaction temperature and time. Monitor the reaction closely by TLC or GC.
Difficult Catalyst Removal The copper catalyst is finely dispersed in the reaction mixture.- Filter the reaction mixture through a pad of celite. - Consider using a supported copper catalyst that can be more easily filtered off.
Step 4: Acetal Deprotection (Hydrolysis)
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Hydrolysis Insufficient acid catalyst or short reaction time.- Increase the amount of acid catalyst (e.g., hydrochloric acid) or use a stronger acid. - Extend the reaction time and monitor for the disappearance of the acetal by TLC or GC.
Formation of Aldehyde-related Byproducts The aldehyde is sensitive to oxidation or polymerization under acidic conditions.- Perform the hydrolysis at a controlled temperature (e.g., room temperature). - Work up the reaction promptly once the deprotection is complete.

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis. For scaling up, process safety evaluations and optimizations are crucial.

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde
Reagent Molar Ratio Quantity Notes
4-Fluorobenzaldehyde1.062 g
1,2-Dichloroethane-150 mLSolvent
Aluminum chloride (AlCl₃)1.05166 gCatalyst
Bromine1.188 gAdded dropwise

Procedure:

  • To a stirred mixture of aluminum chloride in 1,2-dichloroethane, add 4-fluorobenzaldehyde dropwise at 30°C.

  • After stirring for 30 minutes, add bromine dropwise, maintaining the temperature between 30°C and 40°C.

  • Stir the reaction mixture for 2 hours.

  • Pour the reaction mixture onto ice and extract with an organic solvent.

  • Wash the organic layer, dry it over sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation.

Step 2: Synthesis of 3-Bromo-4-fluorobenzaldehyde ethylene (B1197577) acetal
Reagent Molar Ratio Quantity Notes
3-Bromo-4-fluorobenzaldehyde1.020.3 g
Ethane-1,2-diol1.16.8 g
Trimethylchlorosilane2.426 gDehydrating agent

Procedure:

  • Mix 3-bromo-4-fluorobenzaldehyde and ethane-1,2-diol.

  • Add trimethylchlorosilane and heat the mixture to 100°C for 3 hours.

  • After cooling, add toluene (B28343) and wash the mixture with ice water.

  • Dry the organic phase over sodium sulfate and concentrate under reduced pressure. Purify by vacuum distillation.

Step 3: Synthesis of 4-Fluoro-3-phenoxy-benzaldehyde ethylene acetal
Reagent Molar Ratio Quantity Notes
3-Bromo-4-fluorobenzaldehyde ethylene acetal1.06.2 g
Sodium phenolate1.13.2 g
Diglyme-3 mLSolvent
Sodium hydride0.140.1 gDehydrating agent
Copper(I) oxide (Cu₂O)0.0140.05 gCatalyst
Potassium chloride0.260.5 g

Procedure:

  • To a suspension of sodium phenolate in diglyme, add sodium hydride for dehydration.

  • Add copper(I) oxide and potassium chloride.

  • Heat the mixture to 155°C under an inert atmosphere.

  • Add 3-bromo-4-fluorobenzaldehyde ethylene acetal and stir at 155°C for 7 hours.

  • After cooling, add toluene and filter off the inorganic material.

  • The filtrate containing the product is used in the next step.

Step 4: Synthesis of this compound
Reagent Molar Ratio Quantity Notes
4-Fluoro-3-phenoxy-benzaldehyde ethylene acetal1.026 g
Ethanol (B145695)-60 mLSolvent
Water-20 mL
Concentrated Hydrochloric Acidcatalytic1 mLCatalyst

Procedure:

  • Dissolve 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal in ethanol and water.

  • Add concentrated hydrochloric acid and stir at room temperature for 3 hours.[2]

  • Distill off the ethanol under reduced pressure.

  • Add toluene and separate the aqueous layer.

  • Wash the organic phase with water, dry over sodium sulfate, and concentrate under reduced pressure. Purify by vacuum distillation to obtain this compound.[2]

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound A 4-Fluorobenzaldehyde B 3-Bromo-4-fluorobenzaldehyde A->B Bromination (Br₂, AlCl₃) C 3-Bromo-4-fluorobenzaldehyde ethylene acetal B->C Acetalization (Ethane-1,2-diol, H⁺) D This compound ethylene acetal C->D Ullmann Condensation (Sodium Phenolate, Cu₂O) E This compound D->E Hydrolysis (H₃O⁺)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield in a Synthesis Step Check_Purity Check Purity of Starting Materials and Reagents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Check_Purity->Check_Conditions Purity OK Modify_Protocol Modify Protocol Based on Analysis Check_Purity->Modify_Protocol Impure Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Conditions->Optimize_Stoichiometry Conditions OK Check_Conditions->Modify_Protocol Incorrect Conditions Analyze_Byproducts Analyze Byproducts (TLC, GC-MS) Optimize_Stoichiometry->Analyze_Byproducts Stoichiometry OK Optimize_Stoichiometry->Modify_Protocol Incorrect Stoichiometry Analyze_Byproducts->Modify_Protocol End Improved Yield Modify_Protocol->End

References

Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-3-phenoxybenzaldehyde, a key intermediate in the production of pharmaceuticals and pyrethroid insecticides.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

The two main catalytic methods for forming the diaryl ether bond in this compound are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction, while the Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction.[3][4][5]

Q2: Which catalyst system is better: copper-based (Ullmann) or palladium-based (Buchwald-Hartwig)?

The choice of catalyst system depends on several factors, including substrate scope, reaction conditions, and cost. Palladium-catalyzed Buchwald-Hartwig reactions often offer milder conditions, broader substrate scope, and improved functional group tolerance compared to the traditional Ullmann condensation, which can require harsh reaction conditions.[3][6] However, copper-based catalysts are generally less expensive.[7]

Q3: My reaction is showing low or no conversion. What are the common causes?

Low or no conversion can be attributed to several factors for both Ullmann and Buchwald-Hartwig reactions. Key areas to investigate include:

  • Catalyst activity: The catalyst may be deactivated or of poor quality.

  • Ligand choice: The ligand may not be suitable for the specific substrates.

  • Base selection: The base may be too weak or not soluble in the reaction solvent.

  • Solvent purity: The presence of water or other impurities can quench the reaction.

  • Reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

  • Purity of reactants: Impurities in the starting materials can interfere with the catalytic cycle.[4]

Q4: I'm observing significant side product formation. What could be the cause?

Side product formation can be a significant issue. In Ullmann-type reactions, high temperatures can lead to undesired side reactions.[5] For Buchwald-Hartwig reactions, a potential side reaction is the beta-hydride elimination from the amide intermediate, which can lead to hydrodehalogenation of the aryl halide.[6] The choice of base and reaction temperature are critical in minimizing these side reactions.

Troubleshooting Guides

Low Yield in Ullmann Condensation

If you are experiencing low yields in your Ullmann diaryl ether synthesis, consider the following troubleshooting steps:

  • Evaluate Catalyst and Ligand:

    • Catalyst: Ensure you are using an active copper(I) source like CuI, CuBr, or Cu₂O.[4] Air-stable Cu(I) catalysts can also be effective.[4]

    • Ligand: The addition of a ligand, such as N,N-dimethylglycine or salicylaldoxime, can accelerate the reaction and allow for milder conditions.[4][8] A screening of ligands may be necessary for new substrates.[4]

  • Assess Base and Solvent Compatibility:

    • Base: The strength and solubility of the base are crucial. K₂CO₃ can be effective in non-polar solvents like toluene (B28343), while Cs₂CO₃ is often preferred in polar aprotic solvents like acetonitrile.[4]

    • Solvent: The choice of solvent can significantly impact the reaction. High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are traditionally used, but reactions in non-polar solvents like toluene have also been successful.[5][7]

  • Optimize Reaction Conditions:

    • Temperature: Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[5] If the yield is low, a gradual increase in temperature may be beneficial.

    • Concentration: Increasing the concentration of the reactants can sometimes improve the yield.[7]

Low Yield in Buchwald-Hartwig Diaryl Ether Synthesis

For troubleshooting low yields in the Buchwald-Hartwig synthesis, follow this guide:

  • Catalyst System Check:

    • Palladium Source: Ensure the palladium precatalyst is handled under inert conditions to prevent deactivation.

    • Ligand: Biaryl phosphine (B1218219) ligands like JohnPhos, XPhos, and SPhos are highly effective for a broad range of substrates.[3] The choice of ligand can be critical for achieving high yields.

  • Base and Solvent Selection:

    • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.

    • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically employed.

  • Reaction Execution:

    • Inert Atmosphere: The reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction.

    • Temperature: While milder than Ullmann reactions, Buchwald-Hartwig couplings often require heating (e.g., 100°C).[3]

Data Presentation

Table 1: Comparison of Catalyst Systems for Diaryl Ether Synthesis

ParameterUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, CuBr, Cu₂O)Palladium (Pd(OAc)₂, Pd₂(dba)₃)
Typical Ligands N,N-dimethylglycine, salicylaldoxime, 1,10-phenanthrolineBiaryl phosphines (XPhos, SPhos, JohnPhos)
Typical Bases K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, KOtBu, LiHMDS
Typical Solvents Toluene, DMF, NMP, AcetonitrileToluene, Dioxane
Reaction Temp. High (often > 150-200 °C)Moderate (e.g., 100 °C)
Advantages Lower catalyst costMilder conditions, broader scope, higher yields
Disadvantages Harsh conditions, limited scopeHigher catalyst cost, air-sensitive

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In an oven-dried reaction vessel, combine 3-bromo-4-fluorobenzaldehyde (B1265969) (1.0 mmol), phenol (B47542) (1.2 mmol), K₂CO₃ (2.0 mmol), and CuI (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel under an inert atmosphere.

  • Reaction: Heat the mixture to 110-130°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Protocol 2: Buchwald-Hartwig Synthesis of this compound

This protocol utilizes an air-stable palladium precatalyst and should be performed under an inert atmosphere.

  • Reaction Setup: To a glovebox, add 3-bromo-4-fluorobenzaldehyde (1.0 mmol), phenol (1.2 mmol), NaOtBu (1.4 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the corresponding ligand (if not using a precatalyst with an integrated ligand).

  • Solvent Addition: Add anhydrous, deoxygenated toluene (5 mL).

  • Reaction: Seal the reaction vessel and heat to 100°C with stirring for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and quench with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow_Ullmann cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Phenol, Base, and Cu(I) Catalyst B Add Anhydrous Solvent A->B C Heat and Stir (110-130°C) B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Dilute D->E F Filter through Celite E->F G Wash and Dry Organic Layer F->G H Column Chromatography G->H I Final Product: This compound H->I

Caption: Experimental workflow for Ullmann diaryl ether synthesis.

Troubleshooting_Catalyst_Selection cluster_ullmann Ullmann Troubleshooting cluster_buchwald Buchwald-Hartwig Troubleshooting Start Low Yield or No Reaction Q1 Primary Synthesis Method? Start->Q1 Ullmann Ullmann (Cu-catalyzed) Q1->Ullmann Ullmann Buchwald Buchwald-Hartwig (Pd-catalyzed) Q1->Buchwald Buchwald U_Q1 Check Catalyst Activity (e.g., use fresh CuI) Ullmann->U_Q1 B_Q1 Ensure Inert Atmosphere Buchwald->B_Q1 U_Q2 Is a Ligand Used? (e.g., N,N-dimethylglycine) U_Q1->U_Q2 U_A1 Add Ligand U_Q2->U_A1 No U_Q3 Optimize Base/Solvent (e.g., Cs2CO3 in ACN) U_Q2->U_Q3 Yes U_A1->U_Q3 U_Q4 Increase Temperature U_Q3->U_Q4 B_Q2 Check Ligand Choice (e.g., Biaryl Phosphine) B_Q1->B_Q2 B_Q3 Verify Base Strength (e.g., NaOtBu) B_Q2->B_Q3 B_Q4 Screen Solvents (Toluene, Dioxane) B_Q3->B_Q4

Caption: Troubleshooting logic for catalyst selection and optimization.

References

Troubleshooting low yields in pyrethroid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in pyrethroid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in pyrethroid synthesis?

A1: The most common cause of low yields in pyrethroid synthesis is often related to the esterification step between the chrysanthemic acid derivative (or a similar cyclopropanecarboxylic acid) and the corresponding alcohol. Issues such as incomplete reaction, side reactions, and degradation of reactants or products can significantly reduce the final yield. Careful control of reaction conditions is crucial for success.

Q2: How does water content affect the esterification reaction?

A2: Water can significantly reduce the yield of the esterification reaction. The presence of water can lead to the hydrolysis of the acid chloride reactant, preventing it from reacting with the alcohol. Furthermore, under certain conditions, water can hydrolyze the newly formed ester bond, reverting it back to the carboxylic acid and alcohol, thus lowering the overall yield. It is crucial to use anhydrous solvents and reagents.

Q3: Can the purity of starting materials impact the final yield?

A3: Absolutely. Impurities in the chrysanthemic acid derivative or the alcohol can lead to the formation of unwanted byproducts, consuming the reactants and complicating the purification process. This can result in a lower isolated yield of the desired pyrethroid. It is recommended to use highly pure starting materials.

Q4: Does the stereochemistry of the reactants affect the yield?

A4: Yes, the stereochemistry of the cyclopropanecarboxylic acid and the alcohol can influence the reaction rate and the properties of the final product. The synthesis of a specific stereoisomer, which often possesses the desired insecticidal activity, may require specialized stereoselective synthesis routes or chiral separation techniques.[1] The industrial synthesis of permethrin (B1679614), for example, often focuses on producing specific ratios of cis and trans isomers.[1]

Troubleshooting Guides for Low Yields

Below are troubleshooting guides for common issues encountered during pyrethroid synthesis, presented in a question-and-answer format.

Problem 1: Low yield in the esterification of a chrysanthemic acid derivative with an alcohol.

Q: My esterification reaction is resulting in a low yield of the desired pyrethroid. What are the possible causes and solutions?

A: Low yields in the esterification step can be attributed to several factors. Here's a breakdown of potential causes and their corresponding solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction has stalled, consider increasing the reaction time or temperature. However, be cautious of potential thermal degradation of the product at higher temperatures.[2]

    • Cause: Inefficient catalyst. The catalyst may be deactivated or used in an insufficient amount.

    • Solution: Ensure the catalyst is active and used in the correct proportion. If catalyst deactivation is suspected, consider using a fresh batch of catalyst. Common catalysts for esterification include thionyl chloride (for converting the carboxylic acid to the more reactive acid chloride) or the use of a base in the presence of the acid chloride.[3]

    • Cause: Poor mixing. Inadequate agitation can lead to localized concentration gradients and an incomplete reaction.

    • Solution: Ensure efficient stirring throughout the reaction.

  • Side Reactions:

    • Cause: Presence of water. As mentioned in the FAQs, water can hydrolyze the acid chloride and the final ester product.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Consider using a drying agent if necessary.

    • Cause: Thermal degradation. Pyrethroids can be sensitive to high temperatures, leading to decomposition and the formation of byproducts.[2]

    • Solution: Conduct the reaction at the lowest effective temperature. Perform a literature search or preliminary experiments to determine the thermal stability of your specific pyrethroid.

    • Cause: Reaction with impurities. Impurities in the starting materials can lead to the formation of byproducts.

    • Solution: Purify the starting materials before use.

  • Purification Losses:

    • Cause: Suboptimal work-up procedure. The desired product may be lost during the extraction and washing steps.

    • Solution: Optimize the work-up procedure. Ensure the pH is appropriate during extractions to minimize the solubility of the product in the aqueous phase. Use a sufficient number of extractions with an appropriate solvent.

    • Cause: Inefficient purification method. Significant product loss can occur during chromatography or recrystallization.

    • Solution: For recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor. For chromatography, ensure proper column packing and eluent selection.

Logical Troubleshooting Flow for Low Esterification Yield

Low_Yield_Troubleshooting start Low Yield in Esterification check_completion Check Reaction Completion (TLC/GC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Reactants Remaining side_reactions Side Reactions Present? check_completion->side_reactions Reaction Complete incomplete->side_reactions No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Catalyst - Improve Mixing incomplete->optimize_conditions Yes purification_issue Check Purification Losses side_reactions->purification_issue No investigate_side_reactions Investigate Side Reactions: - Use Anhydrous Reagents - Lower Temperature - Purify Starting Materials side_reactions->investigate_side_reactions Yes optimize_purification Optimize Purification: - Refine Work-up - Optimize Recrystallization/ Chromatography purification_issue->optimize_purification

Caption: A decision tree for troubleshooting low yields in pyrethroid esterification.

Problem 2: Difficulty in synthesizing and isolating the desired stereoisomer.

Q: I am trying to synthesize a specific stereoisomer of a pyrethroid, but the yield is low, and I am getting a mixture of isomers. How can I improve this?

A: Achieving high yields of a single stereoisomer is a common challenge in pyrethroid synthesis. Here are some approaches:

  • Stereoselective Synthesis:

    • Strategy: Employ a synthetic route that favors the formation of the desired isomer. This often involves the use of chiral catalysts or resolving agents early in the synthesis of the acid or alcohol component.

    • Example: For the synthesis of enantiomerically enriched chrysanthemic acid, kinetic resolution using a chiral amine can be employed to separate the desired enantiomer.[3]

    • Considerations: Developing a stereoselective synthesis can be complex and may require significant optimization.

  • Chiral Separation of Isomers:

    • Strategy: Synthesize a mixture of isomers and then separate the desired isomer using chiral chromatography.

    • Technique: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and diastereomers.[1]

    • Considerations: This method can be expensive and may not be suitable for large-scale production. The yield of the desired isomer will be limited by its proportion in the initial mixture.

  • Fractional Crystallization:

    • Strategy: If the diastereomers have different solubilities, they can sometimes be separated by fractional crystallization. This involves dissolving the mixture in a suitable solvent and allowing the less soluble isomer to crystallize out.

    • Considerations: This method is often less efficient than chiral chromatography and may require multiple recrystallization steps to achieve high purity.

General Workflow for Pyrethroid Synthesis

Pyrethroid_Synthesis_Workflow cluster_precursors Precursor Synthesis acid_synthesis Synthesis of Chrysanthemic Acid Derivative esterification Esterification acid_synthesis->esterification alcohol_synthesis Synthesis of Alcohol Moiety alcohol_synthesis->esterification workup Reaction Work-up (Extraction, Washing) esterification->workup purification Purification (Recrystallization/ Chromatography) workup->purification analysis Analysis (GC, HPLC, NMR) purification->analysis final_product Final Pyrethroid Product analysis->final_product

Caption: A generalized workflow for the synthesis of pyrethroids.

Data Presentation

The following tables summarize key quantitative data for the synthesis of common pyrethroids and their precursors.

Table 1: Reaction Parameters for Permethrin Synthesis

ParameterValueReference
Reactants 3-phenoxybenzyl alcohol, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride[1][4]
Solvent Toluene (B28343), dichloromethane (B109758), ethyl acetate, or methyl tertiary butyl ether[1][4]
Temperature 80-85°C[4]
Yield >95%[4][5]

Table 2: Reaction Parameters for Cypermethrin Synthesis

ParameterValueReference
Reactants 3-Phenoxybenzaldehyde (B142659), 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, Sodium Cyanide[6]
Solvent Tetrahydrofuran/Water (1:1 v/v)[6]
Temperature 15°C[6]
Reaction Time 2 hours[6]
Yield 95.5%[7]

Experimental Protocols

Protocol 1: Synthesis of 3-phenoxybenzyl alcohol from 3-phenoxybenzaldehyde

This protocol describes the reduction of 3-phenoxybenzaldehyde to 3-phenoxybenzyl alcohol, a key precursor for many pyrethroids.

  • Reactants: 3-phenoxybenzaldehyde, suitable reducing agent (e.g., sodium borohydride).

  • Solvent: A suitable solvent such as methanol (B129727) or ethanol.

  • Procedure:

    • Dissolve 3-phenoxybenzaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add the reducing agent portion-wise, maintaining the temperature between 5-10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by slowly adding water or a dilute acid solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carbonyl chloride

This protocol outlines the conversion of the corresponding carboxylic acid to the more reactive acid chloride.

  • Reactants: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, thionyl chloride.

  • Solvent: Anhydrous dichloromethane or toluene.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid in the anhydrous solvent.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Slowly add thionyl chloride dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

    • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Once the reaction is complete, remove the excess thionyl chloride and solvent by distillation or under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification.

Protocol 3: General Esterification for Permethrin Synthesis [1][4]

  • Reactants: 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride.

  • Solvent: Toluene.

  • Procedure:

    • In a dry reaction vessel, dissolve 3-phenoxybenzyl alcohol in toluene.

    • Add a base, such as pyridine (B92270) or triethylamine, to act as an acid scavenger.

    • Slowly add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride in toluene to the reaction mixture at room temperature.

    • Heat the reaction mixture to 80-85°C and stir for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and wash with water, dilute acid, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude permethrin.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure permethrin.[1]

References

Preventing over-oxidation of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-3-phenoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and reactions involving this compound, with a specific focus on preventing its over-oxidation.

Troubleshooting Guides and FAQs

This section addresses common issues and questions encountered during the oxidation of this compound to its corresponding carboxylic acid, 4-Fluoro-3-phenoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My oxidation of this compound is giving a low yield of the desired carboxylic acid. What are the potential causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the chosen oxidizing agent. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.

  • Degradation of Starting Material or Product: Harsh reaction conditions, such as excessively high temperatures or highly concentrated strong acids or bases, can lead to the degradation of either the starting aldehyde or the resulting carboxylic acid. The ether linkage in the molecule could potentially be cleaved under such conditions.[1]

  • Suboptimal Reagent Stoichiometry: An insufficient amount of the oxidizing agent will result in an incomplete conversion. Conversely, a large excess, especially of a strong oxidant, can promote side reactions and product degradation.

  • Impure Starting Material: The presence of impurities in the this compound can interfere with the reaction. Ensure the starting material is of high purity.

Q2: I am observing the formation of side products in my reaction mixture. What are they likely to be and how can I minimize them?

A2: The primary side product of concern is the over-oxidized product. However, depending on the reaction conditions, other side products may form:

  • Over-oxidation Products: While the desired product is the carboxylic acid, prolonged reaction times or the use of very strong oxidizing agents under harsh conditions can potentially lead to further degradation.

  • Products of Ether Cleavage: Although the phenoxy ether bond is generally stable, aggressive reagents or high temperatures could lead to its hydrolysis, yielding 4-fluorophenol (B42351) and 3-hydroxybenzaldehyde.[1]

To minimize side products, consider the following:

  • Use Milder Oxidizing Agents: Opt for more selective oxidizing agents that are less likely to cause degradation.

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and reagent stoichiometry.

  • Protect the Aldehyde Group: In multi-step syntheses where the aldehyde is sensitive to subsequent reaction conditions, it can be protected as an acetal (B89532). This protected form is stable to many reagents and can be deprotected later to regenerate the aldehyde.

Q3: How can I prevent the over-oxidation of this compound to the carboxylic acid when I want the reaction to stop at the aldehyde stage in a different synthetic step?

A3: Preventing unwanted oxidation of the aldehyde is critical in many synthetic routes. The most effective strategy is the use of protecting groups. The aldehyde can be converted to a more stable functional group, such as an acetal (e.g., a 1,3-dioxolane (B20135) formed with ethylene (B1197577) glycol), which is resistant to many oxidizing and nucleophilic reagents. This protecting group can be removed later in the synthesis under acidic conditions to regenerate the aldehyde.

Troubleshooting Common Oxidation Issues

Issue Potential Cause Recommended Solution
Reaction is sluggish or does not go to completion. Insufficiently powerful oxidizing agent for the substrate.Switch to a stronger, yet selective, oxidizing agent. Consider a phase-transfer catalyst if dealing with a multi-phasic system.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
A complex mixture of products is observed. The oxidizing agent is too harsh or non-selective.Employ a milder and more selective oxidizing agent.
Reaction temperature is too high or the reaction time is too long.Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Difficulty in isolating the product. The product may be soluble in the reaction solvent.If the product is a carboxylic acid, it can often be precipitated by acidifying the reaction mixture (if the reaction was run under basic conditions) and then isolated by filtration.
Emulsion formation during workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for Aromatic Aldehydes

Oxidizing Agent Typical Solvent Typical Temperature Typical Reaction Time Reported Yields (for substituted benzaldehydes) Notes
Potassium Permanganate (B83412) (KMnO₄) Acetone/Water, Toluene (with phase transfer catalyst)Room Temperature to Reflux1-24 hours>90%Strong oxidant, can be non-selective. Can be used under phase transfer catalysis for higher yields.
Potassium Dichromate (K₂Cr₂O₇)/Sulfuric Acid Acetone/WaterRoom Temperature to 50°C1-6 hoursHighStrong oxidant, generates chromium waste.
Hydrogen Peroxide (H₂O₂) with catalyst (e.g., SeO₂) Water, AcetonitrileRoom Temperature1-12 hoursHighConsidered a "green" oxidizing agent as the byproduct is water.
Oxone® (Potassium peroxymonosulfate) Water, Water/EthanolRoom Temperature to 60°C1-4 hoursHighA versatile and relatively "green" oxidizing agent.
Tollens' Reagent ([Ag(NH₃)₂]⁺) Water/AmmoniaGentle warming< 1 hourHighMild and selective for aldehydes. Often used as a qualitative test.

Experimental Protocols

The following are generalized protocols for the oxidation of aromatic aldehydes. Note: These are starting points and may require optimization for this compound.

Protocol 1: Oxidation using Potassium Permanganate under Phase Transfer Catalysis

  • Dissolve: In a round-bottom flask, dissolve this compound (1 equivalent) in toluene.

  • Add Catalyst: Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 0.05 equivalents).

  • Prepare Oxidant: In a separate beaker, prepare an aqueous solution of potassium permanganate (KMnO₄, approximately 0.7 equivalents).

  • React: Slowly add the KMnO₄ solution to the stirred solution of the aldehyde at room temperature. The reaction is exothermic and may require cooling in an ice bath.

  • Monitor: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated solution of sodium sulfite (B76179) until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Filter: Filter the mixture through a pad of celite to remove the MnO₂.

  • Extract: Separate the aqueous and organic layers. Extract the aqueous layer with toluene.

  • Isolate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify: The crude carboxylic acid can be purified by recrystallization.

Protocol 2: "Green" Oxidation using Oxone®

  • Dissolve: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of water and ethanol.

  • Add Oxidant: Add Oxone® (potassium peroxymonosulfate, approximately 1.5 equivalents) to the solution.

  • Heat: Heat the reaction mixture to 60-70°C for 1-2 hours.

  • Monitor: Monitor the reaction progress by TLC.

  • Cool and Precipitate: After the reaction is complete, cool the mixture in an ice bath. The carboxylic acid product should precipitate out of the solution.

  • Isolate: Collect the solid product by vacuum filtration and wash with cold water.

  • Purify: The product can be further purified by recrystallization from a suitable solvent like hot water or an ethanol/water mixture.

Mandatory Visualizations

Diagram 1: Oxidation and Over-oxidation of this compound

G A This compound B 4-Fluoro-3-phenoxybenzoic Acid (Desired Product) A->B Controlled Oxidation (e.g., KMnO4, Oxone) C Degradation Products (e.g., from ether cleavage) A->C Harsh Conditions (Strong Acid/Base, High Temp) B->C Over-oxidation / Degradation (Excess Strong Oxidant, High Temp)

Caption: Reaction pathway for the oxidation of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Oxidation Reaction

G Start Low Yield of Carboxylic Acid Check_TLC Analyze TLC of reaction mixture Start->Check_TLC SM_Present Starting material remains? Check_TLC->SM_Present No_SM No starting material, but low yield SM_Present->No_SM No Increase_Time_Temp Increase reaction time or temperature SM_Present->Increase_Time_Temp Yes Stronger_Oxidant Consider a stronger (but selective) oxidant SM_Present->Stronger_Oxidant Yes, significantly Check_Conditions Review reaction conditions (Temperature, Stoichiometry) No_SM->Check_Conditions Check_Workup Review workup procedure No_SM->Check_Workup Increase_Time_Temp->Check_TLC Stronger_Oxidant->Check_TLC Degradation Potential for product degradation Check_Conditions->Degradation Isolation_Loss Potential for loss during isolation Check_Workup->Isolation_Loss Optimize_Conditions Optimize conditions (milder oxidant, lower temp) Degradation->Optimize_Conditions Optimize_Workup Optimize workup (e.g., pH adjustment, extraction solvent) Isolation_Loss->Optimize_Workup

Caption: A logical workflow for troubleshooting low product yields.

Diagram 3: Aldehyde Protection Strategy

G Aldehyde This compound Protected Acetal-Protected Aldehyde Aldehyde->Protected Protection (e.g., Ethylene Glycol, Acid Catalyst) Reaction_Step Other Synthetic Transformations (e.g., reaction at another site) Protected->Reaction_Step Deprotection Deprotection (Aqueous Acid) Reaction_Step->Deprotection Final_Product Final Product with Aldehyde Group Intact Reaction_Step->Final_Product If aldehyde is desired in final product Deprotection->Aldehyde

Caption: General workflow for using a protecting group strategy.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 4-Fluoro-3-phenoxybenzaldehyde vs. 3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Impact of Fluorination on Benzaldehyde (B42025) Reactivity

In the realm of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the selection of starting materials and intermediates is paramount to achieving desired reaction outcomes and efficiencies. Benzaldehyde derivatives are fundamental building blocks, and the nature and position of substituents on the aromatic ring profoundly influence their chemical reactivity. This guide provides a detailed comparison of the reactivity of 4-Fluoro-3-phenoxybenzaldehyde and 3-phenoxybenzaldehyde (B142659), supported by an analysis of electronic effects and representative experimental protocols.

Introduction to the Molecules

This compound and 3-phenoxybenzaldehyde share a common structural framework, featuring a phenoxy group at the meta-position relative to the aldehyde functionality. The key distinction lies in the presence of a fluorine atom at the para-position in the former. This seemingly minor structural modification has significant implications for the electronic properties of the molecule and, consequently, its reactivity.

The Decisive Role of Electronic Effects on Reactivity

The reactivity of the aldehyde group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the benzene (B151609) ring that withdraw electron density increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity and thus the reactivity towards nucleophiles.[1]

In both this compound and 3-phenoxybenzaldehyde, the phenoxy group at the meta-position exerts an electron-withdrawing inductive effect (-I), which enhances the reactivity of the aldehyde group compared to unsubstituted benzaldehyde.

The critical difference arises from the fluorine atom in this compound. Fluorine is the most electronegative element and therefore exhibits a strong electron-withdrawing inductive effect (-I).[1] While it also has a pi-donating resonance effect (+R), the inductive effect is generally the dominant factor influencing the reactivity of attached functional groups.[1] The fluorine atom at the para-position further withdraws electron density from the aromatic ring and, by extension, from the carbonyl carbon. This increased electron deficiency makes the carbonyl carbon in this compound significantly more electrophilic than in 3-phenoxybenzaldehyde.

Therefore, it is anticipated that This compound will exhibit greater reactivity towards nucleophiles in reactions such as nucleophilic addition, condensation, and oxidation.

Quantitative Assessment of Substituent Effects

The Hammett equation provides a means to quantify the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett substituent constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentPositionHammett Constant (σ)Electronic Effect
Phenoxy (-OPh)meta+0.252Electron-withdrawing
Fluorine (-F)para+0.062Electron-withdrawing

The positive σ values for both the meta-phenoxy and para-fluoro substituents confirm their electron-withdrawing nature. The presence of the additional electron-withdrawing fluorine atom in this compound leads to a greater overall withdrawal of electron density from the carbonyl group, thus enhancing its reactivity.

Experimental Evidence and Protocols

Direct comparative kinetic studies between this compound and 3-phenoxybenzaldehyde are not extensively reported in the literature. However, the principles of physical organic chemistry and data from analogous systems strongly support the predicted higher reactivity of the fluorinated compound. A common reaction to probe the electrophilicity of aldehydes is the Knoevenagel condensation.

Representative Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile (B47326), a reaction sensitive to the electrophilicity of the aldehyde.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the benzaldehyde derivative (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).

  • Add piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure condensed product.

Expected Outcome:

Based on the electronic effects discussed, it is expected that the Knoevenagel condensation with this compound would proceed at a faster rate and potentially give a higher yield in a shorter reaction time compared to the reaction with 3-phenoxybenzaldehyde under identical conditions.

Visualizing the Electronic Effects

The following diagram illustrates the electronic influence of the substituents on the carbonyl group of both molecules.

G Electronic Effects on Benzaldehyde Derivatives cluster_0 3-Phenoxybenzaldehyde cluster_1 This compound 3PBA C(=O)H Carbonyl_3PBA Carbonyl Carbon (less electrophilic) 3PBA->Carbonyl_3PBA 3PBA_ring 3PBA_ring->3PBA 3PBA_OPh OPh 3PBA_ring->3PBA_OPh 3PBA_OPh->3PBA_ring -I 4F3PBA C(=O)H Carbonyl_4F3PBA Carbonyl Carbon (more electrophilic) 4F3PBA->Carbonyl_4F3PBA 4F3PBA_ring 4F3PBA_ring->4F3PBA 4F3PBA_OPh OPh 4F3PBA_ring->4F3PBA_OPh 4F3PBA_F F 4F3PBA_ring->4F3PBA_F 4F3PBA_OPh->4F3PBA_ring -I 4F3PBA_F->4F3PBA_ring -I

Caption: Inductive effects of substituents on carbonyl electrophilicity.

Signaling Pathways and Experimental Workflows in Drug Development

The differential reactivity of these two benzaldehyde derivatives can be leveraged in various stages of drug development, from library synthesis to the optimization of lead compounds.

G Workflow for Reactivity-Based Synthesis Start Select Benzaldehyde Derivative 3PBA 3-Phenoxybenzaldehyde (Lower Reactivity) Start->3PBA 4F3PBA This compound (Higher Reactivity) Start->4F3PBA Reaction Nucleophilic Addition / Condensation (e.g., with amine, enolate) 3PBA->Reaction 4F3PBA->Reaction Conditions_Mild Milder Reaction Conditions (e.g., lower temp, shorter time) Reaction->Conditions_Mild if using 4F3PBA Conditions_Forced Forcing Reaction Conditions (e.g., higher temp, longer time) Reaction->Conditions_Forced if using 3PBA Library Diverse Chemical Library Conditions_Mild->Library Conditions_Forced->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit

Caption: Leveraging reactivity differences in library synthesis.

Conclusion

The presence of a fluorine atom at the para-position in this compound renders its carbonyl carbon more electrophilic compared to that of 3-phenoxybenzaldehyde. This heightened electrophilicity translates to a greater reactivity towards nucleophiles, which can be advantageous in various synthetic applications. For researchers and drug development professionals, understanding this reactivity difference allows for more informed decisions in the design of synthetic routes, potentially leading to milder reaction conditions, shorter reaction times, and improved yields. When selecting a benzaldehyde derivative for a synthesis that involves nucleophilic attack on the carbonyl group, this compound is the more reactive choice.

References

A Comparative Guide to Alternative Precursors for Pyrethroid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrethroids, a critical class of insecticides, has traditionally relied on precursors derived from petrochemical sources. However, the increasing demand for sustainable and bio-based chemical manufacturing has spurred research into alternative precursors. This guide provides a comparative analysis of two promising alternative precursors for pyrethroid synthesis: biomass-derived 5-(chloromethyl)furfural and the terpenoid (+)-3-carene, benchmarked against traditional synthesis routes.

Performance Comparison of Precursors

The selection of a precursor for pyrethroid synthesis impacts the overall efficiency, environmental footprint, and potentially the novelty of the resulting insecticide. Below is a summary of quantitative data for pyrethroid synthesis from different precursors. Direct comparison is challenging due to variations in target molecules and reaction conditions in published studies.

PrecursorTarget PyrethroidOverall YieldNumber of StepsKey AdvantagesKey Disadvantages
Traditional (e.g., 2,5-dimethylhexa-2,4-diene) Chrysanthemic Acid (Key Intermediate)VariesMultipleEstablished, well-optimized chemistry.Reliance on petrochemical feedstocks.
5-(Chloromethyl)furfural (Biomass-derived) Prothrin (Furan-based Pyrethroid)65%[1][2]6Utilizes a renewable, biomass-derived platform chemical.[1][2]Results in a structurally distinct furan-based pyrethroid, not a direct replacement for traditional pyrethroids.
(+)-3-Carene (Terpenoid) Deltamethrin (B41696) AcidModerate (Specific yield not detailed in reviews)[3]MultipleUtilizes a naturally abundant and renewable terpenoid. Can lead to chiral pyrethroids.[3]Synthesis can be complex, involving multiple stereoselective steps.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of synthetic strategies. The following are outlines of the experimental protocols for pyrethroid synthesis from the discussed alternative precursors.

Synthesis of Prothrin from 5-(Chloromethyl)furfural

This synthesis route transforms a biomass-derived platform chemical into a furan-based pyrethroid insecticide.[1][2]

Step 1: Conversion of 5-(Chloromethyl)furfural. The initial step involves the conversion of the chloromethyl group to a propargyl group.

Step 2: Reduction of the Aldehyde. The aldehyde functional group of the furan (B31954) ring is then reduced to a hydroxymethyl group.

Step 3-5: Further modifications. A series of intermediate steps to achieve the desired alcohol moiety.

Step 6: Esterification. The final step is the esterification of the synthesized 5-substituted furfuryl alcohol with chrysanthemic acid to yield prothrin.[2]

Synthesis of Deltamethrin Acid from (+)-3-Carene

This pathway leverages a naturally occurring terpene to produce a key chiral intermediate for the synthesis of deltamethrin.[3]

Step 1: Acylation and Isomerization. (+)-3-carene is acylated with acetic anhydride (B1165640) in the presence of a Lewis acid, which also induces isomerization to an intermediate.

Step 2: Epoxidation. The resulting intermediate is oxidized to form an epoxide in a nearly quantitative yield.

Step 3: Proton Transfer and Acylation. The epoxide undergoes a base-catalyzed proton transfer to form an alcohol, which is then acylated.

Step 4 & 5: Ozonolysis and Oxidation. The acylated intermediate is subjected to ozonolysis followed by oxidation to yield the target deltamethrin acid.[3]

Synthesis Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis pathways described.

Pyrethroid_Synthesis_from_5_Chloromethylfurfural cluster_precursor Biomass-Derived Precursor cluster_synthesis Synthesis Pathway cluster_final_step Esterification A 5-(Chloromethyl)furfural B Chloromethyl Group Conversion A->B Step 1 C Aldehyde Reduction B->C Step 2 D Intermediate Modifications C->D Steps 3-5 E Final Alcohol Moiety D->E G Prothrin E->G F Chrysanthemic Acid F->G Pyrethroid_Synthesis_from_3_Carene cluster_precursor Natural Terpenoid Precursor cluster_synthesis Synthesis Pathway cluster_product Final Product A (+)-3-Carene B Acylation & Isomerization A->B Step 1 C Epoxidation B->C Step 2 D Proton Transfer & Acylation C->D Step 3 E Ozonolysis D->E Step 4 F Oxidation E->F Step 5 G Deltamethrin Acid F->G

References

A Comparative Analysis of Synthetic Routes to 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the two primary synthetic routes to 4-Fluoro-3-phenoxybenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. The Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr) pathways are evaluated based on performance, efficiency, and reaction conditions, supported by experimental data to aid researchers in selecting the optimal synthesis strategy.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through two competitive routes: a traditional multi-step approach involving an Ullmann condensation and a more modern route utilizing a Nucleophilic Aromatic Substitution (SNAr) reaction. The choice between these methods often depends on factors such as desired yield, process scalability, and reagent availability.

ParameterMulti-step Ullmann Condensation RouteNucleophilic Aromatic Substitution (SNAr) Route
Key Reaction Copper-catalyzed Ullmann CondensationBase-mediated Nucleophilic Aromatic Substitution
Starting Materials 4-Fluorobenzaldehyde (B137897), Phenol (B47542)3,4-Difluorobenzaldehyde (B20872), Phenol
Number of Steps 41
Overall Yield Variable, typically moderatePotentially higher
Reaction Temperature High (often >150 °C for Ullmann step)Moderate (e.g., ~140 °C)
Reaction Time Can be lengthy (multiple steps)Shorter
Catalyst/Reagent Copper catalyst (e.g., Cu₂O), BaseBase (e.g., K₂CO₃)
Substrate Scope More tolerant of various substituentsGenerally requires an electron-withdrawing group on the aryl halide

Synthetic Route Schematics

The two primary synthetic pathways to this compound are depicted below. The Ullmann route involves a four-step sequence including bromination, acetal (B89532) protection, the key Ullmann coupling, and subsequent deprotection. The SNAr route presents a more direct, one-step approach.

G cluster_0 Route 1: Ullmann Condensation cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) A1 4-Fluorobenzaldehyde B1 3-Bromo-4-fluorobenzaldehyde (B1265969) A1->B1 Bromination C1 3-Bromo-4-fluorobenzaldehyde ethylene (B1197577) acetal B1->C1 Acetal Protection D1 This compound ethylene acetal C1->D1 Ullmann Condensation (Phenol, Cu Catalyst) E1 This compound D1->E1 Deprotection A2 3,4-Difluorobenzaldehyde B2 This compound A2->B2 SNAr (Phenol, Base)

Caption: Comparative workflow of Ullmann and SNAr synthesis routes.

Experimental Protocols

Route 1: Multi-step Synthesis via Ullmann Condensation

This route commences with the bromination of 4-fluorobenzaldehyde, followed by protection of the aldehyde group as an acetal. The key diaryl ether linkage is then formed via an Ullmann condensation, and the final product is obtained after deprotection.

Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

  • Procedure: To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane, a brominating agent like bromine (1.1 eq) is added in the presence of a Lewis acid catalyst (e.g., AlCl₃) or in fuming sulfuric acid with iodine and zinc bromide as catalysts.[1][2] The reaction mixture is stirred at a controlled temperature, which can range from 0 °C to 40 °C depending on the chosen catalyst system, for a period of several hours.[1][3] Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by distillation.

  • Yield: Reported yields for this step are in the range of 81-97%.[2][4]

Step 2: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde

  • Procedure: 3-Bromo-4-fluorobenzaldehyde (1.0 eq) is reacted with ethylene glycol (1.1 eq) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) or with trimethylchlorosilane in a solvent like toluene.[5][6] The mixture is heated to reflux with azeotropic removal of water. After completion, the reaction is neutralized, and the solvent is removed under reduced pressure to yield the acetal.

  • Yield: A typical yield for this protection step is around 85%.[6]

Step 3: Ullmann Condensation to form this compound ethylene acetal

  • Procedure: The protected 3-bromo-4-fluorobenzaldehyde ethylene acetal (1.0 eq) is reacted with a phenolate (B1203915), such as sodium phenolate (1.1-1.5 eq), in a high-boiling polar solvent like diglyme (B29089) or DMF.[7][8] A copper catalyst, for instance, copper(I) oxide (0.1-0.5 eq), is essential for this reaction.[7][8] The mixture is heated at a high temperature, typically around 155 °C, for several hours.[6][8] After cooling, the product is isolated by filtration and extraction.

  • Yield: The yield for the Ullmann coupling step is reported to be around 80%.[6]

Step 4: Deprotection to yield this compound

  • Procedure: The this compound ethylene acetal is dissolved in a mixture of an organic solvent (e.g., ethanol (B145695) or acetone) and aqueous acid (e.g., hydrochloric acid).[6][9] The reaction is stirred at room temperature for a few hours until the deprotection is complete, as monitored by TLC.[6][9] The product is then isolated by extraction and purified by distillation.

  • Yield: This final deprotection step is generally high-yielding, with reported yields of approximately 91%.[6][9]

Route 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This more direct route involves the reaction of 3,4-difluorobenzaldehyde with a phenolate in a polar aprotic solvent. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring facilitates the nucleophilic attack by the phenoxide.

  • Procedure: While a specific protocol for this compound via this route is less commonly detailed in publicly available literature, a general procedure can be inferred from similar reactions. 3,4-difluorobenzaldehyde (1.0 eq) and phenol (1.0 eq) are dissolved in a polar aprotic solvent such as DMSO or DMF. A base, typically potassium carbonate (2.0 eq), is added to generate the phenoxide in situ. The reaction mixture is then heated to a moderate temperature, for instance, 140 °C, for a duration of 45 minutes to a few hours.[5] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. Purification can be achieved by column chromatography.

  • Yield: For a closely related analogue, the yield for the key SNAr step has been reported to be as high as 96%.[5]

Comparative Analysis and Conclusion

The choice between the Ullmann condensation and SNAr routes for the synthesis of this compound depends on several factors.

The Ullmann condensation route is a well-established and reliable method. However, it involves multiple steps, which can lead to a lower overall yield and increased production time and cost. The high temperatures and the use of a copper catalyst are also notable considerations for this pathway.

The SNAr route offers a more streamlined and potentially more efficient alternative. With fewer steps, it has the potential for a higher overall yield and shorter reaction times. The milder reaction conditions compared to the Ullmann condensation are also advantageous, potentially leading to fewer side products and a cleaner reaction profile. However, the availability and cost of the starting material, 3,4-difluorobenzaldehyde, may be a determining factor.

For researchers and drug development professionals, the SNAr-based route appears to be a superior choice for process development and large-scale production due to its efficiency and milder conditions, provided the starting materials are readily accessible. The traditional Ullmann condensation remains a viable, albeit more laborious, option. The detailed experimental protocols provided herein offer a solid foundation for the implementation of either synthetic strategy.

References

A Comparative Guide to GC-MS and HPLC for the Purity Analysis of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stringent assessment of purity for chemical intermediates is a cornerstone of quality control and regulatory compliance. 4-Fluoro-3-phenoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires precise and reliable analytical methods to quantify its purity and identify potential impurities. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for this purpose.

The choice between GC-MS and HPLC is often dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for volatile impurity profiling versus the quantification of non-volatile species.

Principle of Separation and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds.[1] In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column.[2] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase lining the column.[3] The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.[1] For aldehydes like this compound, derivatization with an agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is often employed to increase volatility and improve chromatographic performance.[4]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[1][3] Separation is achieved by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase).[2] The components of the sample interact differently with the stationary phase, leading to their separation.[1] Detection is commonly performed using an ultraviolet (UV) detector, as aromatic compounds like this compound possess a chromophore that absorbs UV light.[2] To enhance sensitivity and selectivity, aldehydes are often derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a highly UV-active hydrazone.[5][6]

Performance Comparison

The selection of either GC-MS or HPLC for the purity analysis of this compound will depend on the specific analytical goals. GC-MS offers unparalleled specificity for impurity identification, while HPLC is often favored for its robustness in routine quantitative analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass-based detection.[3][7]Separation based on polarity, with UV or other spectroscopic detection.[3][7]
Analyte Volatility Requires the analyte to be volatile and thermally stable.[3]Suitable for a wide range of compounds, including non-volatile and thermally unstable ones.[3]
Derivatization Often required for polar compounds to increase volatility (e.g., with PFBHA).[4]Often used to enhance UV detection (e.g., with DNPH).[5][6]
Specificity High, due to unique mass fragmentation patterns aiding in structural elucidation.[1][7]Moderate; specificity can be enhanced with selective detectors like a Diode Array Detector (DAD) or by coupling with a mass spectrometer (LC-MS).[7]
Sensitivity Generally offers high sensitivity, with low limits of detection (LOD) and quantification (LOQ).[7][8]Sensitivity is dependent on the analyte's chromophore or its derivative. Derivatization can significantly improve sensitivity.[7]
Analysis Time Rapid analysis is possible, particularly with modern instrumentation.[3]Analysis times can vary depending on the complexity of the separation but are generally in the range of 15-30 minutes.[9]
Impurity Identification Excellent for identifying unknown volatile or semi-volatile impurities through mass spectral library matching.[10]Tentative identification is possible based on retention time and UV spectra. Definitive identification of unknowns often requires LC-MS.[11]

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using GC-MS and HPLC. These should be optimized for specific laboratory conditions and instrumentation.

GC-MS Method for Purity Analysis

This method is suitable for the identification and quantification of this compound and its volatile impurities.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: Increase to 300 °C at a rate of 15 °C/min.

    • Final hold: Hold at 300 °C for 5 minutes.

  • MS Interface Temperature: 290 °C.

  • MS Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50–400 amu in full scan mode.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of 1 mg/mL.

    • For derivatization, the sample can be treated with PFBHA reagent in the presence of a catalyst, followed by extraction.

HPLC Method for Purity Analysis

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method suitable for routine purity determination.

  • Instrumentation: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

    • For derivatization, the sample can be reacted with DNPH in an acidic solution. The resulting DNPH-aldehyde derivatives are then extracted and dissolved in the mobile phase.[6][12]

Workflow Diagrams

The following diagrams illustrate the general workflows for the purity analysis of this compound using GC-MS and HPLC.

GCMS_Workflow Sample Sample Weighing & Dissolution Derivatization Derivatization (PFBHA, Optional) Sample->Derivatization GC_Injection GC Injection (Vaporization) Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection Analysis Data Analysis (Purity & Impurity ID) Detection->Analysis

GC-MS analysis workflow for this compound.

HPLC_Workflow Sample Sample Weighing & Dissolution Derivatization Derivatization (DNPH, Optional) Sample->Derivatization Filtration Sample Filtration (0.45 µm) Derivatization->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation UV_Detection UV Detection Separation->UV_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition Analysis Data Analysis (Purity Calculation) Data_Acquisition->Analysis

HPLC analysis workflow for this compound.

Conclusion

Both GC-MS and HPLC are powerful and suitable techniques for assessing the purity of this compound. The choice between them should be guided by the specific analytical needs.

  • GC-MS is the superior choice for the definitive identification of volatile and semi-volatile impurities, offering high sensitivity and structural information.[10] It is particularly valuable during process development and for troubleshooting to understand the impurity profile in depth.

  • HPLC is often the workhorse for routine quality control due to its robustness, versatility for a wide range of impurities (both volatile and non-volatile), and ease of use for quantitative analysis.[10]

In a comprehensive quality control strategy, these techniques can be complementary. HPLC can be used for routine purity assays, while GC-MS can be employed for a more detailed characterization of the impurity profile, ensuring the high quality of this compound for its intended applications.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Fluoro-3-phenoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of validated analytical methods for the determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is designed to assist researchers and quality control analysts in selecting and implementing the most suitable analytical methodology for their specific needs.

Comparison of Analytical Method Validation Parameters

The selection of an analytical method is governed by its performance characteristics. The following table summarizes typical validation parameters for HPLC and GC-MS methods for the analysis of this compound. The data presented is representative of expected performance based on the analysis of similar aromatic aldehydes.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 1.5%< 2.0%
Specificity HighVery High
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL
Robustness HighModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (65:35 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve in a known volume of mobile phase, and dilute to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Dichloromethane (GC grade)

  • This compound reference standard

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (split mode, 20:1)

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-300

  • Data Acquisition: Full Scan and/or Selected Ion Monitoring (SIM)

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.05 - 10 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve in a known volume of dichloromethane, and dilute to fall within the calibration range.

Spectroscopic Identification Methods

In addition to chromatographic techniques for quantitative analysis, spectroscopic methods are invaluable for the qualitative identification and structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide detailed information about the molecular structure.[1] ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.[1]

  • Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule, such as the aldehyde carbonyl stretch and the aromatic C-H bonds.

  • Mass Spectrometry (MS): When coupled with GC, MS provides molecular weight information and fragmentation patterns that are characteristic of the compound's structure.

Method Selection and Workflow

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. HPLC is often preferred for routine quality control due to its robustness and ease of use. GC-MS offers higher sensitivity and specificity, making it ideal for trace-level impurity analysis and structure confirmation.

Caption: General workflow for analytical method validation.

The following diagram illustrates the signaling pathway for the decision-making process when choosing an analytical method.

Decision Pathway for Method Selection A Purpose of Analysis? D Routine QC (Assay/Purity) A->D Quantitative E Impurity Profiling / Identification A->E Qualitative/Quantitative B Trace Level Analysis? C Thermal Stability of Analyte? B->C Yes F Use HPLC B->F No C->F Labile G Use GC-MS C->G Stable D->B E->G

Caption: Decision tree for selecting an analytical method.

References

A Spectroscopic Comparison of 4-Fluoro-3-phenoxybenzaldehyde and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 4-Fluoro-3-phenoxybenzaldehyde and its analogs is presented, offering valuable insights for researchers, scientists, and professionals engaged in drug development. This guide provides a comparative summary of key spectroscopic data, detailed experimental protocols, and visual workflows to aid in the characterization and utilization of these important chemical intermediates.

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals, most notably pyrethroid insecticides. Its chemical reactivity and biological activity are significantly influenced by the electronic properties of its substituents. A thorough spectroscopic analysis is crucial for confirming the structure and purity of this compound and its analogs, which is essential for consistent and reliable outcomes in synthetic and developmental workflows.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its non-fluorinated analog, 3-phenoxybenzaldehyde. This direct comparison highlights the influence of the fluorine substituent on the spectroscopic properties of the molecule.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundAldehyde Proton (¹H, δ ppm)Aromatic Protons (¹H, δ ppm)Carbonyl Carbon (¹³C, δ ppm)Aromatic Carbons (¹³C, δ ppm)
This compound~9.8 - 10.1~7.0 - 7.8~190 - 192~115 - 165
3-Phenoxybenzaldehyde~9.98~7.1 - 7.8~192.3~118 - 158

Table 2: Infrared (IR) Spectroscopic Data

CompoundC=O Stretch (cm⁻¹)C-O-C Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound~1700~1240~1100 - 1200~3000 - 3100
3-Phenoxybenzaldehyde~1703~1245N/A~3060

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound216215 ([M-H]⁺), 187 ([M-CHO]⁺), 123, 95
3-Phenoxybenzaldehyde198197 ([M-H]⁺), 169 ([M-CHO]⁺), 105, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques used to characterize this compound and its analogs are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the benzaldehyde (B42025) analog in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solvent should be chosen based on the solubility of the compound.

  • Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required.

  • ¹⁹F NMR Acquisition (for fluorinated analogs):

    • Set the spectral width appropriate for fluorine chemical shifts.

    • Use a proton-decoupled pulse sequence.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid benzaldehyde analog directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Analysis:

    • Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile compounds.

  • Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[1]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and record their abundance.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern, which provides structural information about the molecule.

Visualizing Key Processes

To further aid in the understanding of the application and analysis of these compounds, the following diagrams, generated using the DOT language, illustrate relevant workflows.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Organic Compound (e.g., Benzaldehyde Analog) Dissolution Dissolution in Deuterated Solvent (for NMR) or Direct Application (for ATR-IR) Sample->Dissolution MS EI-Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR ATR-FTIR Spectroscopy Dissolution->IR Processing Data Processing (Fourier Transform, Baseline Correction) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Processing->Interpretation Structure Structure Elucidation & Purity Assessment Interpretation->Structure

General workflow for the spectroscopic analysis of organic compounds.

Pyrethroid_Synthesis_Workflow Synthetic Pathway from this compound to Pyrethroids cluster_starting_material Starting Material cluster_intermediates Key Intermediates cluster_final_product Final Product FPBA This compound Cyanohydrin Cyanohydrin Formation FPBA->Cyanohydrin Reaction with Cyanide Source Pyrethroid Pyrethroid Insecticide (e.g., Cyfluthrin) Cyanohydrin->Pyrethroid Esterification AcidChloride Pyrethroid Acid Chloride (e.g., DV-acid chloride) AcidChloride->Pyrethroid

Simplified synthetic pathway to pyrethroid insecticides.

References

Efficacy of Pyrethroids Derived from 4-Fluoro-3-phenoxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of pyrethroid insecticides derived from the key intermediate, 4-Fluoro-3-phenoxybenzaldehyde. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and insecticide research. The guide objectively evaluates the performance of these pyrethroids against alternative insecticide classes, supported by available experimental data.

Introduction to this compound in Pyrethroid Synthesis

This compound is a crucial chemical intermediate in the synthesis of a range of synthetic pyrethroids. The presence of a fluorine atom at the 4-position and a phenoxy group at the 3-position of the benzaldehyde (B42025) ring are critical structural features that contribute to the high insecticidal activity of the resulting pyrethroid esters. Prominent pyrethroids synthesized from this intermediate include lambda-cyhalothrin (B1674341), permethrin, and flumethrin (B136387). These insecticides are widely used in agriculture and public health for the control of a broad spectrum of insect pests.

Comparative Efficacy of Pyrethroids and Other Insecticides

The efficacy of insecticides is commonly evaluated based on several key parameters, including the median lethal dose (LD50), the median effective concentration (EC50), knockdown time, and mortality rate. The following tables summarize available data for pyrethroids derived from this compound and compare them with other major insecticide classes.

Table 1: Efficacy of Pyrethroids Derived from this compound Against Mosquitoes

InsecticideTypeTarget SpeciesBioassay MethodEfficacy MetricValue
Lambda-cyhalothrinPyrethroid (Type II)Anopheles gambiaeWHO Cone Bioassay24-hour Mortality>95% at recommended dose
PermethrinPyrethroid (Type I)Aedes aegyptiTopical ApplicationLD500.16 ng/mosquito[1]
PermethrinPyrethroid (Type I)Culex quinquefasciatusTopical ApplicationLD500.4 ng/mosquito[1]
FlumethrinPyrethroid (Type II)Apis mellifera (Honey Bee)OralLD50 (48h)0.178 µ g/bee [2]

Table 2: Comparative Efficacy of Different Insecticide Classes Against Mosquitoes

Insecticide ClassRepresentative InsecticideTarget SpeciesBioassay MethodEfficacy MetricValue
Pyrethroids Lambda-cyhalothrinAnopheles spp.WHO Cone Bioassay24-hour MortalityHigh (>95%)
PermethrinAedes aegyptiTopical ApplicationLD500.16 ng/mosquito[1]
Organophosphates MalathionCulex quinquefasciatusTopical ApplicationLD50Varies with resistance
Pirimiphos-methylAedes albopictusWHO Susceptibility Test24-hour Mortality100%[3]
Neonicotinoids ImidaclopridAnopheles stephensiTopical ApplicationLC502.217 ng/mg[4]
ThiaclopridAnopheles stephensiTopical ApplicationLC500.295 ng/mg[4]
Spinosyns SpinosadAedes aegypti (larvae)Larval ImmersionLC50 (24h)0.0096 mg/L[5]
SpinosadCulex pipiens (larvae)Larval ImmersionLC50 (24h)0.0064 mg/L[5]

Mode of Action: Targeting Voltage-Gated Sodium Channels

Pyrethroid insecticides exert their neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects. These channels are essential for the propagation of nerve impulses. Pyrethroids bind to the sodium channels, forcing them to remain in an open state for an extended period. This leads to a continuous influx of sodium ions, resulting in repetitive nerve discharges, paralysis, and ultimately, the death of the insect.

Type II pyrethroids, such as lambda-cyhalothrin and flumethrin, which contain an alpha-cyano group, are generally more potent and cause a more prolonged depolarization of the nerve membrane compared to Type I pyrethroids like permethrin.

Below is a diagram illustrating the interaction of pyrethroids with the voltage-gated sodium channel.

Pyrethroid_Mode_of_Action cluster_neuron Insect Neuron Axonal Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) Resting State Open State Inactivated State Na_ion_in Na+ ions (intracellular) Na_channel:p2->Na_ion_in Prolonged Influx Pyrethroid Pyrethroid (e.g., Lambda-cyhalothrin) Pyrethroid->Na_channel:p2 Binds to open channel Na_ion_out Na+ ions (extracellular) Na_ion_out->Na_channel:p2 Normal Influx Depolarization Prolonged Depolarization Na_ion_in->Depolarization Paralysis Paralysis & Death Depolarization->Paralysis

Caption: Pyrethroid interaction with the insect voltage-gated sodium channel.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of insecticide efficacy. The following are standardized protocols for two common bioassay methods.

Topical Application Bioassay

This method is used to determine the intrinsic toxicity of an insecticide by direct application to the insect's body surface.

1. Insect Rearing:

  • Rear a susceptible strain of the target insect (e.g., Aedes aegypti or Musca domestica) under controlled laboratory conditions (e.g., 27±2°C, 70±10% relative humidity, 12:12 h light:dark cycle).

  • Use healthy, 3-5 day old, non-blood-fed adult females for the assay.

2. Insecticide Preparation:

  • Prepare a stock solution of the technical grade pyrethroid in a suitable solvent (e.g., acetone).

  • Perform serial dilutions of the stock solution to obtain a range of at least five concentrations that are expected to result in mortalities between 10% and 90%.

  • A control group should be treated with the solvent alone.

3. Application:

  • Anesthetize the insects using carbon dioxide or by chilling.

  • Using a micro-applicator, apply a precise volume (e.g., 0.1-0.5 µL) of the insecticide solution to the dorsal thorax of each insect.

  • Transfer the treated insects to holding cages with access to a sugar solution.

4. Observation and Data Analysis:

  • Record knockdown at various time points (e.g., 15, 30, 60 minutes) and mortality at 24 hours post-treatment.

  • Analyze the dose-response data using probit analysis to determine the LD50 value.

Larval Immersion Bioassay

This method is used to evaluate the toxicity of insecticides against the larval stages of insects, particularly mosquitoes.

1. Larval Rearing:

  • Rear larvae of the target mosquito species (e.g., Aedes aegypti or Culex quinquefasciatus) in untreated water under controlled conditions.

  • Use late 3rd or early 4th instar larvae for the bioassay.

2. Insecticide Preparation:

  • Prepare a stock solution of the insecticide in a suitable solvent.

  • Prepare serial dilutions in deionized water to achieve the desired test concentrations. The final concentration of the solvent should be minimal and consistent across all treatments, including a solvent-only control.

3. Exposure:

  • In a beaker or cup, place a known number of larvae (e.g., 20-25) in a specific volume of deionized water (e.g., 99 mL).

  • Add 1 mL of the appropriate insecticide dilution to each beaker to achieve the final test concentration.

  • Prepare at least three replicates for each concentration and the control.

4. Observation and Data Analysis:

  • Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Use the mortality data to calculate the LC50 (median lethal concentration) value through probit analysis.

Synthesis Workflow

The synthesis of pyrethroids from this compound typically involves an esterification reaction. The following diagram illustrates a generalized workflow for the synthesis of a Type II pyrethroid, such as lambda-cyhalothrin.

Synthesis_Workflow Start This compound Reaction Esterification Reaction Start->Reaction AcidChloride Pyrethroid Acid Chloride (e.g., Cyhalothrin acid chloride) AcidChloride->Reaction Purification Purification (e.g., Crystallization) Reaction->Purification Product Pyrethroid Ester (e.g., Lambda-cyhalothrin) Solvent Solvent (e.g., Toluene) Solvent->Reaction Base Base (e.g., Pyridine) Base->Reaction Purification->Product

Caption: Generalized synthesis workflow for a pyrethroid from this compound.

Conclusion

Pyrethroids derived from this compound are highly effective insecticides due to their potent action on the insect nervous system. The data presented in this guide indicates that these pyrethroids, particularly Type II pyrethroids like lambda-cyhalothrin, exhibit high toxicity to target pests. When compared to other insecticide classes, pyrethroids offer a rapid knockdown effect. However, the development of insecticide resistance is a significant concern, and continuous monitoring through standardized bioassays is essential for effective pest management strategies. The detailed experimental protocols provided herein serve as a foundation for conducting such crucial efficacy and resistance studies. Further research is warranted to obtain more comparative data, especially for newer pyrethroid derivatives and against a wider range of insect pests under diverse environmental conditions.

References

A Comparative Guide to the Synthesis of 4-Fluoro-3-phenoxybenzaldehyde: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 4-Fluoro-3-phenoxybenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. We will analyze the traditional multi-step Ullmann condensation pathway and a more modern approach utilizing a direct Nucleophilic Aromatic Substitution (SNAr) reaction. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most efficient and cost-effective method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Ullmann Condensation Route 2: Direct SNAr
Key Reaction Copper-catalyzed Ullmann CondensationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 4-Fluorobenzaldehyde, Phenol3-Fluorobenzaldehyde (B1666160), Phenol
Number of Steps 42
Overall Yield (Estimated) ~60-70%~85-90%
Reaction Conditions High temperatures (130-170°C) for the key stepModerate temperatures (~140°C) for the key step
Catalyst/Reagents Copper(I) oxide, high-boiling solvent (e.g., diglyme)Base (e.g., Potassium Carbonate), polar aprotic solvent (e.g., DMSO)
Cost-Effectiveness Potentially lower due to more steps and use of a catalystPotentially higher due to fewer steps and higher overall yield

Data Presentation: A Quantitative Comparison

The following table summarizes the estimated costs and yields for the synthesis of 100g of this compound via each route. Prices of reagents are based on currently available market data and are subject to variation.

Parameter Route 1: Ullmann Condensation Route 2: Direct SNAr
Starting Material 1 4-Fluorobenzaldehyde3-Fluorobenzaldehyde
Cost of Starting Material 1 (per 100g) ~$20-50~$25-50
Starting Material 2 PhenolPhenol
Cost of Starting Material 2 (per 100g) ~$10-20~$10-20
Key Reagents Bromine, Ethylene (B1197577) Glycol, p-Toluenesulfonic acid, Sodium Phenoxide, Copper(I) Oxide, DiglymeEthylene Glycol, p-Toluenesulfonic acid, Potassium Carbonate, Dimethyl Sulfoxide (B87167) (DMSO)
Estimated Reagent Cost (per 100g product) $50-80$30-60
Overall Yield ~65%~90%
Estimated Cost per Gram of Product $1.20 - $2.20 $0.70 - $1.40

Experimental Protocols

Route 1: Multi-Step Ullmann Condensation

This traditional route involves four main stages:

Step 1: Bromination of 4-Fluorobenzaldehyde

  • Procedure: 4-Fluorobenzaldehyde is reacted with bromine in the presence of a catalyst such as iron(III) bromide or in oleum. The reaction typically proceeds at a moderate temperature.

  • Yield: High yields of 3-bromo-4-fluorobenzaldehyde (B1265969), often in the range of 88-92%, have been reported.[1]

Step 2: Acetal (B89532) Protection of 3-Bromo-4-fluorobenzaldehyde

  • Procedure: The resulting 3-bromo-4-fluorobenzaldehyde is protected as an acetal, for example, by reacting it with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid. This step is crucial to prevent the aldehyde group from interfering in the subsequent Ullmann reaction.

  • Yield: Acetal formation is a standard and generally high-yielding reaction, with expected yields greater than 95%.

Step 3: Ullmann Condensation

  • Procedure: The protected 3-bromo-4-fluorobenzaldehyde acetal is then condensed with a phenoxide, such as sodium phenoxide. This reaction is catalyzed by a copper species, typically copper(I) oxide, and requires high temperatures (130-170°C) in a high-boiling polar aprotic solvent like diglyme.[2]

  • Yield: Reported yields for this key step are in the range of 80%.

Step 4: Deprotection of the Acetal

  • Procedure: The final step involves the acidic hydrolysis of the acetal protecting group to regenerate the aldehyde functionality, yielding this compound.

  • Yield: This is a standard deprotection protocol with high reported yields, often around 91-97%.[3]

Route 2: Direct Nucleophilic Aromatic Substitution (SNAr)

This more modern approach significantly shortens the synthesis:

Step 1: Acetal Protection of 3-Fluorobenzaldehyde

  • Procedure: Similar to the Ullmann route, the aldehyde functionality of the starting material, in this case, 3-fluorobenzaldehyde, is first protected as an acetal using ethylene glycol and an acid catalyst.

  • Yield: High yields of over 95% are expected for this standard reaction.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: The protected 3-fluorobenzaldehyde acetal undergoes a direct SNAr reaction with a phenoxide. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate at a moderate temperature of around 140°C. The fluorine atom, activated by the para-formyl group (as the acetal), is displaced by the phenoxide nucleophile.

  • Yield: While a specific yield for this exact reaction is not widely published, analogous SNAr reactions on similar substrates report very high yields, up to 96%. This suggests a more efficient conversion compared to the Ullmann condensation. The final product is obtained after a standard acidic workup which also serves to deprotect the acetal.

Mandatory Visualization

The following diagram illustrates the logical workflow of the comparative analysis presented in this guide.

Cost_Benefit_Analysis cluster_ullmann Route 1: Ullmann Condensation cluster_snar Route 2: Direct SNAr U_Start 4-Fluorobenzaldehyde + Phenol U_Step1 Bromination (Yield: ~88-92%) U_Start->U_Step1 U_Step2 Acetal Protection (Yield: >95%) U_Step1->U_Step2 U_Step3 Ullmann Condensation (Yield: ~80%) U_Step2->U_Step3 U_Step4 Deprotection (Yield: ~91-97%) U_Step3->U_Step4 U_Product This compound U_Step4->U_Product Analysis Cost-Benefit Analysis U_Product->Analysis S_Start 3-Fluorobenzaldehyde + Phenol S_Step1 Acetal Protection (Yield: >95%) S_Start->S_Step1 S_Step2 SNAr Reaction (Yield: up to 96%) S_Step1->S_Step2 S_Product This compound S_Step2->S_Product S_Product->Analysis Conclusion Conclusion: Direct SNAr is potentially more efficient and cost-effective Analysis->Conclusion

Caption: Comparative workflow of Ullmann and SNAr syntheses.

Conclusion

Based on the available data, the direct Nucleophilic Aromatic Substitution (SNAr) route for the synthesis of this compound presents a compelling alternative to the traditional multi-step Ullmann condensation. The SNAr pathway offers a significantly shorter reaction sequence, milder reaction conditions, and a potentially higher overall yield. These factors contribute to a more cost-effective and environmentally friendly process, making it a highly attractive option for both laboratory-scale synthesis and industrial production. Researchers and drug development professionals are encouraged to consider this modern approach to optimize their synthetic strategies for this valuable intermediate.

References

Unveiling the Biological Potential: A Comparative Guide to 4-Fluoro-3-phenoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-fluoro-3-phenoxybenzaldehyde serves as a versatile scaffold for the synthesis of novel compounds with a wide spectrum of biological activities. The strategic incorporation of a fluorine atom and a phenoxy group onto the benzaldehyde (B42025) core offers a unique combination of lipophilicity and electronic properties, paving the way for the development of potent therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this compound, supported by available experimental data and detailed methodologies.

Derivatives of this compound have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The primary classes of derivatives investigated include Schiff bases, chalcones, and thiosemicarbazones, each exhibiting distinct biological profiles.

Anticancer Activity: A Focus on Chalcone (B49325) Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of derivatives of this compound with significant interest in anticancer research. While specific cytotoxic data for chalcones derived directly from this compound is limited in the currently available literature, the broader class of fluorinated chalcones has demonstrated potent anticancer effects. The presence of a fluorine atom is often associated with enhanced cytotoxic activity.

It is important to note that specific IC50 values for chalcones derived directly from this compound were not available in the searched literature. The following table presents hypothetical IC50 values for illustrative purposes.[1]

Chalcone Derivative from this compoundCancer Cell LineHypothetical IC50 (µM)
Derivative AMCF-7 (Breast)Data not available
Derivative BA549 (Lung)Data not available

This table is for illustrative purposes only, as specific IC50 values for chalcones derived directly from this compound were not available in the searched literature.[1]

Mechanism of Action: Induction of Apoptosis

Chalcones often exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This process can be initiated through various signaling pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspases.

Chalcone Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified signaling pathway for chalcone-induced apoptosis.

Antimicrobial Activity: Schiff Bases, Hydrazones, and Thiadiazolotriazinones

Derivatives of this compound have shown promise as antimicrobial agents. Schiff bases, formed by the condensation of the aldehyde with primary amines, and other nitrogen-containing heterocyclic derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.

A study on Schiff bases derived from this compound and substituted anilines reported varying degrees of antibacterial and antifungal activity based on the zone of inhibition.[1] Notably, electron-withdrawing groups like nitro groups on the aniline (B41778) ring tended to enhance antibacterial activity, while both electron-withdrawing and electron-donating groups influenced antifungal potency.[1]

More specific quantitative data is available for a hydrazide-hydrazone derivative and a series of thiadiazolotriazinones synthesized from this compound.

Derivative ClassSpecific Compound/SeriesTest OrganismMIC (µM)Reference
Hydrazide-hydrazoneHydrazone 122S. aureus ATCC 29213197.4 - 888.1Ince et al., 2024[2]
E. coli ATCC 25922197.4 - 888.1Ince et al., 2024[2]
Thiadiazolotriazinones7-(4-fluoro-3-phenoxyphenyl)-...Various Bacteria~10 µg/mLHolla et al., 2003[3]

Experimental Protocols

Synthesis of Derivatives

The general synthetic routes for the preparation of chalcones, Schiff bases, and thiosemicarbazones from this compound are well-established.

cluster_chalcone Chalcone Synthesis cluster_schiff Schiff Base Synthesis A This compound D Chalcone Derivative A->D B Acetophenone B->D C Base Catalyst (e.g., NaOH) C->D Claisen-Schmidt Condensation E This compound H Schiff Base Derivative E->H F Primary Amine F->H G Solvent (e.g., Ethanol) G->H Condensation

Figure 2: General synthetic workflows for chalcone and Schiff base derivatives.
Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

A Seed cancer cells in 96-well plate B Incubate for 24h (cell adherence) A->B C Treat cells with various concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan crystal formation in viable cells) E->F G Solubilize formazan (B1609692) crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate cell viability and IC50 value H->I A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized suspension of the microorganism A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate the plate at an appropriate temperature and duration C->D E Visually inspect for microbial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

References

A Comparative Guide to Catalysts for the Synthesis of 4-Fluoro-3-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Fluoro-3-phenoxybenzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals, is critically dependent on the catalytic method employed for the crucial C-O bond formation. This guide provides an objective comparison of two prominent catalytic systems: the traditional copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig etherification. The performance of these catalysts is evaluated based on experimental data, offering insights into reaction efficiency, conditions, and overall suitability for laboratory and industrial applications.

Performance Comparison of Catalytic Systems

The following table summarizes the key quantitative data for the synthesis of the acetal (B89532) precursor of this compound, which is subsequently hydrolyzed to the final product.

ParameterCopper-Catalyzed Ullmann CondensationPalladium-Catalyzed Buchwald-Hartwig Etherification (Representative)
Catalyst System Copper(I) oxide (Cu₂O)Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) / 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
Starting Materials 3-Bromo-4-fluorobenzaldehyde (B1265969) ethylene (B1197577) acetal, Sodium phenolate (B1203915)3-Bromo-4-fluorobenzaldehyde ethylene acetal, Phenol (B47542)
Base Sodium hydride (used for dehydration)Cesium carbonate (Cs₂CO₃)
Solvent Diglyme (B29089)Toluene (B28343)
Temperature 155 °C100 °C
Reaction Time 7 hours2 - 6 hours
Catalyst Loading ~1.4 mol%1 - 2 mol% Pd₂(dba)₃, 2 - 4 mol% XPhos
Yield (Acetal) Not explicitly stated for acetal, but final product yield is highHigh (typically >80%)
Yield (Final Aldehyde) 91% (after hydrolysis)[1]Expected to be high

Experimental Protocols

General Experimental Workflow

The synthesis of this compound via either catalytic method generally follows a two-step process: protection of the aldehyde group of the starting material, followed by the catalytic C-O bond formation, and concluding with deprotection to yield the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Catalytic C-O Coupling cluster_2 Step 3: Deprotection A 3-Bromo-4-fluorobenzaldehyde B Acetal Protection (e.g., ethylene glycol, acid catalyst) A->B C 3-Bromo-4-fluorobenzaldehyde ethylene acetal B->C E Catalyst System (Cu or Pd) C->E D Phenol or Phenolate D->E F This compound ethylene acetal E->F G Hydrolysis (Acidic conditions) F->G H This compound G->H

General workflow for the synthesis of this compound.
Method 1: Copper-Catalyzed Ullmann Condensation

This protocol is adapted from the patent literature describing the synthesis of the ethylene acetal of this compound.[1]

Step 1: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde

To a mixture of 3-bromo-4-fluorobenzaldehyde (0.1 mol) and ethane-1,2-diol (0.11 mol), trimethylchlorosilane (0.24 mol) is added. The mixture is heated to 100 °C for 3 hours. After cooling, toluene (100 ml) is added, and the mixture is washed twice with ice-water (50 ml each). The organic phase is dried over sodium sulphate and evaporated in vacuo. The residue is distilled to yield 3-bromo-4-fluoro-benzaldehyde ethyleneacetal (85% yield).[1]

Step 2: Ullmann Condensation

A suspension of sodium phenolate (27.5 mmol) in diglyme (3 ml) is dehydrated with sodium hydride (3.5 mmol). To this mixture, copper(I) oxide (0.35 mmol) and potassium chloride (6.5 mmol) are added. The reaction mixture is heated to 155 °C under an inert atmosphere. 3-bromo-4-fluoro-benzaldehyde ethyleneacetal (25 mmol) is then added. The mixture is stirred at 155 °C for 7 hours. After cooling, toluene (50 ml) is added, and the inorganic material is filtered off. The filtrate is concentrated in vacuo to give the crude 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal.[1]

Step 3: Hydrolysis

A solution of the crude 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal (0.1 mol) in ethanol (B145695) (6 ml), water (20 ml), and concentrated hydrochloric acid (1 ml) is kept at room temperature for 3 hours. The ethanol is distilled off in vacuo, and the residue is taken up in toluene (100 ml). The organic phase is washed twice with water, dried over sodium sulfate, and evaporated. The residue is distilled in vacuo to yield 4-fluoro-3-phenoxy-benzaldehyde (91% yield).[1]

Method 2: Palladium-Catalyzed Buchwald-Hartwig Etherification

This representative protocol is based on established methods for Buchwald-Hartwig C-O coupling reactions.

Step 1: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde

The protection step is identical to that described in the Ullmann condensation method.

Step 2: Buchwald-Hartwig Etherification

In a glovebox, a vial is charged with 3-bromo-4-fluorobenzaldehyde ethylene acetal (1.0 mmol), phenol (1.2 mmol), cesium carbonate (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 mmol, 2 mol%). Toluene (2 mL) is added, and the vial is sealed. The reaction mixture is heated to 100 °C and stirred for 2-6 hours, with the progress monitored by GC-MS or TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield 4-fluoro-3-phenoxy-benzaldehyde ethylene acetal.

Step 3: Hydrolysis

The hydrolysis step is identical to that described in the Ullmann condensation method.

Catalyst Comparison and Discussion

The Ullmann condensation , a classical method for forming aryl ethers, has been successfully applied to the synthesis of this compound. The use of a copper(I) oxide catalyst is well-documented and provides a high yield of the final product.[1] However, this method typically requires high reaction temperatures (155 °C in this case) and can necessitate stoichiometric amounts of copper in some variations.[2] The reaction work-up can also be complicated by the presence of copper salts.

In contrast, the Buchwald-Hartwig etherification represents a more modern and often more efficient approach. Palladium-catalyzed C-O coupling reactions generally proceed under milder conditions (typically around 100 °C) and with lower catalyst loadings. The key to the success of this reaction lies in the use of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, which facilitate the crucial reductive elimination step in the catalytic cycle. While a direct comparison of yields for the specific synthesis of this compound is not available in the literature, Buchwald-Hartwig reactions are known for their high efficiency and broad substrate scope, often providing higher yields than traditional Ullmann reactions under less stringent conditions.

Conclusion

Both copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig etherification are effective methods for the synthesis of this compound. The choice of catalyst will depend on the specific requirements of the synthesis.

  • Copper-catalyzed Ullmann condensation is a proven and high-yielding method, particularly suitable when cost is a primary concern and high-temperature reactions are feasible.

  • Palladium-catalyzed Buchwald-Hartwig etherification offers the advantages of milder reaction conditions, potentially higher yields, and a broader tolerance of functional groups, making it an excellent choice for complex molecule synthesis and process optimization in research and development settings.

Researchers and drug development professionals are encouraged to consider the trade-offs between these two catalytic systems to select the most appropriate method for their synthetic needs.

References

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